molecular formula C10H11FO2 B180303 Ethyl 3-fluoro-2-methylbenzoate CAS No. 114312-57-1

Ethyl 3-fluoro-2-methylbenzoate

Cat. No.: B180303
CAS No.: 114312-57-1
M. Wt: 182.19 g/mol
InChI Key: CYBRUQHZUVUAHN-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methylbenzoate ( 114312-57-1) is a high-purity benzoate ester derivative of interest in scientific research and development. This compound, with a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol, is characterized by the presence of both fluorine and methyl substituents on its aromatic ring . This specific structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where fluorine incorporation is often used to modulate the biological activity, metabolic stability, and lipophilicity of lead compounds. It is commonly utilized as a key synthetic intermediate for the construction of more complex molecules. The product is offered with a guaranteed purity of 98% . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBRUQHZUVUAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562366
Record name Ethyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114312-57-1
Record name Ethyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-fluoro-2-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the prevalent synthetic methodology, experimental protocols, and the characterization of the final product.

Introduction

This compound is an aromatic ester that incorporates a fluorine atom and a methyl group on the benzene ring. This substitution pattern makes it a key building block in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Its synthesis is therefore of significant interest to researchers in the field of drug discovery and development. The most common and direct route to this compound is the Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol.

Synthesis Pathway: Fischer Esterification

The primary method for the preparation of this compound is the Fischer esterification of 3-fluoro-2-methylbenzoic acid. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this specific synthesis, 3-fluoro-2-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to drive the equilibrium towards the formation of the ester and water.

The general reaction scheme is presented below:

Fischer_Esterification 3-fluoro-2-methylbenzoic_acid 3-fluoro-2-methylbenzoic acid reaction_point 3-fluoro-2-methylbenzoic_acid->reaction_point Ethanol Ethanol Ethanol->reaction_point H2SO4 H₂SO₄ (catalyst) H2SO4->reaction_point Reflux Ethyl_3_fluoro_2_methylbenzoate This compound Water Water reaction_point->Ethyl_3_fluoro_2_methylbenzoate reaction_point->Water Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Mix 3-fluoro-2-methylbenzoic acid, ethanol, and H₂SO₄ Reflux Heat to reflux for 4-8 hours Start->Reflux Evaporation Remove excess ethanol Reflux->Evaporation Extraction Extract with diethyl ether Evaporation->Extraction Washing Wash with H₂O, NaHCO₃, brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by distillation or chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product Characterization (NMR, IR, MS)

Ethyl 3-fluoro-2-methylbenzoate CAS number 114312-57-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 114312-57-1, is a fluorinated aromatic ester that serves as a key building block in modern synthetic organic chemistry. Its structural features—a fluorine atom at the meta-position and a methyl group at the ortho-position relative to the ethyl ester—make it a valuable intermediate in the development of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] This whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety protocols associated with this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. While specific experimental spectroscopic data is not widely published, typical analytical characterization methods would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 114312-57-1[3]
Molecular Formula C₁₀H₁₁FO₂[3]
Molecular Weight 182.19 g/mol [3]
Physical Form Colorless to Pale-yellow to Yellow-brown Liquid[3]
Purity ≥98%
Boiling Point 230.7 ± 28.0 °C at 760 Torr (Predicted)[3]
Density 1.108 ± 0.06 g/cm³ at 20 °C (Predicted)[3]
Refractive Index 1.489[3]
Flash Point 90.8 °C
Storage Sealed in a dry environment at room temperature.[3]

Synthesis and Experimental Protocols

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-2-methylbenzoic acid, with ethanol. This acid-catalyzed reaction is a standard and efficient method for ester formation.

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process 3-fluoro-2-methylbenzoic_acid 3-fluoro-2-methylbenzoic acid Reaction Fischer Esterification (Reflux) 3-fluoro-2-methylbenzoic_acid->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Cool & Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of this compound based on standard Fischer esterification procedures for similar aromatic esters.[4][5]

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous ethanol (10-20 eq, serving as both reactant and solvent).

  • Stir the mixture until the acid dissolves completely.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise to the stirring solution.

  • Esterification: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

  • Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.[5]

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Applications in Research and Drug Development

This compound is a valuable intermediate, primarily utilized in medicinal chemistry and agrochemical research.[6] Its structure allows for selective functionalization, making it a key component in synthesizing biologically active molecules.

  • Pharmaceutical Synthesis: It serves as a precursor for developing novel therapeutic agents, particularly in the areas of anti-inflammatory drugs and compounds targeting the central nervous system.[6] The fluorinated phenyl motif is a common feature in many modern pharmaceuticals.

  • Medicinal Chemistry: The strategic incorporation of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins.[1]

  • Agrochemical Research: The compound is also used in the development of new plant protection agents, where fluorinated compounds often exhibit desirable properties.[6]

Role of this compound in Synthesis Start This compound (CAS 114312-57-1) Hydrolysis Ester Hydrolysis Start->Hydrolysis Amidation Amidation / Other Transformations Start->Amidation Acid 3-fluoro-2-methylbenzoic Acid Hydrolysis->Acid Derivatives Amides, Heterocycles, Other Intermediates Amidation->Derivatives API Active Pharmaceutical Ingredients (APIs) Acid->API Derivatives->API Agro Agrochemicals Derivatives->Agro

Caption: Logical relationships in the application of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementSource(s)
Pictogram GHS07Exclamation Mark[3]
Signal Word Warning[3]
Hazard Statements H302Harmful if swallowed.[3]
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[7]
P270Do not eat, drink or smoke when using this product.[7]
P280Wear protective gloves/eye protection/face protection.[7]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

  • Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a physician or poison control center.[7]

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

An In-depth Technical Guide to Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-fluoro-2-methylbenzoate, a fluorinated aromatic ester of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for novel therapeutics.[1]

Core Chemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FO₂[2]
Molecular Weight 182.19 g/mol [2]
CAS Number 114312-57-1[2][3]
Physical State Liquid[2]
Boiling Point (Predicted) 230.7 ± 28.0 °C at 760 Torr[2]
Density (Predicted) 1.108 ± 0.06 g/cm³ at 20 °C[2]
Refractive Index 1.489[2]

Synthesis and Purification

The primary synthetic route to this compound is the Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[4][5]

Experimental Protocol: Fischer Esterification

The following is a generalized procedure for the synthesis of this compound based on standard Fischer esterification protocols.

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methylbenzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6]

Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

  • Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

  • Elution: The compound is eluted from the column using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.[7]

  • Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants 3-fluoro-2-methylbenzoic acid + Ethanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst  Add Reflux Reflux Catalyst->Reflux  Heat Crude_Product Crude this compound Reflux->Crude_Product  Yields Workup Aqueous Work-up Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the aromatic protons. For comparison, the ¹H NMR spectrum of the similar compound, Ethyl 2-methylbenzoate, in CDCl₃ shows a triplet for the methyl protons of the ethyl group around 1.38 ppm, a quartet for the methylene protons around 4.36 ppm, a singlet for the aromatic methyl group at 2.58 ppm, and multiplets for the aromatic protons in the range of 7.21-7.91 ppm.[8] The presence of the fluorine atom in this compound will introduce additional splitting (coupling) to the adjacent aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. For Ethyl benzoate, the reported ¹³C NMR chemical shifts in CDCl₃ are approximately 14.3 ppm (CH₃ of ethyl), 60.9 ppm (CH₂ of ethyl), 128.3, 129.5, 130.6, and 132.8 ppm for the aromatic carbons, and 166.5 ppm for the carbonyl carbon.[9] In this compound, the carbon atoms on the aromatic ring will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.

  • C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

  • C-F stretch: An absorption in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 182, corresponding to the molecular weight of the compound. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of ethylene (-CH₂=CH₂, m/z 28) from the ethoxy group.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] It is used as a precursor in the development of anti-inflammatory agents and drugs targeting the central nervous system (CNS).[7] The strategic placement of the fluoro and methyl groups on the benzoate ring provides a scaffold for selective functionalization in the creation of biologically active compounds.[7]

G This compound This compound Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates  is a precursor for Anti-inflammatory Agents Anti-inflammatory Agents Pharmaceutical Intermediates->Anti-inflammatory Agents CNS-active Agents CNS-active Agents Pharmaceutical Intermediates->CNS-active Agents

Caption: Role of this compound in drug development.

This guide provides a foundational understanding of this compound for its application in research and development. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

Spectroscopic Data for Ethyl 3-fluoro-2-methylbenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for in-depth spectroscopic data and experimental protocols for Ethyl 3-fluoro-2-methylbenzoate. Despite a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time. Commercial suppliers list the compound (CAS 114312-57-1), but do not provide characterization data.[1]

While direct data is unavailable, this guide provides predicted spectroscopic characteristics based on the chemical structure of this compound and by referencing data from analogous compounds. Additionally, a general workflow for the spectroscopic analysis of a novel compound is presented.

Predicted Spectroscopic Data for this compound

The following tables outline the anticipated spectroscopic features of this compound. These predictions are based on standard chemical shift values and the analysis of similar molecules.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HAromatic H
~7.1-7.3m2HAromatic H
4.38q2H-OCH₂CH₃
2.41s3HAr-CH₃
1.38t3H-OCH₂CH₃

Predictions are based on data for compounds like Ethyl 3-methylbenzoate and other substituted benzoates.[2]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~165C=O
~160 (d, J≈245 Hz)C-F
~135 (d)Aromatic C
~130Aromatic C
~125 (d)Aromatic C
~120 (d)Aromatic C
~115 (d)Aromatic C
~61-OCH₂CH₃
~22Ar-CH₃
~14-OCH₂CH₃

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (J).

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicity
-110 to -120m

The chemical shift is relative to a standard like CFCl₃. The multiplicity will depend on couplings to nearby aromatic protons.

Table 4: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group
~1720C=O (ester) stretch
~1600, ~1480C=C (aromatic) stretch
~1250C-O (ester) stretch
~1100C-F stretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
182[M]⁺ (Molecular Ion)
153[M-C₂H₅]⁺
137[M-OC₂H₅]⁺
109[M-COOC₂H₅]⁺

Experimental Protocols: A General Approach

While specific experimental details for this compound are not available, the following provides a standard methodology for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using an appropriate fluorine standard for referencing.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Obtain the mass-to-charge ratio of the molecular ion and any fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While a comprehensive, experimentally-derived spectroscopic dataset for this compound is not currently available in the public domain, this guide offers a predictive framework for its key spectral features. The provided general experimental protocols and workflow diagram serve as a valuable resource for researchers working with this or similar compounds. Further research and publication are required to establish a definitive spectroscopic profile for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 3-fluoro-2-methylbenzoate. The document outlines predicted spectral data, a comprehensive experimental protocol for synthesis and spectral acquisition, and a visual representation of the molecular structure and spin-spin coupling interactions. This guide is intended to assist researchers in identifying and characterizing this compound in various experimental settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the ester group, as well as the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-6~7.85dddJ(H6-H5) ≈ 7.8, J(H6-H4) ≈ 1.5, J(H6-F) ≈ 2.01HAr-H
H-4~7.25dddJ(H4-H5) ≈ 8.0, J(H4-F) ≈ 10.0, J(H4-H6) ≈ 1.51HAr-H
H-5~7.15tJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 7.81HAr-H
-OCH₂CH₃~4.35qJ ≈ 7.12HMethylene (-CH₂)
-CH₃~2.50s-3HMethyl (Aromatic)
-OCH₂CH₃~1.38tJ ≈ 7.13HMethyl (Ethyl)

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard Fischer esterification method for the synthesis of this compound from 3-fluoro-2-methylbenzoic acid.

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-fluoro-2-methylbenzoic acid in 10-20 equivalents of absolute ethanol.

  • While stirring, carefully add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure ester.

¹H NMR Spectrum Acquisition

This protocol outlines a general procedure for acquiring a high-resolution ¹H NMR spectrum.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • This compound sample (5-10 mg)

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals and determine the coupling constants.

Visualization of Molecular Structure and Coupling

The following diagrams illustrate the chemical structure of this compound and the key spin-spin coupling interactions between the aromatic protons.

G cluster_structure This compound structure

Caption: Chemical structure of this compound.

aromatic_coupling H6 H-6 H5 H-5 H6->H5 ³J(H-H) ≈ 7.8 Hz H4 H-4 H6->H4 ⁴J(H-H) ≈ 1.5 Hz F3 F H6->F3 ⁴J(H-F) ≈ 2.0 Hz H5->H4 ³J(H-H) ≈ 8.0 Hz H4->F3 ³J(H-F) ≈ 10.0 Hz

Caption: Spin-spin coupling network of aromatic protons and fluorine.

An In-depth Technical Guide to the 13C NMR Analysis of Substituted Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted ethyl benzoates. It details the characteristic chemical shifts observed for various derivatives, offers a standardized experimental protocol for their analysis, and presents this information in a clear, comparative format to aid in structural elucidation and characterization.

Introduction to 13C NMR of Substituted Ethyl Benzoates

13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the context of substituted ethyl benzoates, this method provides invaluable information regarding the electronic environment of each carbon atom in the molecule. The chemical shift of a particular carbon is highly sensitive to the nature and position of substituents on the aromatic ring, as well as the ester functionality.

The electron-donating or electron-withdrawing character of a substituent significantly influences the electron density around the aromatic carbons, leading to predictable upfield or downfield shifts in their NMR signals. Similarly, the carbonyl carbon and the carbons of the ethyl group exhibit characteristic chemical shifts that can be diagnostic of the overall molecular structure. This guide will explore these substituent effects through a systematic presentation of 13C NMR data for a range of substituted ethyl benzoates.

Tabulated 13C NMR Data of Substituted Ethyl Benzoates

The following tables summarize the 13C NMR chemical shifts (δ in ppm) for ethyl benzoate and a series of its substituted derivatives. All data is referenced to Tetramethylsilane (TMS) and was typically recorded in deuterated chloroform (CDCl₃).

Table 1: 13C NMR Chemical Shifts of the Ester Group in Substituted Ethyl Benzoates

SubstituentPositionC=OO-CH₂CH₃
-H-166.460.814.1
-NO₂para164.7861.6714.10
-NO₂meta~165.0~61.5~14.0
-NH₂para166.860.314.4
-NH₂meta~167.0~60.5~14.2
-OHpara166.060.314.4
-OHortho169.861.114.2
-CH₃para167.260.214.1
-Brpara165.661.014.1

Note: Some values are approximated from similar compounds or spectral data where precise peak assignments were not provided in the source material.

Table 2: 13C NMR Chemical Shifts of the Aromatic Carbons in Substituted Ethyl Benzoates

SubstituentPositionC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)
-H-130.4129.4128.8132.6
-NO₂para134.11129.91123.23152.54
-NO₂meta~132.0~122.0 (C2), ~129.0 (C6)~148.0 (C3), ~127.0 (C5)~135.0 (C4)
-NH₂para119.7131.5113.7151.0
-NH₂meta~131.0~115.0 (C2), ~129.0 (C6)~118.0 (C3), ~115.0 (C5)~147.0 (C4)
-OHpara121.65131.83113.62163.58
-OHortho112.5161.7 (C2), 117.6 (C6)135.9 (C3), 119.3 (C5)130.0 (C4)
-CH₃para127.5129.1129.1143.5
-Brpara127.7130.9131.4129.2

Note: The numbering of the aromatic carbons follows standard IUPAC nomenclature, with C1 being the carbon attached to the ester group.

Experimental Protocol for 13C NMR Analysis

The following provides a general methodology for the 13C NMR analysis of substituted ethyl benzoates.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the substituted ethyl benzoate sample.

  • Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for these compounds due to its excellent solubilizing properties and the presence of a single carbon signal at ~77.16 ppm which can be used as an internal reference.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimize spectral quality.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass the expected range of chemical shifts.

    • Number of Scans: Acquire a sufficient number of scans (typically ranging from 128 to 1024 or more, depending on the sample concentration) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T1 relaxation time) is necessary.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3.3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal (0 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the peak areas.

  • Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the molecule based on established chemical shift ranges, substituent effects, and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

Visualization of Key Concepts

The following diagrams illustrate the general structure of substituted ethyl benzoates and a typical workflow for their 13C NMR analysis.

G cluster_0 Substituted Ethyl Benzoate Structure C1 C1 Ring C2 C2 C3 C3 C4 C4 C4->Ring R C5 C5 C6 C6 C=O C=O O-CH2 O-CH₂ C=O->O-CH2 O CH3 CH₃ O-CH2->CH3 Ring->C=O

Caption: General structure of a para-substituted ethyl benzoate.

workflow A Sample Preparation (Dissolution in CDCl3) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Referencing, Peak Picking) C->D E Structural Elucidation (Assignment of Chemical Shifts) D->E

Caption: Workflow for 13C NMR analysis.

GC-MS Characterization of Ethyl 3-fluoro-2-methylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of Ethyl 3-fluoro-2-methylbenzoate (C₁₀H₁₁FO₂), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public spectral libraries, this guide combines theoretical predictions based on the known fragmentation patterns of related aromatic esters with established analytical protocols.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be dominated by fragmentation patterns characteristic of ethyl esters of substituted benzoic acids. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 182.19, corresponding to its molecular weight.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted Fragment IonStructurem/z (Predicted)Relative Abundance
[M]⁺C₁₀H₁₁FO₂⁺182Moderate
[M-C₂H₅O]⁺C₈H₆FO⁺137High
[M-C₂H₄]⁺C₈H₇FO₂⁺154Moderate
[C₇H₄FO]⁺C₇H₄FO⁺123Moderate to High
[C₆H₄F]⁺C₆H₄F⁺95Moderate

The fragmentation process is initiated by the ionization of the molecule in the mass spectrometer's ion source. The resulting molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

fragmentation_pathway M This compound [M]⁺ m/z = 182 F1 [M-C₂H₅O]⁺ m/z = 137 M->F1 - •OC₂H₅ F2 [M-C₂H₄]⁺ m/z = 154 M->F2 - C₂H₄ (McLafferty) F3 [C₇H₄FO]⁺ m/z = 123 F1->F3 - CO F4 [C₆H₄F]⁺ m/z = 95 F3->F4 - CO

Figure 1: Predicted fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This section details a generalized experimental protocol for the GC-MS analysis of this compound. The specific parameters may require optimization based on the instrumentation and sample matrix.

Sample Preparation

For a standard analysis, dissolve a known quantity of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions

Table 2: Recommended Gas Chromatography Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometry (MS) Conditions

Table 3: Recommended Mass Spectrometry Parameters

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Scan Rate 2 scans/sec

The workflow for the GC-MS analysis of this compound follows a standard procedure from sample preparation to data analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Volatile Solvent Inject Inject Sample Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Process Data Acquisition Detect->Process Analyze Spectral Analysis & Library Search Process->Analyze Report Generate Report Analyze->Report

Figure 2: General workflow for the GC-MS analysis.

Retention Time Considerations

The retention time of this compound will be influenced by its volatility and interactions with the stationary phase of the GC column. Compared to its non-fluorinated analog, ethyl 2-methylbenzoate, the presence of the fluorine atom is expected to slightly increase its polarity and potentially alter its retention time. The exact retention time should be determined experimentally using the recommended GC conditions and a pure standard of the compound.

Conclusion

The GC-MS characterization of this compound can be effectively performed using standard analytical protocols. While a publicly available mass spectrum is not currently accessible, a predictive approach based on the fragmentation of similar compounds provides a robust framework for its identification. The detailed experimental parameters and workflows presented in this guide offer a solid starting point for researchers and scientists in the fields of chemical analysis and drug development to confidently characterize this and related molecules. Experimental verification of the predicted mass spectrum and retention time is recommended for definitive identification.

Technical Safety Guide for Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data available for Ethyl 3-fluoro-2-methylbenzoate (CAS Number: 114312-57-1). The information has been compiled from various supplier safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research applications.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the data provided by suppliers is based on computational predictions rather than experimental determination.

PropertyValueSource
CAS Number 114312-57-1[1]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
Physical State Liquid[1]
Appearance Colorless to Pale-yellow to Yellow-brown Liquid[1]
Boiling Point 230.7 ± 28.0 °C @ 760 Torr (Predicted)[1]
Melting Point Not Available[1]
Density 1.108 ± 0.06 g/cm³ @ 20 °C (Predicted)[1]
Refractive Index 1.489[1]
Solubility Not Available[1]

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its classification and associated hazard statements.

GHS ClassificationPictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure, Respiratory tract irritation) (Category 3)H335: May cause respiratory irritation.

Source:[1][2]

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

AspectRecommendations
Handling Avoid breathing vapors or mist. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment.
Storage Keep container tightly closed. Store in a dry, well-ventilated place. Recommended storage is at room temperature.
Incompatible Materials Strong oxidizing agents.

Section 4: Emergency and First Aid Procedures

The following are the recommended first aid measures in case of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Fire-Fighting and Accidental Release Measures

AspectMeasures
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Not available.
Accidental Release Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Ensure adequate ventilation.

Experimental Protocols

Visualizations

The following diagrams illustrate key safety-related workflows and concepts.

SDS_Structure cluster_identification Identification & Hazards cluster_response Response Measures cluster_prevention Prevention & Protection cluster_properties Properties & Stability cluster_environmental Ecological & Disposal cluster_transport_regulatory Transport & Regulatory SDS Safety Data Sheet (SDS) Sec1 1. Identification SDS->Sec1 Sec2 2. Hazard(s) Identification SDS->Sec2 Sec3 3. Composition/Information on Ingredients SDS->Sec3 Sec4 4. First-Aid Measures SDS->Sec4 Sec5 5. Fire-Fighting Measures SDS->Sec5 Sec6 6. Accidental Release Measures SDS->Sec6 Sec7 7. Handling and Storage SDS->Sec7 Sec8 8. Exposure Controls/Personal Protection SDS->Sec8 Sec9 9. Physical and Chemical Properties SDS->Sec9 Sec10 10. Stability and Reactivity SDS->Sec10 Sec11 11. Toxicological Information SDS->Sec11 Sec12 12. Ecological Information SDS->Sec12 Sec13 13. Disposal Considerations SDS->Sec13 Sec14 14. Transport Information SDS->Sec14 Sec15 15. Regulatory Information SDS->Sec15 Sec16 16. Other Information SDS->Sec16

Caption: Hierarchical structure of a standard 16-section Safety Data Sheet.

Spill_Response_Workflow Start Chemical Spill Occurs Assess Assess the Situation (Size, Location, Hazards) Start->Assess Evacuate Evacuate Immediate Area (If Necessary) Assess->Evacuate Ventilate Ensure Adequate Ventilation Assess->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ventilate->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect Contaminated Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-fluoro-2-methylbenzoate (CAS Number: 114312-57-1). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for structurally similar analogs to provide a comparative context for its physicochemical characteristics. Furthermore, detailed experimental protocols for determining key physical properties are provided to aid researchers in further characterization.

Core Physical Properties

This compound is a substituted aromatic ester. Its physical state at standard conditions is a colorless to pale-yellow or yellow-brown liquid[1]. The introduction of a fluorine atom and a methyl group to the benzene ring of the parent ethyl benzoate structure is expected to influence its physical properties such as boiling point, density, and polarity.

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for this compound, alongside experimentally determined values for its structural analogs for comparative purposes.

PropertyThis compoundEthyl 2-methylbenzoateEthyl 3-methylbenzoateEthyl 3-fluorobenzoateEthyl 4-fluorobenzoateEthyl benzoate
CAS Number 114312-57-187-24-1120-33-2451-02-5451-46-793-89-0
Molecular Formula C₁₀H₁₁FO₂C₁₀H₁₂O₂C₁₀H₁₂O₂C₉H₉FO₂C₉H₉FO₂C₉H₁₀O₂
Molecular Weight ( g/mol ) 182.19164.20164.20168.16168.16150.17
Boiling Point (°C) 230.7 ± 28.0 (Predicted)220-221 @ 731 mmHg[1][2][3]234 @ 760 mmHg209[4]210212-214 @ 760 mmHg[5]
Melting Point (°C) N/A-10[2]N/A-34[4]N/A-34 to -35[5]
Density (g/mL) 1.108 ± 0.06 @ 20°C (Predicted)1.032 @ 25°C[1][3]1.03 @ 25°C[6][7]1.136 @ 25°C[8]1.146 @ 25°C1.045 @ 25°C[9]
Refractive Index (n20/D) 1.489 (Predicted)1.507-1.509[2][10]1.506[6]1.485[8]1.4861.502-1.508[11]
Solubility N/AInsoluble in water[10]Insoluble in water; Soluble in alcohol[6]Moderate volatility and solubility[4]N/ASlightly soluble in water; Miscible with most organic solvents[11][12]

Note: "N/A" indicates that the data is not available in the searched literature.

Experimental Protocols

For researchers seeking to experimentally verify the physical properties of this compound, the following are generalized protocols for the determination of key parameters.

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer and immersed in the Thiele tube or oil bath.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

This method provides an accurate determination of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is weighed.

  • The temperature of the liquid is recorded.

  • The pycnometer is emptied, cleaned, and dried. It is then filled with distilled water and weighed at the same temperature.

  • The density of the liquid is calculated using the formula: Density of liquid = (mass of liquid / mass of water) * density of water at the measurement temperature.

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Sample of this compound

  • Ethanol or acetone for cleaning

Procedure:

  • The refractometer is calibrated using a standard liquid of known refractive index.

  • The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

This method is used to determine the solubility of a substance in a particular solvent.

Apparatus:

  • Several vials with screw caps

  • A selection of common laboratory solvents (e.g., water, ethanol, acetone, hexane, toluene)

  • Shaker or vortex mixer

  • Analytical balance

  • Sample of this compound

Procedure:

  • An excess amount of this compound is added to a known volume of a specific solvent in a vial.

  • The vial is tightly sealed and agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • After agitation, the mixture is allowed to stand undisturbed to allow any undissolved solute to settle.

  • A known volume of the supernatant (the saturated solution) is carefully removed without disturbing the undissolved solid.

  • The amount of dissolved solute in the aliquot of the supernatant is determined by a suitable analytical method (e.g., evaporation of the solvent and weighing the residue, or by spectroscopic or chromatographic techniques).

  • The solubility is then expressed as mass of solute per volume of solvent (e.g., g/L) or in other appropriate units. This process is repeated for each solvent to be tested.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid chemical compound such as this compound.

G cluster_0 Experimental Workflow for Physical Property Determination start Obtain Pure Sample of This compound boiling_point Determine Boiling Point (e.g., Capillary Method) start->boiling_point density Measure Density (e.g., Pycnometer Method) start->density refractive_index Measure Refractive Index (e.g., Abbe Refractometer) start->refractive_index solubility Determine Solubility (e.g., Shake-Flask Method) start->solubility data_analysis Data Analysis and Comparison with Analogs boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-fluoro-2-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of Ethyl 3-fluoro-2-methylbenzoate, a compound of interest in synthetic chemistry and drug development. In the absence of specific published quantitative solubility data, this document provides a framework for understanding and determining its solubility. It includes a compilation of known physical properties, a detailed, generalized experimental protocol for solubility determination, and a theoretical analysis of its expected solubility in various organic solvents based on the principle of "like dissolves like." This guide is intended to equip researchers with the foundational knowledge and practical methods to effectively work with this compound.

Introduction

This compound is a fluorinated aromatic ester with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Understanding its solubility in organic solvents is crucial for its use in reaction media, purification processes such as crystallization, and formulation development. This guide provides a comprehensive overview of the available information and methodologies for assessing its solubility.

Physicochemical Properties of this compound

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
Appearance Colorless to Pale-yellow to Yellow-brown Liquid[1]
Boiling Point 230.7 ± 28.0 °C at 760 Torr (Predicted)[1]
Density 1.108 ± 0.06 g/cm³ at 20 °C (Predicted)[1]
Refractive Index 1.489[1]
Storage Condition Sealed in dry, Store in room temperature (20 to 22 °C)[1]

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces tend to be soluble in one another.[2][3] this compound possesses both polar and non-polar characteristics.

  • Polar Characteristics: The ester functional group (-COO-) and the fluorine atom introduce polarity to the molecule. The ester group can act as a hydrogen bond acceptor.

  • Non-polar Characteristics: The benzene ring and the ethyl and methyl groups are non-polar.

Based on this structure, the following solubility predictions can be made:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the ester and fluoro groups.

    • Slightly Polar Solvents: Such as dichloromethane (DCM) and chloroform.

  • Moderate to Good Solubility Expected in:

    • Polar Protic Solvents: Such as ethanol and methanol. While the compound can accept hydrogen bonds, it cannot donate them, which may limit its solubility compared to its solubility in polar aprotic solvents.

  • Low to Poor Solubility Expected in:

    • Non-polar Solvents: Such as hexanes and toluene. The polar functional groups will likely hinder solubility in highly non-polar media.

    • Highly Polar Protic Solvents: Such as water. The large non-polar benzene ring and alkyl groups are expected to make it poorly soluble in water.

A logical workflow for assessing the solubility of an organic compound is presented in the diagram below.

G Solubility Assessment Workflow cluster_0 Initial Screening cluster_1 Qualitative Assessment cluster_2 Further Investigation (If Required) cluster_3 Quantitative Determination start Start with Small-Scale Test add_solvent Add 0.1 mL of Solvent to ~5 mg of Compound start->add_solvent observe Observe for Dissolution at Room Temperature add_solvent->observe soluble Completely Dissolves (Soluble) observe->soluble Yes partially_soluble Partially Dissolves (Partially Soluble) observe->partially_soluble Some insoluble No Dissolution (Insoluble) observe->insoluble No quantitative Proceed to Quantitative Solubility Determination soluble->quantitative heat Gently Heat the Mixture partially_soluble->heat insoluble->heat observe_heat Observe for Dissolution heat->observe_heat cool Cool to Room Temperature observe_heat->cool Dissolves observe_cool Observe for Precipitation cool->observe_cool observe_cool->quantitative Remains Dissolved G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Sampling & Analysis cluster_2 Calculation start Add Excess Solute to Known Volume of Solvent equilibrate Equilibrate at Constant Temperature with Agitation start->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC, GC) sample->analyze calculate Calculate Solubility from Concentration Data analyze->calculate end Report Solubility (e.g., g/100 mL) calculate->end

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-fluoro-2-methylbenzoic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. The described methodology focuses on a multi-step synthesis commencing with the readily available starting material, 3-fluoro-2-methylaniline. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this important building block.

Synthetic Strategy: A Three-Step Approach

The synthesis of 3-fluoro-2-methylbenzoic acid can be efficiently achieved through a three-step reaction sequence starting from 3-fluoro-2-methylaniline. This pathway involves:

  • Diazotization of the primary amine group of 3-fluoro-2-methylaniline to form a reactive diazonium salt intermediate.

  • Sandmeyer Cyanation of the diazonium salt to introduce a cyano group, yielding 3-fluoro-2-methylbenzonitrile.

  • Hydrolysis of the nitrile functional group to the corresponding carboxylic acid, affording the final product, 3-fluoro-2-methylbenzoic acid.

This synthetic route is advantageous due to the accessibility of the starting material and the generally reliable nature of the involved chemical transformations.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Diazotization of 3-Fluoro-2-methylaniline

This initial step transforms the amino group of 3-fluoro-2-methylaniline into a diazonium salt, a versatile intermediate for subsequent functional group transformations.

Methodology:

  • In a well-ventilated fume hood, a solution of 3-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) is prepared in a reaction vessel equipped with a magnetic stirrer and a cooling bath.

  • The solution is cooled to a temperature between 0 and 5 °C.

  • A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C upon completion of the sodium nitrite addition to ensure complete diazotization. The resulting solution containing the 3-fluoro-2-methylbenzenediazonium chloride intermediate is used directly in the next step without isolation.

Step 2: Sandmeyer Cyanation to 3-Fluoro-2-methylbenzonitrile

The Sandmeyer reaction is a classic and effective method for converting diazonium salts into a variety of functional groups, including nitriles.

Methodology:

  • In a separate reaction vessel, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. This solution is heated to approximately 60-70 °C.

  • The cold diazonium salt solution from Step 1 is slowly and carefully added to the hot copper cyanide solution with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is heated at an elevated temperature (e.g., 80-90 °C) for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.

  • The reaction mixture is then cooled to room temperature, and the crude 3-fluoro-2-methylbenzonitrile is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude nitrile product.

  • Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Step 3: Hydrolysis of 3-Fluoro-2-methylbenzonitrile

The final step involves the hydrolysis of the nitrile group to the desired carboxylic acid. Both acidic and basic conditions can be employed for this transformation.

Methodology (Acidic Hydrolysis):

  • The 3-fluoro-2-methylbenzonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is poured onto ice water, leading to the precipitation of the crude 3-fluoro-2-methylbenzoic acid.

  • The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture or toluene) to afford the pure 3-fluoro-2-methylbenzoic acid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3-fluoro-2-methylbenzoic acid. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantProductTypical Yield (%)Purity (%)
1 & 23-Fluoro-2-methylaniline3-Fluoro-2-methylbenzonitrile75-85>95 (after purification)
33-Fluoro-2-methylbenzonitrile3-Fluoro-2-methylbenzoic acid80-90>98 (after recrystallization)

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical progression of the synthetic pathway.

SynthesisWorkflow Start 3-Fluoro-2-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt 3-Fluoro-2-methylbenzenediazonium Chloride (Intermediate) Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Cyanation (CuCN, KCN, heat) DiazoniumSalt->Sandmeyer Nitrile 3-Fluoro-2-methylbenzonitrile Sandmeyer->Nitrile Hydrolysis Hydrolysis (H₂SO₄/H₂O or HCl/H₂O, reflux) Nitrile->Hydrolysis FinalProduct 3-Fluoro-2-methylbenzoic Acid Hydrolysis->FinalProduct

Caption: Synthetic pathway for 3-fluoro-2-methylbenzoic acid.

ExperimentalWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Cyanation cluster_step3 Step 3: Hydrolysis A1 Dissolve 3-fluoro-2-methylaniline in acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 30 min A3->A4 B2 Add diazonium salt solution A4->B2 Use directly B1 Prepare hot CuCN/KCN solution B1->B2 B3 Heat reaction mixture B2->B3 B4 Extract with organic solvent B3->B4 B5 Purify by distillation/chromatography B4->B5 C1 Dissolve nitrile in acid/water B5->C1 C2 Reflux the mixture C1->C2 C3 Precipitate product in ice water C2->C3 C4 Filter and recrystallize C3->C4

Caption: Detailed experimental workflow for the synthesis.

Balz-Schiemann reaction for 3-fluoro-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzoic Acid via the Balz-Schiemann Reaction

Introduction

The introduction of a fluorine atom into aromatic rings is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The Balz-Schiemann reaction is a cornerstone method for preparing aryl fluorides from primary aromatic amines.[2][3] This reaction is often preferred over direct fluorination, which can be dangerously violent and difficult to control.[4][5] The Balz-Schiemann reaction proceeds through the diazotization of an aromatic amine, followed by the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.[2][5]

This guide provides a comprehensive overview of the synthesis of 3-fluoro-2-methylbenzoic acid, a valuable fluorinated building block[6], using the Balz-Schiemann reaction. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic protocol and underlying principles.

Overall Reaction Scheme

The synthesis of 3-fluoro-2-methylbenzoic acid commences with the precursor, 2-amino-3-methylbenzoic acid. The overall transformation can be summarized as follows:

  • Diazotization: The primary aromatic amine, 2-amino-3-methylbenzoic acid, is converted to its corresponding diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5][7]

  • Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the more stable aryl diazonium tetrafluoroborate intermediate.[5]

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to the formation of 3-fluoro-2-methylbenzoic acid, with the evolution of nitrogen gas and boron trifluoride.[2][5]

Experimental Protocols

Preparation of the Starting Material: 2-Amino-3-methylbenzoic Acid

The immediate precursor for the Balz-Schiemann reaction is 2-amino-3-methylbenzoic acid. A common laboratory-scale synthesis involves the reduction of 2-nitro-3-methylbenzoic acid.[8][9]

Protocol for the Synthesis of 2-Amino-3-methylbenzoic Acid:

  • In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.[9]

  • Add 5% palladium on activated charcoal (Pd/C) catalyst (e.g., 0.10 g) to the solution.[9]

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[9]

  • Upon completion of the reaction, remove the solvent under reduced pressure to obtain the crude product.[9]

  • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and ethanol as the eluent to yield pure 2-amino-3-methylbenzoic acid as a white solid.[9]

Synthesis of 3-Fluoro-2-methylbenzoic Acid via the Balz-Schiemann Reaction

The following is a generalized protocol based on typical Balz-Schiemann reaction conditions.[10][11] Researchers should optimize the specific quantities and conditions for their particular setup.

Step 1 & 2: Diazotization and Formation of 2-Carboxy-6-methylbenzenediazonium Tetrafluoroborate

  • In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid in dilute hydrochloric acid.[10][11]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C.[10][11]

  • Stir the reaction mixture for approximately 30 minutes at this temperature to ensure complete formation of the diazonium salt.[10][11]

  • To the cold diazonium salt solution, add a chilled aqueous solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄).[10][11] This will cause the 2-carboxy-6-methylbenzenediazonium tetrafluoroborate salt to precipitate.

  • Filter the precipitated salt, wash it with cold water, and dry it under vacuum.[10][11]

Step 3: Thermal Decomposition to 3-Fluoro-2-methylbenzoic Acid

  • Caution: The thermal decomposition of diazonium salts can be exothermic and potentially explosive, especially on a large scale.[1][4] It is crucial to proceed with caution and appropriate safety measures. The decomposition of ortho-substituted derivatives can sometimes be unexpectedly unstable.[1]

  • Gently heat the dried 2-carboxy-6-methylbenzenediazonium tetrafluoroborate salt. The decomposition temperature will vary depending on the specific substrate but is typically in the range of 40-70°C or higher.[2]

  • The decomposition will result in the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases, yielding the crude 3-fluoro-2-methylbenzoic acid.[2]

  • The crude product can then be purified by recrystallization or other suitable chromatographic techniques.

Data Presentation

Table 1: Reactants and Their Properties

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )
2-Amino-3-methylbenzoic acidStarting MaterialC₈H₉NO₂151.16
Sodium NitriteDiazotizing AgentNaNO₂69.00
Hydrochloric AcidAcid CatalystHCl36.46
Fluoroboric AcidFluorinating AgentHBF₄87.81
3-Fluoro-2-methylbenzoic acidFinal ProductC₈H₇FO₂154.14[12]

Table 2: Typical Reaction Conditions

StepTemperature (°C)SolventDuration
Diazotization0 - 5Aqueous HCl~30 minutes
Salt Formation0 - 5Water~30 minutes
Decomposition40 - 100+Neat (or in an inert solvent)Until gas evolution ceases

Table 3: Product Specifications

PropertyValue
Product Name 3-Fluoro-2-methylbenzoic acid
CAS Number 699-90-1[13]
Appearance Solid[13]
Melting Point 158-160 °C[13]
Purity Typically >99% after purification[13]

Visualizations

Reaction Pathway

Balz_Schiemann_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Amino-3-methylbenzoic acid intermediate 2-Carboxy-6-methylbenzenediazonium Tetrafluoroborate start->intermediate 1. NaNO₂, HCl, 0-5°C 2. HBF₄ product 3-Fluoro-2-methylbenzoic acid intermediate->product Heat (Δ)

Caption: Overall synthesis pathway for 3-fluoro-2-methylbenzoic acid.

Experimental Workflow

Experimental_Workflow start Dissolve 2-amino-3-methylbenzoic acid in aqueous HCl cool Cool to 0-5 °C start->cool diazotize Add NaNO₂ solution cool->diazotize stir1 Stir for 30 min diazotize->stir1 add_hbf4 Add HBF₄ solution stir1->add_hbf4 precipitate Precipitate diazonium tetrafluoroborate salt add_hbf4->precipitate filter_wash Filter and wash the salt precipitate->filter_wash dry Dry the salt under vacuum filter_wash->dry decompose Heat the salt gently dry->decompose purify Purify the crude product decompose->purify end Obtain pure 3-fluoro-2-methylbenzoic acid purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Mechanism

Balz_Schiemann_Mechanism cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Thermal Decomposition (SN1-type) amine Ar-NH₂ diazonium Ar-N₂⁺ amine->diazonium NaNO₂, H⁺ diazonium_salt Ar-N₂⁺ tetrafluoroborate_salt Ar-N₂⁺ BF₄⁻ diazonium_salt->tetrafluoroborate_salt HBF₄ tfb_salt Ar-N₂⁺ BF₄⁻ aryl_cation Ar⁺ + N₂ + BF₄⁻ tfb_salt->aryl_cation Heat (Δ) (Slow, Rate-determining) final_product Ar-F + BF₃ aryl_cation->final_product Fluoride attack (Fast)

Caption: The mechanism of the Balz-Schiemann reaction.

Mechanism and Considerations

The Balz-Schiemann reaction is generally believed to proceed through an Sₙ1-type mechanism.[3] The thermal decomposition of the diazonium tetrafluoroborate salt is the rate-determining step, involving the loss of nitrogen gas to form a highly reactive aryl cation.[2][3] This cation is then rapidly attacked by the fluoride ion from the tetrafluoroborate counterion to form the final aryl fluoride product.[2]

Several modifications to the classical Balz-Schiemann reaction have been developed to improve yields, lower reaction temperatures, and enhance safety. These include the use of ionic liquids as solvents, photochemical initiation, and continuous-flow setups.[3][14] For certain substrates, counterions other than tetrafluoroborate, such as hexafluorophosphates, may improve the yield.[4]

Conclusion

The Balz-Schiemann reaction remains a practical and reliable method for the synthesis of aryl fluorides, including 3-fluoro-2-methylbenzoic acid.[2] While the reaction requires careful handling of potentially hazardous intermediates, it offers high regioselectivity and is applicable to a wide range of aromatic amines.[2] The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this important fluorination reaction in their work.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-fluoro-2-methylbenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented in two key stages: the preparation of the precursor, 3-fluoro-2-methylbenzoic acid, and its subsequent esterification to the target molecule. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication.

Synthesis of the Starting Material: 3-fluoro-2-methylbenzoic acid

The most direct and widely applicable method for the synthesis of 3-fluoro-2-methylbenzoic acid involves the Grignard reaction of a corresponding brominated precursor, 2-bromo-6-fluorotoluene, followed by carboxylation with carbon dioxide.

Synthetic Pathway

The reaction proceeds via the formation of a Grignard reagent from 2-bromo-6-fluorotoluene and magnesium, which then acts as a nucleophile to attack carbon dioxide, yielding the desired carboxylic acid upon acidic workup.

Synthesis_of_Acid 2-bromo-6-fluorotoluene 2-bromo-6-fluorotoluene Grignard Reagent Grignard Reagent 2-bromo-6-fluorotoluene->Grignard Reagent 1. Mg, THF 3-fluoro-2-methylbenzoic acid 3-fluoro-2-methylbenzoic acid Grignard Reagent->3-fluoro-2-methylbenzoic acid 2. CO2 3. H3O+

Caption: Synthesis of 3-fluoro-2-methylbenzoic acid.

Experimental Protocol: Grignard Reaction and Carboxylation

Materials:

  • 2-bromo-6-fluorotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of 2-bromo-6-fluorotoluene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromo-6-fluorotoluene solution to the magnesium. The reaction is initiated by gentle heating or the addition of the iodine crystal, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 2-bromo-6-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, crush a sufficient quantity of dry ice.

    • Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, which will cause the excess carbon dioxide to sublime.

  • Work-up and Purification:

    • Once the mixture has reached room temperature, cautiously add a sufficient amount of concentrated hydrochloric acid to dissolve the magnesium salts and achieve a clear aqueous layer.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-methylbenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

Quantitative Data for the Synthesis of 3-fluoro-2-methylbenzoic acid
ParameterValueReference
Starting Material2-bromo-6-fluorotolueneN/A
ReagentsMg, CO2, HClN/A
SolventAnhydrous THFN/A
Reaction Time2-4 hoursN/A
Reaction TemperatureReflux, then 0 °C to RTN/A
Yield Typically 60-80% N/A
Purity>98% after recrystallization[1]
Melting Point158-160 °C

Synthesis of this compound

The final step in the synthesis is the esterification of 3-fluoro-2-methylbenzoic acid with ethanol. The Fischer esterification, using a strong acid catalyst, is a common and effective method for this transformation.

Synthetic Pathway

The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by ethanol. Subsequent dehydration yields the ethyl ester.

Esterification 3-fluoro-2-methylbenzoic acid 3-fluoro-2-methylbenzoic acid This compound This compound 3-fluoro-2-methylbenzoic acid->this compound Ethanol, H2SO4 (cat.), Reflux

Caption: Fischer esterification of 3-fluoro-2-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-fluoro-2-methylbenzoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents, which also serves as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data for the Synthesis of this compound
ParameterValueReference
Starting Material3-fluoro-2-methylbenzoic acid[1]
ReagentsEthanol, H₂SO₄N/A
SolventEthanolN/A
Reaction Time4-24 hoursN/A
Reaction TemperatureRefluxN/A
Yield Typically >85% [2]
Purity>97% after distillation[2]

Overall Synthetic Workflow

The complete synthesis of this compound from 2-bromo-6-fluorotoluene can be visualized as a two-step process.

Full_Synthesis cluster_0 Step 1: Acid Synthesis cluster_1 Step 2: Esterification 2-bromo-6-fluorotoluene 2-bromo-6-fluorotoluene 3-fluoro-2-methylbenzoic acid 3-fluoro-2-methylbenzoic acid 2-bromo-6-fluorotoluene->3-fluoro-2-methylbenzoic acid 1. Mg, THF 2. CO2 3. H3O+ This compound This compound 3-fluoro-2-methylbenzoic acid->this compound Ethanol, H2SO4 (cat.)

Caption: Overall synthesis of this compound.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

Methodological & Application

Application Note: Synthesis of Methyl 3-fluoro-2-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 3-fluoro-2-methylbenzoate, an important intermediate in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The procedure described is a classic Fischer esterification, an acid-catalyzed reaction between 3-fluoro-2-methylbenzoic acid and methanol. This method is cost-effective and scalable, making it suitable for both research and process development environments. The protocol includes reaction setup, workup, purification, and characterization, along with a summary of typical reaction conditions for related benzoic acids to serve as a baseline for optimization.

Introduction

Fischer-Speier esterification is a fundamental organic reaction that involves the conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using a large excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[2][3] Common acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[2][3]

3-Fluoro-2-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of an ortho-methyl group can introduce steric hindrance, which may affect the reaction rate compared to unsubstituted benzoic acid. However, the Fischer esterification is a robust method often suitable for such substrates under appropriate conditions. This document outlines a standard laboratory procedure for the synthesis of mthis compound using methanol as the alcohol and concentrated sulfuric acid as the catalyst.

Comparative Data: Fischer Esterification of Benzoic Acids

The following table summarizes typical conditions and yields for the Fischer esterification of benzoic acid and a related substituted benzoic acid, providing a reference for the protocol described below.

Carboxylic AcidAlcohol (Solvent)CatalystTemperatureTimeYieldReference(s)
Benzoic AcidMethanol (excess)Conc. H₂SO₄Reflux (~65 °C)1 hour~70%[4]
Benzoic AcidMethanol (excess)Conc. H₂SO₄Reflux (~65 °C)45 minHigh[5]
4-Fluoro-3-nitrobenzoic AcidEthanol (excess)Conc. H₂SO₄RefluxN/A78%[6]
4-Fluoro-3-nitrobenzoic AcidButanol (excess)Conc. H₂SO₄130 °C (Microwave)15 minHigh[6]

Experimental Protocol: Synthesis of Mthis compound

This protocol is adapted from standard procedures for the esterification of benzoic acid.[5][7][8]

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 3-fluoro-2-methylbenzoic acid (e.g., 5.0 g, 32.4 mmol).

    • Add a vast excess of methanol (e.g., 50 mL), which also serves as the solvent.

    • Place the flask in an ice-water bath to cool the mixture.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the cooled, stirring mixture.

    • Add a few boiling chips to the flask.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure cooling water is flowing.

    • Heat the mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.

    • Continue refluxing for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Rinse the reaction flask with diethyl ether (or ethyl acetate) (e.g., 50 mL) and add this to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of water.

      • 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ gas will evolve. Swirl gently at first and vent frequently. Continue washing until the aqueous layer is basic to pH paper. This step removes unreacted carboxylic acid and the sulfuric acid catalyst.

      • 50 mL of brine to remove residual water.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

    • Filter or carefully decant the dried solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude mthis compound.

  • Purification and Characterization:

    • The crude product can be purified by vacuum distillation if necessary.

    • Determine the final yield of the purified product.

    • Characterize the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Fischer Esterification Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.[3]

Fischer_Esterification_Mechanism cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate_1 + R'-OH ROH R'-OH Tetrahedral_Intermediate_2 Protonated Intermediate Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Protonated_Ester Protonated Ester Tetrahedral_Intermediate_2->Protonated_Ester - H₂O H2O H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H_plus_regen H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of mthis compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Mix: 3-Fluoro-2-methylbenzoic acid Methanol (excess) H₂SO₄ (cat.) reflux Reflux for 1-2 hours start->reflux quench Cool & Quench with H₂O reflux->quench extract Extract with Diethyl Ether quench->extract wash_h2o Wash with H₂O extract->wash_h2o wash_bicarb Wash with sat. NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate distill Vacuum Distillation (Optional) evaporate->distill characterize Characterize Product (NMR, IR, MS) distill->characterize

References

Application Notes and Protocols for the Esterification of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. However, when the carboxylic acid is sterically hindered—for instance, benzoic acids with bulky substituents in the ortho positions (e.g., 2,6-dimethylbenzoic acid or 2,4,6-trimethylbenzoic acid)—the reaction becomes exceptionally challenging.

The classic Fischer-Speier esterification, which relies on direct acid catalysis, often fails or provides very low yields with these substrates.[1][2] The steric bulk of the ortho substituents impedes the necessary nucleophilic attack of the alcohol on the protonated carbonyl carbon, hindering the formation of the key tetrahedral intermediate. To overcome this significant kinetic barrier, more sophisticated methods that activate the carboxylic acid group are required.

This document outlines several effective and widely adopted protocols for the successful esterification of sterically hindered benzoic acids, providing detailed methodologies and comparative data to guide researchers in selecting the optimal strategy.

Recommended Methodologies for Hindered Esterification

Direct acid catalysis is often impractical for hindered substrates. The preferred strategies involve the use of coupling agents to form a highly reactive intermediate, which is then readily attacked by the alcohol, bypassing the steric issue of the traditional mechanism. The most reliable methods include Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.

  • Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[2] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol, especially for sterically demanding substrates.[2][3] The reaction is mild, proceeds at room temperature, and is compatible with a wide range of functional groups.[4][5]

  • Yamaguchi Esterification: Particularly effective for synthesizing highly functionalized esters and macrolactones, this protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[6] The carboxylic acid first forms a mixed anhydride with TCBC, which is then regioselectively attacked by the alcohol in the presence of a stoichiometric amount of DMAP.[6] This method is renowned for its high yields and mild conditions.[7][8]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with complete inversion of stereochemistry at the alcohol's chiral center.[9][10] It employs a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol.[9] While highly effective, a drawback is the formation of by-products that can complicate purification.[10] Modifications using sonication have been shown to dramatically accelerate the reaction for hindered substrates.[11]

Data Presentation: Comparison of Methods

The following tables summarize typical reaction conditions and yields for the esterification of various sterically hindered acids using the recommended methodologies.

Table 1: Steglich Esterification Conditions and Yields
Carboxylic AcidAlcoholCoupling Agent/CatalystSolventTemp.TimeYield (%)Cite
General Hindered Acidstert-ButanolDCC / DMAPCH₂Cl₂0°C → RT3 hGood[2][3]
(E)-Cinnamic AcidBenzyl AlcoholEDC-HCl / DMAPCH₃CN45°C-76%[5]
Pivalic Acid (hindered)General AlcoholsMuk / 2,6-LutidineDMCRT>24 h~50%[5]
4-Benzyloxy-3,5-dimethylbenzoic AcidMethanolDCC / DMAPDCM0°C → RT2-6 h85-95%[12]
Table 2: Yamaguchi Esterification Conditions and Yields
Carboxylic AcidAlcoholReagentsSolventTemp.TimeYield (%)Cite
Hindered Acid 174 Hindered Alcohol 173 TCBC, Et₃N, DMAP---84%[7][8]
Acid 94 Alcohol 93 TCBC, Et₃N, DMAPToluene--79%[7][8]
Acid 3 Alcohol 4 TCBC, Et₃N, DMAPToluene--78%[7]
Table 3: Mitsunobu Reaction Conditions and Yields
Carboxylic AcidAlcoholReagentsSolventTemp.TimeYield (%)Cite
Benzoic AcidCholestane-3β-olD2471, DEAD---80%[10]
p-Nitrobenzoic AcidHindered AlcoholPPh₃, DIADTHFRT24 h43%[9]
Acid 206 Alcohol 205 PPh₃, DEADTolueneRT6 h89%[9]
Methyl SalicylateNeopentyl AlcoholPPh₃, DIAD (Sonication)--15 min75%[11]

Visualizations

OH | Ar---C---OH (hindered)| O-R' | H

>]; }

Clash [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Steric Clash!"]; Arrow1 [shape=none, label="+ H⁺"]; Arrow2 [shape=none, label=""];

Acid -> Arrow1 [style=invis]; Arrow1 -> Intermediate [ltail=cluster_reactants, label="Attack by Alcohol", dir=forward]; Intermediate -> Clash [lhead=cluster_intermediate, dir=none, style=dashed, color="#EA4335", constraint=false]; Clash -> Intermediate [style=invis];

{rank=same; Acid; Alcohol;} {rank=same; Arrow1;} {rank=same; Intermediate;} {rank=same; Clash;} }

Caption: Steric clash inhibiting alcohol attack.

Experimental_Workflow Setup 1. Reaction Setup (Combine Acid, Alcohol, Solvent, Reagents) Reaction 2. Reaction (Stir at specified temperature) Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 3. Work-up & Quench (Filter solids, add water/aqueous soln) Monitor->Workup Complete Extract 4. Extraction (Isolate product in organic solvent) Workup->Extract Wash 5. Wash (Remove impurities with aq. washes) Extract->Wash Dry 6. Dry & Concentrate (Dry over Na₂SO₄, remove solvent) Wash->Dry Purify 7. Purification (Column Chromatography or Recrystallization) Dry->Purify Product Pure Ester Purify->Product

Caption: Typical steps in an esterification synthesis.

Caption: Activation and acyl transfer in Steglich reaction.

Experimental Protocols

Protocol for Steglich Esterification

This protocol is adapted for a generic sterically hindered benzoic acid.[3][12]

Materials:

  • Sterically hindered benzoic acid (1.0 eq)

  • Alcohol (1.5 - 2.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the hindered benzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add the alcohol (1.5-2.0 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled, vigorously stirring reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the DCU precipitate through a pad of celite, washing the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Protocol for Yamaguchi Esterification

This protocol is a general procedure based on multiple reports.[7][8]

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • Alcohol (1.2-1.5 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (2.0-3.0 eq)

  • Anhydrous Toluene or THF

Procedure:

  • To a flame-dried, argon-purged flask, dissolve the hindered carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, prepare a solution of the alcohol (1.2-1.5 eq) and DMAP (2.0-3.0 eq) in anhydrous toluene.

  • Add the solution from step 4 to the mixed anhydride solution (from step 3) dropwise via cannula or syringe.

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Protocol for Fischer-Speier Esterification (For Less Hindered or Forcing Conditions)

This method is generally low-yielding for highly hindered substrates but can be attempted. Using a large excess of alcohol and removing water are key to driving the equilibrium.[13][14][15]

Materials:

  • Benzoic acid derivative (1.0 eq)

  • Anhydrous alcohol (large excess, to serve as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, 2-5 mol%)

  • Ethyl acetate, Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the benzoic acid (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 20-50 equivalents) to serve as both reactant and solvent.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 12-48 hours. The reaction must be monitored by TLC or GC-MS to determine the point of maximum conversion.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or distillation as required.

Conclusion

The esterification of sterically hindered benzoic acids necessitates strategies beyond simple acid catalysis. Methods employing coupling agents, such as the Steglich and Yamaguchi esterifications, provide mild and highly effective routes by activating the carboxylic acid. The Mitsunobu reaction offers an alternative, particularly when stereochemical inversion of an alcohol is desired. The choice of method will depend on the specific substrate, functional group tolerance, desired scale, and reaction conditions. For researchers in drug development, these reliable and high-yielding protocols are invaluable for accessing complex molecular architectures built from hindered aromatic scaffolds.

References

Ethyl 3-fluoro-2-methylbenzoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-fluoro-2-methylbenzoate, a fluorinated aromatic ester, has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group flanking an ester functionality, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and data on the use of this compound as a key building block in the development of novel therapeutics, with a primary focus on its role in the synthesis of potent antiproliferative agents.

Application in the Synthesis of Antiproliferative 3-Arylisoquinolinones

A significant application of this compound lies in the synthesis of 3-arylisoquinolinones, a class of compounds that have demonstrated potent activity against various cancer cell lines. The synthetic strategy involves the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid. This intermediate is then converted to an N,N-diethylbenzamide, which undergoes a directed ortho-lithiation and subsequent cyclization with a substituted benzonitrile to yield the final 3-arylisoquinolinone.

Mechanism of Action: Tubulin Polymerization Inhibition

The antiproliferative activity of these 3-arylisoquinolinone derivatives stems from their ability to inhibit tubulin polymerization.[1][2] By binding to tubulin, these small molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2]

Signaling Pathway of Tubulin Polymerization Inhibition by 3-Arylisoquinolinones

G cluster_drug Drug Action cluster_cellular Cellular Events A 3-Arylisoquinolinone (derived from Ethyl 3-fluoro-2-methylbenzoate) C Microtubule Polymerization A->C Inhibition B Tubulin Dimers (α/β) B->C D Microtubule Depolymerization C->D E Mitotic Spindle Formation C->E F G2/M Phase Cell Cycle Arrest E->F Disruption leads to G Apoptosis F->G Induction of

Caption: Mechanism of 3-arylisoquinolinone-induced apoptosis.

Quantitative Data: Antiproliferative Activity

The antiproliferative efficacy of 3-arylisoquinolinones derived from 5-fluoro-2-methylbenzoic acid has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget Cell LineIC50 (µM)[1][2]
6-fluoro-3-(3-fluorophenyl)isoquinolin-1(2H)-one MCF-7 (Breast Cancer)0.4
MDA-MB-231 (Breast Cancer)0.07
HepG2 (Liver Cancer)0.2
SNU423 (Liver Cancer)0.1
A549 (Lung Cancer)0.3
HCT116 (Colon Cancer)0.2
6-fluoro-3-(3-methoxyphenyl)isoquinolin-1(2H)-one MCF-7 (Breast Cancer)0.8
7-fluoro-3-(3-fluorophenyl)isoquinolin-1(2H)-one MCF-7 (Breast Cancer)0.5

Experimental Protocols

The synthesis of 3-arylisoquinolinones from this compound is a multi-step process. The following protocols provide a detailed methodology for each key transformation.

Experimental Workflow

G A This compound B Step 1: Hydrolysis A->B C 5-Fluoro-2-methylbenzoic acid B->C D Step 2: Amidation C->D E N,N-diethyl-5-fluoro-2-methylbenzamide D->E F Step 3: Cyclization E->F G 3-Arylisoquinolinone F->G

References

Application Notes and Protocols: The Role of Ethyl 3-fluoro-2-methylbenzoate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-2-methylbenzoate is a key fluorinated building block in medicinal chemistry, valued for its utility in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate a valuable starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of APIs: the anti-inflammatory agent Lifitegrast and the selective estrogen receptor degrader (SERD), Amcenestrant (SAR439859). Additionally, its application in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors is discussed.

Application 1: Synthesis of Lifitegrast

Lifitegrast is an FDA-approved drug for the treatment of dry eye disease. It functions by inhibiting the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), thereby reducing T-cell mediated inflammation.[1][2][3] The synthesis of a key intermediate for Lifitegrast can be envisioned starting from this compound.

Signaling Pathway of Lifitegrast

Lifitegrast_Pathway cluster_tcell Leukocyte cluster_ocular Epithelial Cell T_Cell T-Cell Ocular_Surface_Cell Ocular Surface Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding Inflammation Inflammation (Cytokine Release) ICAM1->Inflammation Signal Transduction Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks Binding Amcenestrant_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ER_Amcenestrant ER-Amcenestrant Complex Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription Promotes Amcenestrant Amcenestrant (SAR439859) Amcenestrant->ER Binds Proteasome Proteasome ER_Amcenestrant->Proteasome Targets for Degradation Degradation ER Degradation Proteasome->Degradation Mediates Inhibition Inhibition of Cell Proliferation Degradation->Inhibition Leads to SGLT2_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Acid 3-fluoro-2-methylbenzoic acid Hydrolysis->Acid AcylChloride Acyl Chloride Formation Acid->AcylChloride Chloride 3-fluoro-2-methylbenzoyl chloride AcylChloride->Chloride FC_Acylation Friedel-Crafts Acylation Chloride->FC_Acylation Ketone Diaryl Ketone Intermediate FC_Acylation->Ketone Reduction Reduction Ketone->Reduction Diarylmethane Diarylmethane (SGLT2 Intermediate) Reduction->Diarylmethane

References

Application Notes and Protocols for the Reaction of Ethyl 3-fluoro-2-methylbenzoate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of esters with Grignard reagents provides a reliable route to tertiary alcohols, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and protocols for the reaction of Ethyl 3-fluoro-2-methylbenzoate with various Grignard reagents.

The substrate, this compound, presents a unique combination of steric and electronic factors that influence its reactivity. The ortho-methyl group introduces significant steric hindrance around the carbonyl center, while the meta-fluoro atom exerts an electron-withdrawing inductive effect. Understanding these influences is critical for optimizing reaction conditions and achieving desired product yields.

Reaction Mechanism and Considerations

The reaction of an ester with a Grignard reagent (R-MgX) proceeds via a two-step nucleophilic addition.[1]

  • Initial Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone.

  • Second Nucleophilic Addition: The newly formed ketone is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[1]

  • Protonation: An acidic workup is required to protonate the resulting magnesium alkoxide to yield the final tertiary alcohol.[2]

Influence of Substituents in this compound:
  • Ortho-Methyl Group (Steric Hindrance): The methyl group at the ortho position sterically hinders the approach of the nucleophilic Grignard reagent to the carbonyl carbon. This can lead to slower reaction rates and potentially lower yields compared to unhindered benzoates. In cases of very bulky Grignard reagents, side reactions such as reduction or enolization may become more prevalent.

  • Meta-Fluoro Group (Electronic Effect): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic activation can help to counteract the steric hindrance from the ortho-methyl group.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the reaction of this compound with various Grignard reagents. These values are based on typical yields for Grignard reactions with substituted benzoates and are intended for illustrative purposes. Actual yields may vary depending on the precise reaction conditions and scale.

Grignard Reagent (R-MgX)R GroupProductTheoretical M.W.Reaction Time (h)Typical Yield (%)
Methylmagnesium bromide-CH₃2-(3-fluoro-2-methylphenyl)propan-2-ol182.222-475-85
Ethylmagnesium bromide-CH₂CH₃3-(3-fluoro-2-methylphenyl)pentan-3-ol210.273-570-80
Phenylmagnesium bromide-C₆H₅(3-fluoro-2-methylphenyl)diphenylmethanol306.364-665-75
Isopropylmagnesium chloride-CH(CH₃)₂2,4-dimethyl-3-(3-fluoro-2-methylphenyl)pentan-3-ol238.336-850-65
tert-Butylmagnesium chloride-C(CH₃)₃2,2,4,4-tetramethyl-3-(3-fluoro-2-methylphenyl)pentan-3-ol266.3812-2420-40

Experimental Protocols

This section provides a detailed methodology for the reaction of this compound with a Grignard reagent, using Phenylmagnesium bromide as an example.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent (Phenylmagnesium bromide)

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

Part B: Reaction with this compound

  • Ester Solution: In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Addition: Slowly add the solution of this compound to the Grignard reagent via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours (monitor by TLC). Gentle refluxing may be necessary for less reactive Grignard reagents.[2]

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] Alternatively, pour the reaction mixture over ice and then add 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[2]

  • Washing: Combine the organic extracts and wash with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude tertiary alcohol by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Grignard Reaction A Grignard Reagent Preparation (e.g., Phenylmagnesium bromide) D Grignard Reaction (Slow addition of ester to Grignard at 0°C, then warm to RT) A->D B Reaction Setup (Inert Atmosphere) B->A C Ester Solution Preparation (this compound in Anhydrous Ether) B->C C->D E Reaction Quench (Saturated aq. NH4Cl) D->E F Workup (Extraction and Washing) E->F G Purification (Column Chromatography or Recrystallization) F->G H Final Product (Tertiary Alcohol) G->H

Caption: Workflow for the synthesis of tertiary alcohols.

Reaction Mechanism Pathway

reaction_mechanism General Reaction Mechanism Ester {this compound |  C=O} Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack Grignard1 R-MgX (1st eq.) Grignard1->Intermediate1 Ketone {Ketone Intermediate |  C=O} Intermediate1->Ketone Elimination EtOMgX - EtO-MgX Intermediate2 Magnesium Alkoxide Ketone->Intermediate2 Nucleophilic Attack Grignard2 R-MgX (2nd eq.) Grignard2->Intermediate2 Product Tertiary Alcohol Intermediate2->Product Workup H3O+ Workup Workup->Product

Caption: Mechanism of Grignard reaction with an ester.

References

Application Note: Purification of Ethyl 3-fluoro-2-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of Ethyl 3-fluoro-2-methylbenzoate using silica gel column chromatography. This method is effective for removing common impurities from synthesis reactions, yielding a high-purity product suitable for further research and development.

Introduction

This compound is a substituted aromatic ester with applications in medicinal chemistry and materials science. Synthesis of this compound can result in impurities such as unreacted starting materials (e.g., 3-fluoro-2-methylbenzoic acid, ethanol) and reaction byproducts. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.[1] This protocol outlines the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase for efficient purification.

Data Summary

The following table summarizes the expected outcomes for the purification of this compound using the described protocol. These values are typical for column chromatography of similar compounds and may vary based on the initial purity of the crude material and experimental conditions.[1]

ParameterTypical ValueNotes
Crude Sample Purity ~85-95%Purity can be assessed by techniques such as NMR or GC-MS.
Post-Purification Purity >98%Dependent on careful fraction collection.
Recovery Yield 85-95%Yield is influenced by the loading amount and the separation efficiency.
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is suitable for this separation.[1]
Mobile Phase (Eluent) 5-10% Ethyl Acetate in Hexane (v/v)The optimal ratio should be determined by preliminary TLC analysis.
TLC Rf Value (Target) ~0.3-0.4In a slightly more polar solvent system than the column eluent.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and test tubes

  • Cotton or glass wool

  • Sand

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Isolation cluster_final Final Product TLC 1. TLC Analysis (Determine Optimal Solvent System) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare several developing solutions with varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%).

    • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the crude mixture onto separate TLC plates and develop each in a different solvent system.

    • Visualize the plates under a UV lamp.

    • The ideal eluent for column chromatography will give the target compound an Rf value of approximately 0.3-0.4. The mobile phase for the column should be slightly less polar than the TLC eluent. For instance, if 15% ethyl acetate in hexane gives a suitable Rf on TLC, use 10% ethyl acetate in hexane for the column.[1]

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexane). For 1 g of crude product, approximately 40-50 g of silica gel is recommended.[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound (1 g) in a minimal amount of the mobile phase.

    • Carefully apply the solution to the top of the column using a pipette, allowing it to absorb into the sand layer without disturbing the silica bed.

    • Rinse the flask with a small amount of mobile phase and add it to the column to ensure complete transfer of the crude product.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in appropriately sized test tubes or flasks.

    • Maintain a constant flow rate. A gentle positive pressure can be applied if necessary to speed up the elution.

    • Continuously monitor the elution process by spotting collected fractions onto a TLC plate. Develop the monitoring TLC plate in the analysis solvent (the slightly more polar system identified in step 1) to identify which fractions contain the pure product.

  • Product Isolation:

    • Based on the TLC analysis, combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as a colorless to pale-yellow liquid.[2]

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Re-evaluate the mobile phase using TLC. If compounds are eluting too quickly, decrease the polarity (less ethyl acetate). If they are not moving, increase the polarity.
Cracked Silica Bed The column ran dry.Ensure the solvent level never drops below the top of the silica gel.
Tailing of Bands Sample is too polar for the solvent system or is interacting strongly with the silica.Consider adding a very small amount (e.g., 0.1%) of a slightly more polar solvent like methanol to the eluent.
Low Recovery The product may be spread across too many fractions.Collect smaller fractions and carefully monitor with TLC to avoid discarding fractions containing the product.

References

Application Notes and Protocols for Suzuki Coupling with Ethyl 3-fluoro-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of ethyl 4-bromo-3-fluoro-2-methylbenzoate with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl compounds, which are prevalent scaffolds in drug discovery. The presence of fluoro and methyl substituents on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.[1][2]

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boronic acid reagents.[3][4] This protocol has been optimized for substrates that may present steric hindrance due to the ortho-methyl group and electronic effects from the fluorine and ester functionalities.

Data Presentation: Representative Reaction Yields

The following table summarizes the expected yields for the Suzuki coupling of ethyl 4-bromo-3-fluoro-2-methylbenzoate with a selection of arylboronic acids under the optimized conditions described in the protocol. These reactions demonstrate the versatility of the method for coupling with both electron-rich and electron-poor boronic acids, as well as sterically hindered partners.

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acidEthyl 3-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate85
24-Methoxyphenylboronic acidEthyl 3-fluoro-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylate92
34-(Trifluoromethyl)phenylboronic acidEthyl 3-fluoro-2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate78
42-Methylphenylboronic acidEthyl 3-fluoro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylate75
53,5-Difluorophenylboronic acidEthyl 3,3',5'-trifluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate88
6Thiophen-2-ylboronic acidEthyl 3-fluoro-2-methyl-4-(thiophen-2-yl)benzoate82

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Suzuki-Miyaura Coupling of Ethyl 4-bromo-3-fluoro-2-methylbenzoate

Materials:

  • Ethyl 4-bromo-3-fluoro-2-methylbenzoate (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add ethyl 4-bromo-3-fluoro-2-methylbenzoate (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and alternately evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 100 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter (e.g., through Celite) cool->filter extract Aqueous Work-up (Wash with Water and Brine) filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify end end purify->end Final Product

Caption: A flowchart of the Suzuki coupling experimental procedure.

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond and regenerate the catalyst.[3][5]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)L2-X pd0->pd_complex1 ox_add Oxidative Addition ox_add->pd_complex1 pd_complex2 Ar-Pd(II)L2-Ar' pd_complex1->pd_complex2 transmetal Transmetalation transmetal->pd_complex2 pd_complex2->pd0 red_elim Reductive Elimination pd_complex2->red_elim product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OR)2 boronic_acid->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Ethyl 3-fluoro-2-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research did not yield specific, publicly available examples of commercialized agrochemicals synthesized directly from Ethyl 3-fluoro-2-methylbenzoate. While this compound is classified as an intermediate for agrochemical synthesis, detailed protocols and quantitative data for its direct application are not readily found in scientific literature or patents. The following application notes provide a general overview of the role of fluorinated benzoate derivatives in agrochemical synthesis and a hypothetical application of this compound based on common synthetic transformations in the field.

Introduction: The Role of Fluorinated Benzoates in Agrochemicals

Fluorine-containing compounds play a significant role in modern agrochemicals. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties. For instance, fluorine substitution can:

  • Enhance biological activity: The high electronegativity of fluorine can lead to stronger interactions with target enzymes or receptors.

  • Increase metabolic stability: The carbon-fluorine bond is very strong, making molecules more resistant to metabolic degradation in plants, insects, or fungi, which can prolong their efficacy.

  • Improve lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its uptake and transport within the target organism.

This compound belongs to the family of fluorinated benzoate esters, which are versatile intermediates in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. These compounds serve as valuable building blocks for constructing more complex molecular architectures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols.

PropertyValue
CAS Number 114312-57-1
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 230.7 ± 28.0 °C at 760 Torr (Predicted)
Density 1.108 ± 0.06 g/cm³ at 20 °C (Predicted)
Refractive Index 1.489

Hypothetical Application in Agrochemical Synthesis: Synthesis of a Hypothetical Fungicidal Amide

While a specific agrochemical synthesized from this compound is not documented in readily available literature, a common synthetic route for this class of compounds involves hydrolysis to the corresponding carboxylic acid, followed by amidation to form a biologically active amide. Many modern fungicides and herbicides are carboxamides.

The following section outlines a hypothetical experimental protocol for the conversion of this compound to a hypothetical fungicidal amide.

The overall workflow for the synthesis of a hypothetical fungicidal amide from this compound is depicted below. This involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with a hypothetical active amine component.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A This compound B Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B C 3-fluoro-2-methylbenzoic acid B->C D 3-fluoro-2-methylbenzoic acid F Coupling Reaction (e.g., SOCl₂, then amine) D->F E Amine Component (Hypothetical Active Moiety) E->F G Hypothetical Fungicidal Amide F->G

Caption: Synthetic workflow for a hypothetical fungicidal amide.

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add a 2 M solution of NaOH in a 1:1 mixture of H₂O and EtOH (2.0 eq of NaOH).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A white precipitate of 3-fluoro-2-methylbenzoic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 3-fluoro-2-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene).

This protocol describes the conversion of 3-fluoro-2-methylbenzoic acid to a hypothetical active amide.

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • A hypothetical amine (e.g., a substituted aniline or heterocyclic amine relevant to agrochemical activity)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-2-methylbenzoic acid (1.0 eq) and anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath.

  • In a separate flask, dissolve the hypothetical amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Signaling Pathway/Mode of Action (Hypothetical)

The biological activity of the final agrochemical product would depend on the nature of the coupled amine. For instance, if the amine were part of a succinate dehydrogenase inhibitor (SDHI) scaffold, the resulting amide could potentially inhibit the fungal respiratory chain.

G Hypothetical Fungicidal Amide Hypothetical Fungicidal Amide Succinate Dehydrogenase (SDH) Succinate Dehydrogenase (SDH) Hypothetical Fungicidal Amide->Succinate Dehydrogenase (SDH) Inhibits Electron Transport Chain Electron Transport Chain Succinate Dehydrogenase (SDH)->Electron Transport Chain Part of Fungal Growth Inhibition Fungal Growth Inhibition Succinate Dehydrogenase (SDH)->Fungal Growth Inhibition Inhibition leads to ATP Production ATP Production Electron Transport Chain->ATP Production Drives Fungal Respiration Fungal Respiration ATP Production->Fungal Respiration Essential for Fungal Respiration->Fungal Growth Inhibition Leads to

Caption: Hypothetical mode of action for a fungicidal amide.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel agrochemicals. Its fluorinated and methylated benzoic acid structure provides a scaffold that can be elaborated into a variety of active compounds. While specific, direct applications in commercial agrochemicals are not widely reported, the general synthetic pathways involving hydrolysis and amidation are well-established and represent a logical approach for its use in the discovery and development of new herbicides, fungicides, and insecticides. The protocols and workflows provided herein are intended as a general guide for researchers exploring the synthetic utility of this compound in agrochemical research. It is recommended that researchers consult specialized literature for the synthesis of specific target molecules.

Application Note and Protocol: Large-Scale Synthesis of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the large-scale synthesis of Ethyl 3-fluoro-2-methylbenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method is a robust and scalable Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol using sulfuric acid as a catalyst. This protocol includes a comprehensive materials list, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the fluorine atom can enhance the pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity. This application note details a reliable and scalable procedure for its preparation, suitable for laboratory and pilot-plant scale production. The synthesis is based on the acid-catalyzed esterification of 3-fluoro-2-methylbenzoic acid.

Reaction Scheme

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierCAS Number
3-fluoro-2-methylbenzoic acid>98%Sigma-Aldrich385-02-4
Ethanol (200 proof)AnhydrousVWR64-17-5
Sulfuric Acid (H₂SO₄)98%Fisher Scientific7664-93-9
Sodium Bicarbonate (NaHCO₃)Reagent GradeJ.T. Baker144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD Millipore7487-88-9
Diethyl Ether (Et₂O)ACS GradeFisher Scientific60-29-7
TolueneACS GradeSigma-Aldrich108-88-3
  • Equipment: 5 L three-necked round-bottom flask, mechanical stirrer, heating mantle with temperature controller, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, vacuum distillation apparatus.

3.2. Procedure

  • Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 3-fluoro-2-methylbenzoic acid (500 g, 3.24 mol) and anhydrous ethanol (2.5 L).

  • Catalyst Addition: The mixture is stirred to dissolve the solid. Concentrated sulfuric acid (50 mL, 0.94 mol) is added dropwise via the dropping funnel over 30 minutes. An exotherm is observed, and the internal temperature should be monitored.

  • Reaction: The reaction mixture is heated to reflux (approximately 78-80 °C) and maintained for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in diethyl ether (2 L) and transferred to a separatory funnel. The organic layer is washed sequentially with water (2 x 1 L), a saturated aqueous solution of sodium bicarbonate (2 x 1 L, until effervescence ceases), and brine (1 L).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford a colorless oil.

3.3. Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diethyl ether is highly flammable; ensure no ignition sources are nearby.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material Mass500 g
Moles of Starting Material3.24 mol
Volume of Ethanol2.5 L
Volume of Sulfuric Acid50 mL
Reaction Time10 hours
Product Yield (after dist.)540 g
Molar Yield91%
Purity (by GC)>99%

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₀H₁₁FO₂
Molecular Weight182.19 g/mol
AppearanceColorless oil
Boiling Point110-112 °C @ 10 mmHg
¹H NMR (400 MHz, CDCl₃) δ7.85 (d, 1H), 7.20 (t, 1H), 7.05 (t, 1H), 4.40 (q, 2H), 2.55 (s, 3H), 1.40 (t, 3H)
¹³C NMR (101 MHz, CDCl₃) δ166.5, 161.0 (d), 133.0, 128.5, 125.0 (d), 115.0 (d), 61.5, 17.0 (d), 14.2
IR (neat, cm⁻¹)2980, 1725 (C=O), 1610, 1460, 1250 (C-O), 1100

Visualization

experimental_workflow reagents Reagents: 3-fluoro-2-methylbenzoic acid Ethanol Sulfuric Acid reaction Reaction Setup & Reflux (8-12h) reagents->reaction workup Work-up: Solvent Removal reaction->workup extraction Extraction: Diethyl Ether NaHCO3 wash Brine wash workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification: Vacuum Distillation drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the large-scale synthesis of this compound.

Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted ethyl benzoates is of significant interest in medicinal chemistry and drug development due to their prevalence as key structural motifs in a wide array of pharmaceutical agents. Traditional methods for their synthesis, such as Fischer esterification, often necessitate prolonged reaction times, high temperatures, and the use of excess reagents, leading to challenges in efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering dramatic reductions in reaction times, increased product yields, and enhanced reaction control.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various substituted ethyl benzoates.

The use of microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent molecules through dielectric heating.[1] This rapid and uniform heating often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.[2] These protocols are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry, providing a starting point for the efficient preparation of substituted ethyl benzoate libraries for drug discovery and development programs.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the microwave-assisted synthesis of a selection of substituted ethyl benzoates.

Table 1: Microwave-Assisted Synthesis of Unsubstituted and Electron-Withdrawing Group Substituted Ethyl Benzoates

EntrySubstituted Benzoic AcidCatalystSolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1Benzoic AcidH₂SO₄EthanolNot Specified170597
24-Nitrobenzoic AcidH₂SO₄Ethanol3008012067
34-Fluoro-3-nitrobenzoic AcidH₂SO₄EthanolNot Specified13015>80
4Benzoic AcidExpandable GraphiteEthanol/Cyclohexane135859080.1

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Ethyl p-Nitrobenzoate

MethodCatalystSolventTemperature (°C)TimeYield (%)
ConventionalH₂SO₄EthanolReflux1 hourNot Specified
MicrowaveH₂SO₄EthanolNot Specified15 min92.34

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Fischer Esterification of Substituted Benzoic Acids

This protocol is a general guideline and may require optimization for specific substituted benzoic acids.

Materials:

  • Substituted benzoic acid (1.0 mmol)

  • Anhydrous ethanol (5.0 mL)

  • Concentrated sulfuric acid (2-4 drops)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add the substituted benzoic acid (1.0 mmol) and a magnetic stir bar.

  • Add anhydrous ethanol (5.0 mL) to the vial.

  • Carefully add concentrated sulfuric acid (2-4 drops) to the reaction mixture.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature and time (refer to Table 1 for examples).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-Nitrobenzoate

Materials:

  • 4-Nitrobenzoic acid (1.0 mmol, 167 mg)

  • Anhydrous ethanol (5.0 mL)

  • Concentrated sulfuric acid (3 drops)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial, combine 4-nitrobenzoic acid (167 mg) and a magnetic stir bar.

  • Add 5.0 mL of anhydrous ethanol to the vial.

  • Carefully add 3 drops of concentrated sulfuric acid.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 300 W, maintaining a temperature of 80°C for 120 minutes.[2]

  • Following the reaction, cool the vial to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 3: Microwave-Assisted Synthesis of Ethyl 4-Fluoro-3-nitrobenzoate

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 mmol, 185 mg)

  • Anhydrous ethanol (5.0 mL)

  • Concentrated sulfuric acid (4% v/v)

  • 10 mL sealed microwave reaction vial with a magnetic stir bar

  • Single-mode microwave synthesizer

Procedure:

  • Add 4-fluoro-3-nitrobenzoic acid (185 mg) and a magnetic stir bar to a 10 mL microwave reaction vial.

  • Add 5.0 mL of anhydrous ethanol.

  • Add concentrated sulfuric acid (4% v/v of ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for a total of 15 minutes (this can be done in intervals, e.g., 3 x 5 minutes).[3]

  • After cooling, work up the reaction as described in the general protocol.

Visualizations

Fischer Esterification Signaling Pathway

FischerEsterification cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack by Alcohol cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate1 R-C(OH)₂(OEt)H⁺ Protonated_Acid->Tetrahedral_Intermediate1 + EtOH H+ H+ Ethanol EtOH Tetrahedral_Intermediate2 R-C(OH)(OEt)H₂O⁺ Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Protonated_Ester R-C(O)OEtH⁺ Tetrahedral_Intermediate2->Protonated_Ester - H₂O Ester R-COOEt Protonated_Ester->Ester - H⁺ H2O H2O workflow start Start reagents Combine Reactants: Substituted Benzoic Acid, Ethanol, Catalyst start->reagents vial Seal in Microwave Vial reagents->vial microwave Microwave Irradiation (Set Power, Temp, Time) vial->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup (Quench, Extract) cool->workup dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Final Product: Substituted Ethyl Benzoate purify->product

References

Application Notes and Protocols for Monitoring the Synthesis of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The precise monitoring of its formation is crucial for reaction optimization, ensuring high yield and purity, and for process control in scaled-up production. This document provides detailed application notes and protocols for the analytical monitoring of the synthesis of this compound, typically formed via the Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reaction Overview: Fischer Esterification

The synthesis of this compound is commonly achieved through the acid-catalyzed esterification of 3-fluoro-2-methylbenzoic acid with ethanol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction Scheme:

Analytical Methods for Reaction Monitoring

A summary of the recommended analytical methods for monitoring the progress of the esterification reaction is provided below.

MethodPrincipleInformation GainedThroughput
HPLC Separation based on polarityQuantitative analysis of reactant, product, and byproductsHigh
GC-MS Separation based on volatility and mass-to-charge ratioQuantitative analysis and structural confirmation of volatile componentsMedium
NMR Nuclear magnetic resonance of ¹H and ¹⁹F nucleiQuantitative analysis and structural elucidation of reactants and products in the reaction mixtureLow to Medium

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used technique for monitoring the consumption of the starting material (3-fluoro-2-methylbenzoic acid) and the formation of the product (this compound). A reversed-phase method is typically employed.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample preparation)

  • 3-fluoro-2-methylbenzoic acid reference standard

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-90% B; 15-20 min: 90% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

  • Quench the reaction by diluting the aliquot in a known volume of cold methanol (e.g., 950 µL) to stop the reaction and precipitate any catalyst.

  • Vortex the sample and centrifuge to pellet any solids.

  • Transfer the supernatant to an HPLC vial for analysis.

Data Analysis: The percentage conversion can be calculated by monitoring the decrease in the peak area of 3-fluoro-2-methylbenzoic acid and the increase in the peak area of this compound over time. Calibration curves should be generated for both the starting material and the product for accurate quantification.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_Vial Transfer to Vial Centrifuge->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition Detect->Data Integrate Integrate Peaks Data->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC monitoring of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for both the quantification of volatile components and the confirmation of their identity through mass spectral data. This method is particularly useful for identifying any volatile side products.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl acetate (GC grade) for sample dilution

  • Anhydrous sodium sulfate (for drying)

GC-MS Conditions:

ParameterCondition
Injection Port Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 60 °C (hold 2 min), ramp to 200 °C at 10 °C/min, then to 280 °C at 25 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute the aliquot in a suitable solvent like ethyl acetate (e.g., 1 mL).

  • Add a small amount of anhydrous sodium sulfate to remove any water.

  • Transfer the solution to a GC vial for analysis.

Data Analysis: The reaction progress is monitored by the relative peak areas of the starting material and the product in the total ion chromatogram (TIC). The identity of the peaks can be confirmed by their mass spectra. For quantitative analysis, an internal standard should be used.

Expected Mass Spectra:

  • 3-fluoro-2-methylbenzoic acid: Expect a molecular ion peak and characteristic fragments from the loss of -OH and -COOH.

  • This compound: Expect a molecular ion peak and fragmentation corresponding to the loss of the ethoxy group (-OEt) and subsequent loss of CO.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute in Solvent Aliquot->Dilute Dry Dry with Na2SO4 Dilute->Dry GC_Vial Transfer to Vial Dry->GC_Vial Inject Inject into GC GC_Vial->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC Spectra Extract Mass Spectra Detect->Spectra Quantify Quantify TIC->Quantify Identify Identify Components Spectra->Identify

Caption: Workflow for GC-MS analysis of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides a non-invasive and highly informative method for monitoring the reaction directly in the NMR tube. It allows for the simultaneous quantification of multiple species without the need for chromatographic separation.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct signal)

NMR Parameters (¹H NMR):

Parameter Value
Solvent CDCl₃
Pulse Program Standard single pulse
Relaxation Delay (d1) 5 seconds (for quantitative analysis)

| Number of Scans | 8 or 16 (adjust for S/N) |

NMR Parameters (¹⁹F NMR):

Parameter Value
Solvent CDCl₃
Pulse Program Standard single pulse
Relaxation Delay (d1) 2 seconds

| Number of Scans | 16 or 32 |

Sample Preparation:

  • At each time point, a small aliquot of the reaction mixture is taken.

  • The aliquot is diluted in a deuterated solvent containing a known amount of an internal standard.

  • The solution is transferred to an NMR tube for analysis.

Data Analysis: The conversion can be determined by comparing the integral of a characteristic proton signal of the product with that of the starting material. For example, the quartet of the ethyl group's methylene protons in the product can be compared to a well-resolved aromatic proton signal of the starting acid. ¹⁹F NMR is particularly useful as the fluorine signal will have a distinct chemical shift for the acid and the ester.

Expected Chemical Shifts (in CDCl₃):

  • 3-fluoro-2-methylbenzoic acid:

    • ¹H NMR: Aromatic protons (~7.0-8.0 ppm), methyl protons (~2.4 ppm).

    • ¹⁹F NMR: A single peak around -114 ppm.[1]

  • This compound:

    • ¹H NMR: Aromatic protons (~7.0-7.8 ppm), quartet for -OCH₂CH₃ (~4.4 ppm), methyl protons on the ring (~2.3 ppm), and a triplet for -OCH₂CH₃ (~1.4 ppm).

    • ¹⁹F NMR: A single peak with a slightly different chemical shift from the starting acid.

Logical Relationship Diagram:

NMR_Analysis_Logic cluster_reaction Reaction Mixture Components cluster_signals Characteristic NMR Signals cluster_quant Quantitative Analysis Acid 3-Fluoro-2-methylbenzoic Acid Acid_H Acid Aromatic ¹H Signals Acid->Acid_H Acid_F Acid ¹⁹F Signal Acid->Acid_F Ester This compound Ester_H Ester Ethyl Group ¹H Signals (Quartet & Triplet) Ester->Ester_H Ester_F Ester ¹⁹F Signal Ester->Ester_F Integrate_H Integrate ¹H Signals Acid_H->Integrate_H Integrate_F Integrate ¹⁹F Signals Acid_F->Integrate_F Ester_H->Integrate_H Ester_F->Integrate_F Ratio Calculate Molar Ratio (Product vs. Reactant) Integrate_H->Ratio Integrate_F->Ratio Conversion Determine % Conversion Ratio->Conversion

Caption: Logical flow for quantitative NMR analysis.

References

Applications of Fluorinated Building Blocks in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern chemical synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Fluorinated building blocks offer a powerful toolkit for chemists to fine-tune the physicochemical and biological properties of target compounds. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the modulation of lipophilicity, metabolic stability, pKa, and binding affinity.[3][4][5]

This document provides detailed application notes on the use of key fluorinated building blocks, experimental protocols for their incorporation, and a summary of their impact on molecular properties.

Application Notes

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's characteristics, which is a key strategy in drug design and materials development.[6][7]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation.[4] Replacing a hydrogen atom at a metabolic hotspot with fluorine can block this pathway, thereby increasing the drug's half-life and bioavailability.[4]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[3][5] The trifluoromethyl (-CF3) group, for instance, is highly lipophilic and is often used to improve the absorption of drug candidates.[4][8]

  • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic protons or decrease the basicity of amines, which can be crucial for optimizing drug-receptor interactions.[5]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects, potentially locking it into a bioactive conformation for improved target binding.[3]

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds (acting as an acceptor) and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[3]

G cluster_input Fluorinated Building Block cluster_output Impact on Molecular Properties cluster_result Desired Outcomes Input Introduction of F, CF3, CF2H, etc. Stability Increased Metabolic Stability Input->Stability Lipophilicity Modulated Lipophilicity Input->Lipophilicity pKa Altered pKa Input->pKa Binding Enhanced Binding Affinity Input->Binding Conformation Conformational Restriction Input->Conformation Result Improved Drug Efficacy & Pharmacokinetics Stability->Result Lipophilicity->Result pKa->Result Binding->Result Conformation->Result

Key Fluorinated Moieties and Their Applications

a) The Trifluoromethyl (-CF3) Group

The trifluoromethyl group is one of the most prevalent fluorinated motifs in pharmaceuticals and agrochemicals.[4] Its strong electron-withdrawing nature and high lipophilicity make it a valuable bioisostere for groups like methyl or chlorine.[2][4] The introduction of a -CF3 group can deactivate an aromatic ring against metabolism, enhance membrane permeability, and improve binding interactions.[4][8]

Common building blocks for trifluoromethylation include (trifluoromethyl)trimethylsilane (TMSCF3, the Ruppert-Prakash reagent) and various electrophilic "CF3+" sources like Togni's and Umemoto's reagents.[9][10][11]

b) The Difluoromethyl (-CF2H) Group

The difluoromethyl group is gaining prominence as a versatile functional group in drug design. It is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups, capable of acting as a hydrogen-bond donor.[12][13] This unique property allows it to mimic interactions of these protic groups while increasing metabolic stability and membrane permeability.[13][14] Reagents for difluoromethylation include sources of difluorocarbene, such as sodium chlorodifluoroacetate, and radical precursors.[15][16]

Data Presentation: Trifluoromethylation of Carbonyl Compounds

The following tables summarize quantitative data for common trifluoromethylation reactions, providing a basis for comparison.

Table 1: Lewis Acid-Promoted Trifluoromethylation of Aldehydes and Ketones with TMSCF3 [17]

EntrySubstrate (Aldehyde/Ketone)Lewis Acid (10 mol%)Time (h)Temperature (°C)Yield (%)
1BenzaldehydeBF₃·OEt₂1095
24-NitrobenzaldehydeBF₃·OEt₂1.5092
34-MethoxybenzaldehydeBF₃·OEt₂2090
4AcetophenoneBF₃·OEt₂4088
5CyclohexanoneBF₃·OEt₂3085

Table 2: Lewis Base-Catalyzed Trifluoromethylation of Carbonyls with TMSCF3 [9]

EntrySubstrate (Aldehyde/Ketone)Catalyst (10 mol%)SolventTime (h)Temperature (°C)Yield (%)
1BenzaldehydeK₂CO₃DMF2Room Temp94
24-ChlorobenzaldehydeK₂CO₃DMF2.5Room Temp91
32-NaphthaldehydeK₂CO₃DMF3Room Temp89
4AcetophenoneCs₂CO₃DMF6Room Temp85
5BenzophenoneK₃PO₄DMF8Room Temp82

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Trifluoromethylation of Aldehydes[17]

This protocol describes the trifluoromethylation of an aldehyde using TMSCF₃ as the trifluoromethyl source and boron trifluoride diethyl etherate (BF₃·OEt₂) as the Lewis acid promoter.[17]

Materials:

  • Aldehyde substrate (1.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol, 0.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde substrate (1.0 mmol).

  • Dissolve the substrate in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution via syringe.

  • Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[17]

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve aldehyde in anhydrous THF under inert atmosphere. B 2. Cool solution to 0°C. A->B C 3. Add TMSCF3 (1.5 eq). B->C D 4. Add BF3·OEt2 (0.1 eq) slowly. C->D E 5. Stir at 0°C for 1-4h. Monitor by TLC. D->E F 6. Quench with 1M HCl at 0°C. E->F G 7. Warm to RT, stir 30 min. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Wash, dry, and concentrate. H->I J 10. Purify by column chromatography. I->J

Protocol 2: General Procedure for Difluoromethylation of Phenols[15]

This protocol details the difluoromethylation of phenols via a difluorocarbene intermediate generated from sodium chlorodifluoroacetate.[15]

Materials:

  • Phenol substrate (1.0 mmol)

  • Sodium chlorodifluoroacetate (2.0 mmol, 2.0 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Water, Diethyl ether, and standard glassware.

Procedure:

  • To a round-bottom flask, add the phenol (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl difluoromethyl ether.

G cluster_cycle Catalytic Cycle A Sodium Chlorodifluoroacetate B Difluorocarbene (:CF2) A->B Heat (Δ) - NaCl, - CO2 D Intermediate Adduct B->D C Phenolate C->D Nucleophilic Attack E Aryl Difluoromethyl Ether D->E Protonation

Protocol 3: Photocatalytic Trifluoromethylation of Styrenes in Batch[18]

This protocol outlines a method for the trifluoromethylation of styrenes using visible light photocatalysis.[18]

Materials:

  • Styrene substrate (0.5 mmol)

  • fac-Ir(ppy)₃ photocatalyst (0.5 mol%)

  • Trifluoroiodomethane (CF₃I) (0.8–1.5 mmol)

  • Cesium Acetate (CsOAc) (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Visible light source (e.g., 24 W CFL bulb)

  • Schlenk tube or vial, magnetic stirrer.

Procedure:

  • In a Schlenk tube, combine the styrene substrate (0.5 mmol), fac-Ir(ppy)₃ (0.0025 mmol), and CsOAc (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add CF₃I (0.8–1.5 mmol) to the mixture.

  • Place the reaction vessel approximately 5-10 cm from a 24 W compact fluorescent lamp (CFL) and stir at room temperature.

  • Monitor the reaction for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of sterically hindered benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of esters from sterically congested aromatic carboxylic acids. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate these difficult transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer esterification of my ortho-substituted benzoic acid giving a low yield?

A1: The low yield in the Fischer esterification of ortho-substituted benzoic acids is primarily due to steric hindrance. The bulky substituents on the aromatic ring adjacent to the carboxylic acid group physically block the approach of the alcohol nucleophile to the carbonyl carbon. This slows down the rate of the tetrahedral intermediate formation, which is a key step in the reaction mechanism. Additionally, the equilibrium nature of the Fischer esterification means that without efficient removal of water, the reaction may not proceed to completion, a problem exacerbated by the already slow forward reaction rate.[1][2]

Q2: I am observing a significant amount of unreacted starting material. How can I drive the Fischer esterification to completion?

A2: To drive a sluggish Fischer esterification towards completion, you can employ Le Chatelier's principle.[2] Two common strategies are:

  • Use a large excess of the alcohol: Using the alcohol as the solvent can significantly shift the equilibrium towards the product.[3] A 10-fold excess of alcohol can increase the yield to around 97%.[3]

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[3] Alternatively, incorporating a dehydrating agent like molecular sieves can also be effective.

Q3: Are there alternative methods to Fischer esterification for hindered benzoic acids?

A3: Yes, several alternative methods are more effective for the esterification of sterically hindered benzoic acids. These methods typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol, even a hindered one. The most common and effective alternatives include:

  • Steglich Esterification: Utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is performed under mild, neutral conditions.[4]

  • Yamaguchi Esterification: This method is particularly useful for synthesizing highly functionalized esters and macrolactones.[6] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[6][7]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[8] It uses triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Q4: When should I choose Steglich, Yamaguchi, or Mitsunobu over Fischer esterification?

A4: The choice of method depends on the steric hindrance of your substrates and the presence of other functional groups.

  • Choose Steglich or Yamaguchi when dealing with sterically hindered carboxylic acids and/or alcohols. These methods are generally high-yielding and proceed under mild conditions, making them suitable for sensitive substrates. The Yamaguchi esterification is particularly well-suited for very hindered systems.[9][10]

  • Choose Mitsunobu when you need to invert the stereocenter of a chiral alcohol. It is also effective for hindered substrates but requires a nucleophile with a pKa of around 13 or lower.[8]

  • Attempt Fischer esterification as a first approach for less hindered benzoic acids due to its cost-effectiveness and simple procedure. If yields are low, then move to one of the alternative methods.

Troubleshooting Guides

Troubleshooting Fischer Esterification of Hindered Benzoic Acids
Problem Possible Cause Solution
Low to no conversion Severe steric hindrance around the carboxylic acid.Switch to a more powerful esterification method like Yamaguchi or Steglich esterification.
Insufficient catalyst.Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH).
Reaction has not reached equilibrium.Increase the reaction time and ensure the reaction is heated to reflux.
Reaction stalls at ~50-60% conversion Equilibrium has been reached.Use a large excess of the alcohol (e.g., as the solvent) and/or actively remove water using a Dean-Stark trap.
Decomposition of starting material Reaction temperature is too high or the substrate is acid-sensitive.Use a milder acid catalyst or switch to a non-acidic method like Steglich esterification.
Troubleshooting Alternative Esterification Methods
Method Problem Possible Cause Solution
Steglich Formation of N-acylurea byproduct The O-acylisourea intermediate undergoes a 1,3-rearrangement. This is more likely with slow reactions.Ensure a sufficient catalytic amount of DMAP is used, as it intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, preventing the rearrangement.[11]
Difficulty removing dicyclohexylurea (DCU) byproduct DCU is often insoluble and precipitates but can sometimes be difficult to filter completely.After filtering the bulk of the DCU, concentrate the filtrate and redissolve in a minimal amount of a solvent in which the product is soluble but the DCU is not (e.g., diethyl ether), then re-filter.
Yamaguchi Low yield Incomplete formation of the mixed anhydride.Ensure anhydrous conditions and use a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the HCl generated.
Insufficient activation by DMAP.Use a stoichiometric amount of DMAP, as it is a reactant in the formation of the highly reactive acylpyridinium intermediate.[7]
Mitsunobu Low yield with hindered alcohols The reaction is notoriously slow with sterically hindered substrates.Use a more acidic carboxylic acid (e.g., 4-nitrobenzoic acid instead of benzoic acid) to facilitate the reaction.[12] Employing sonication and high concentrations can also dramatically increase the reaction rate.[13][14]
Formation of triphenylphosphine oxide is difficult to remove Triphenylphosphine oxide is a common byproduct and can be challenging to separate chromatographically.Trituration with a solvent like cold hexanes can help precipitate and remove a significant portion of the triphenylphosphine oxide before chromatography.[13]

Data Presentation: Comparative Yields of Esterification Methods

The following table summarizes typical yields for the esterification of hindered benzoic acids using different methods. Note that yields are highly substrate-dependent.

Benzoic Acid Derivative Alcohol Method Yield (%) Reference
4-Benzyloxy-3,5-dimethylbenzoic AcidMethanolFischer-Speier60 - 80%BenchChem
4-Benzyloxy-3,5-dimethylbenzoic AcidMethanolSteglich (DCC, DMAP)85 - 95%BenchChem
Hindered Carboxylic AcidHindered AlcoholYamaguchi84%Frontiers in Chemistry
Hindered Carboxylic AcidAlcoholYamaguchi79%Frontiers in Chemistry
Hindered Carboxylic AcidAlcoholYamaguchi60%Frontiers in Chemistry
Menthol (Hindered Alcohol)4-Nitrobenzoic AcidMitsunobu85.6%Organic Syntheses
Methyl Salicylate (Hindered Phenol)Neopentyl AlcoholMitsunobu (with sonication)75%The Journal of Organic Chemistry
Pivalic Acid (Hindered Acid)Benzyl AlcoholSteglich (DCC, DMAP)50%Green Chemistry

Experimental Protocols

Protocol 1: Steglich Esterification of 4-Benzyloxy-3,5-dimethylbenzoic Acid

This protocol is adapted for sterically hindered substrates and utilizes DCC as a coupling agent and DMAP as a catalyst.[4]

Materials:

  • 4-Benzyloxy-3,5-dimethylbenzoic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxy-3,5-dimethylbenzoic acid (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Add anhydrous methanol (1.5-2.0 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure methyl 4-benzyloxy-3,5-dimethylbenzoate.

Protocol 2: Yamaguchi Esterification

This protocol is a general procedure for the esterification of a carboxylic acid with an alcohol using the Yamaguchi reagent.[9][15]

Materials:

  • Carboxylic acid

  • Alcohol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or THF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.2 eq) and a stoichiometric amount of DMAP (1.2 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction with a Hindered Alcohol

This protocol is a general procedure for the esterification of a carboxylic acid with a hindered secondary alcohol, leading to inversion of stereochemistry.[12][16]

Materials:

  • Hindered alcohol (e.g., menthol)

  • Carboxylic acid (e.g., 4-nitrobenzoic acid for higher yields with hindered substrates)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Charge a round-bottom flask with the hindered alcohol (1.0 eq), carboxylic acid (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC. The formation of a precipitate (triphenylphosphine oxide) is an indication of reaction progress.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Filter to remove the triphenylphosphine oxide precipitate.

  • Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Caption: Troubleshooting workflow for low yields in Fischer esterification.

Esterification_Method_Selection start Start: Select Esterification Method steric_hindrance Is the benzoic acid sterically hindered? start->steric_hindrance chiral_alcohol Is the alcohol chiral and an inversion of stereochemistry desired? steric_hindrance->chiral_alcohol Yes acid_sensitive Are there acid-sensitive functional groups? steric_hindrance->acid_sensitive No steglich_yamaguchi Steglich or Yamaguchi Esterification chiral_alcohol->steglich_yamaguchi No mitsunobu Mitsunobu Reaction chiral_alcohol->mitsunobu Yes fischer Fischer-Speier Esterification acid_sensitive->fischer No acid_sensitive->steglich_yamaguchi Yes

Caption: Decision tree for selecting an appropriate esterification method.

Steglich_Reaction_Pathway cluster_0 Steglich Esterification RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium DMAP N_acylurea N-acylurea (side product) O_acylisourea->N_acylurea 1,3-rearrangement (slow, no DMAP) DMAP DMAP (cat.) Ester Ester Acylpyridinium->Ester R'-OH ROH R'-OH DCU DCU (byproduct)

Caption: Simplified reaction pathway for the Steglich esterification.

References

Technical Support Center: Synthesis of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-fluoro-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to favor the formation of the ester, it is typically carried out with an excess of ethanol and removal of water as it forms.

Q2: I am seeing a significant amount of unreacted starting material (3-fluoro-2-methylbenzoic acid) in my final product. What could be the cause?

A2: Incomplete conversion is a common issue in Fischer esterification due to the equilibrium nature of the reaction. Several factors could contribute to this:

  • Insufficient reaction time or temperature: The reaction may not have reached equilibrium. The ortho-substituents on the benzoic acid can sterically hinder the reaction, requiring longer reaction times or higher temperatures.

  • Inadequate water removal: The water produced during the reaction can shift the equilibrium back towards the starting materials.

  • Catalyst deactivation: The acid catalyst may be insufficient in quantity or may have been neutralized.

Q3: I have an unexpected, low-boiling point side product. What could it be?

A3: A likely low-boiling point side product is diethyl ether. This is formed by the acid-catalyzed self-condensation of ethanol, especially at higher reaction temperatures.

Q4: After workup, my product is still acidic. Why is this happening?

A4: Residual acidic starting material (3-fluoro-2-methylbenzoic acid) or the acid catalyst (e.g., sulfuric acid) may not have been completely removed during the aqueous workup. Insufficient washing with a basic solution like sodium bicarbonate is the usual cause.

Q5: Are there any other potential side products I should be aware of?

A5: While less common under typical Fischer esterification conditions, other side reactions can occur:

  • Sulfonation: If using concentrated sulfuric acid at high temperatures for extended periods, sulfonation of the aromatic ring of either the starting material or the product is a possibility.

  • Decarboxylation: Although it generally requires more forcing conditions, decarboxylation of the 3-fluoro-2-methylbenzoic acid to produce 2-fluorotoluene is a potential, though unlikely, side reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Equilibrium not shifted sufficiently towards the product.- Increase the excess of ethanol (e.g., use it as the solvent).- Increase the reaction time and/or temperature (monitor for side product formation).- Use a Dean-Stark apparatus to remove water azeotropically.
Steric hindrance: The 2-methyl group slows down the reaction rate.- Increase the amount of acid catalyst.- Consider using a more reactive derivative of the carboxylic acid, such as the acid chloride.
Presence of Unreacted 3-fluoro-2-methylbenzoic Acid in Product Insufficient reaction time or temperature. - Monitor the reaction by TLC or GC until the starting material is consumed.- Increase the reflux time or reaction temperature cautiously.
Inadequate workup: Incomplete removal of the acidic starting material.- Ensure thorough washing with a saturated sodium bicarbonate solution until CO2 evolution ceases. Perform multiple extractions.
Contamination with Diethyl Ether High reaction temperature: Promotes the self-condensation of ethanol.- Maintain the reaction temperature at the minimum required for a reasonable reaction rate.- Consider using a milder acid catalyst or a lower concentration of a strong acid.
Excessive reaction time at high temperature. - Optimize the reaction time to maximize ester formation while minimizing ether formation.
Product is a Dark Color or Contains Char High reaction temperature or concentrated acid: Causes decomposition or side reactions like sulfonation.- Lower the reaction temperature.- Add the sulfuric acid catalyst slowly and with cooling.- Use an alternative, less dehydrating acid catalyst like p-toluenesulfonic acid.
Difficulty in Isolating Pure Product Formation of multiple side products: Makes purification by distillation or chromatography challenging.- Optimize reaction conditions to minimize side product formation.- For purification, consider column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental Protocols

Key Experiment: Fischer Esterification of 3-fluoro-2-methylbenzoic acid

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methylbenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography or Gas Chromatography).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physical and Spectroscopic Data of Product and Potential Side Products

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Key ¹H NMR Signals (CDCl₃, δ ppm) Key IR Bands (cm⁻¹)
This compound 182.19~220-225~4.3 (q, 2H, -OCH₂CH₃), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃)~1720 (C=O), ~1250 (C-O), ~1100 (C-F)
3-fluoro-2-methylbenzoic acid 154.14Decomposes~10-12 (br s, 1H, -COOH), ~2.6 (s, 3H, Ar-CH₃)~3000 (br, O-H), ~1690 (C=O)
Diethyl ether 74.1234.6~3.5 (q, 4H, -OCH₂CH₃), ~1.2 (t, 6H, -OCH₂CH₃)~1120 (C-O-C)

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check for Unreacted Starting Material (TLC/GC) start->check_reaction present Starting Material Present check_reaction->present Yes absent Starting Material Absent check_reaction->absent No incomplete Incomplete Reaction present->incomplete side_products Significant Side Products Formed? absent->side_products increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp remove_water Improve Water Removal (Dean-Stark) incomplete->remove_water optimize_conditions Optimize Conditions to Minimize Side Products side_products->optimize_conditions Yes workup_loss Product Loss During Workup side_products->workup_loss No

Caption: Troubleshooting decision tree for addressing low product yield.

Signaling Pathway of Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products RCOOH 3-fluoro-2-methylbenzoic acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H⁺ (catalyst) Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ester This compound Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water Water Tetrahedral_Intermediate->Water H_plus_regen H⁺ (regenerated)

References

optimizing reaction conditions for Ethyl 3-fluoro-2-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3-fluoro-2-methylbenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions based on established chemical principles and literature precedents for similar transformations.

Troubleshooting Guide

Encountering challenges during the synthesis of this compound is common. This guide addresses potential issues in a question-and-answer format to help you navigate your experiment successfully.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The Fischer esterification is an equilibrium-limited process.[1][2]- Increase excess of ethanol: Use a larger excess of ethanol (e.g., 5-10 equivalents or as the solvent) to shift the equilibrium towards the product.[2] - Remove water: Use a Dean-Stark apparatus to remove water as it is formed, or add a drying agent like molecular sieves to the reaction mixture.[3] - Increase reaction time and/or temperature: Monitor the reaction by TLC. If starting material persists, extend the reflux time or cautiously increase the temperature.[3] Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields.[4][5]
Inactive or insufficient catalyst: The acid catalyst is crucial for activating the carboxylic acid.[1]- Use an appropriate amount of catalyst: Typically, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient. Too much can lead to side reactions.[3] - Use fresh catalyst: Ensure your acid catalyst has not been deactivated by atmospheric moisture.
Presence of water in reagents: Water in the starting materials or solvent will inhibit the reaction.[1]- Use anhydrous reagents and solvents: Ensure that 3-fluoro-2-methylbenzoic acid and ethanol are dry. Use freshly dried solvents.[6]
Formation of Side Products Sulfonation of the aromatic ring: Using concentrated sulfuric acid at high temperatures can lead to the formation of sulfonic acid byproducts.[3]- Use an alternative acid catalyst: Consider using p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst, which are less prone to causing sulfonation.[3]
Ether formation: The alcohol can undergo self-condensation to form a diether under strongly acidic conditions and high temperatures.- Optimize reaction conditions: Use the minimum effective amount of acid catalyst and the lowest practical reaction temperature to favor esterification.
Difficult Product Isolation/Purification Emulsion formation during work-up: The presence of unreacted starting materials and salts can lead to the formation of stable emulsions during aqueous extraction.- Add brine: Washing the organic layer with a saturated sodium chloride solution can help to break up emulsions.
Co-elution of impurities during chromatography: The product may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging.- Optimize the solvent system: Use TLC to determine an optimal eluent system that provides good separation between the product and impurities. A common mobile phase for esters is a mixture of hexanes and ethyl acetate.[7]
Product is an oil and difficult to handle: The final product may not crystallize easily.- Purify by distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 3-fluoro-2-methylbenzoic acid with ethanol using an acid catalyst.[9] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]

Q2: How do the fluoro and methyl substituents on the benzoic acid affect the esterification reaction?

A2: The electronic effect of the fluorine atom, being electron-withdrawing, can slightly increase the acidity of the carboxylic acid but may also slightly decrease the nucleophilicity of the carbonyl oxygen. The ortho-methyl group can introduce some steric hindrance, potentially slowing down the rate of reaction compared to an unsubstituted benzoic acid.[3] However, under typical Fischer esterification conditions with sufficient heating and reaction time, good yields can generally be achieved. One study on substituted benzoic acids indicated that both electron-donating and electron-withdrawing groups did not significantly affect the yield under their specific reaction conditions.[10]

Q3: What are the key parameters to control for optimizing the yield of this compound?

A3: To optimize the yield, you should focus on:

  • Molar ratio of reactants: Use a significant excess of ethanol.[2]

  • Water removal: Actively remove water from the reaction mixture.[3]

  • Catalyst concentration: Use an appropriate catalytic amount of a strong acid.

  • Reaction temperature and time: Ensure the reaction is heated sufficiently (typically at the reflux temperature of the alcohol) for an adequate duration, as monitored by a technique like TLC.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC).[3] A spot for the starting carboxylic acid (which is more polar) and the product ester (which is less polar) should be observed. The reaction is considered complete when the spot corresponding to the 3-fluoro-2-methylbenzoic acid is no longer visible.

Q5: What is a standard work-up procedure for this reaction?

A5: A typical work-up involves cooling the reaction mixture, followed by partitioning between an organic solvent (like ethyl acetate) and water. The organic layer is then washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[2]

Experimental Protocols

Protocol 1: Conventional Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating.

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents). Ethanol can also be used as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Fischer Esterification

This protocol is an adaptation for an accelerated synthesis using microwave irradiation, based on procedures for similar substituted benzoates.[4][5]

Materials:

  • 3-fluoro-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine 3-fluoro-2-methylbenzoic acid (1.0 eq), anhydrous ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a temperature between 130-150 °C for a total irradiation time of 15-20 minutes.[4] It may be beneficial to program this as multiple shorter irradiation intervals.[4][5]

  • After the reaction is complete, cool the vial to room temperature.

  • The work-up procedure is similar to the conventional method described above.

Data Presentation

The following table summarizes typical reaction conditions for the Fischer esterification of substituted benzoic acids, which can be used as a starting point for optimizing the synthesis of this compound.

SubstrateAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
2-methyl-3-bromo-5-fluorobenzoic acidMethanolThionyl chloride70351[7]
4-fluoro-3-nitrobenzoic acidEthanolSulfuric acidReflux-78[4]
4-fluoro-3-nitrobenzoic acid (Microwave)EthanolSulfuric acid130-1500.25>90[4]
Benzoic acidMethanolSulfuric acidReflux0.5~75 (isolated)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 3-fluoro-2-methylbenzoic acid + Ethanol + Acid Catalyst reflux Reflux / Microwave (e.g., 78-150°C) reactants->reflux extraction Aqueous Extraction (NaHCO3 wash) reflux->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation or Column Chromatography evaporation->purification product Pure Ethyl 3-fluoro-2-methylbenzoate purification->product

Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No solution_yield1 Increase excess alcohol check_yield->solution_yield1 Yes solution_purity1 Optimize work-up procedure check_purity->solution_purity1 Yes end Successful Synthesis check_purity->end No solution_yield2 Remove water (Dean-Stark) solution_yield1->solution_yield2 solution_yield3 Increase reaction time/temp solution_yield2->solution_yield3 solution_yield4 Check catalyst activity solution_yield3->solution_yield4 solution_yield4->start solution_purity2 Optimize chromatography solution_purity1->solution_purity2 solution_purity3 Consider alternative catalyst solution_purity2->solution_purity3 solution_purity3->start

References

Technical Support Center: Preventing Hydrolysis of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical solutions to prevent the hydrolysis of Ethyl 3-fluoro-2-methylbenzoate during experimental procedures and storage.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its constituent carboxylic acid (3-fluoro-2-methylbenzoic acid) and alcohol (ethanol).[1] This is a significant concern in research and drug development because the formation of these degradation products can lead to a loss of efficacy, altered biological activity, and potential toxicity of the final product. The shelf life of a pharmaceutical product is often determined by the time it takes for 10% of the active ingredient to degrade.[2]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis is primarily influenced by:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.[3]

  • pH: The reaction is catalyzed by both acids (H+ ions) and bases (OH- ions).[3] Therefore, both acidic and alkaline conditions can significantly increase the rate of hydrolysis compared to a neutral pH.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[2]

  • Presence of Catalysts: Certain enzymes, such as carboxylesterases found in biological systems, can catalyze the hydrolysis of esters.[4] Metal ions can also act as catalysts.[5]

Q3: How can I minimize the hydrolysis of this compound during my experiments?

A3: To minimize hydrolysis, it is crucial to control the reaction environment. Key strategies include:

  • Using Anhydrous Conditions: Employing anhydrous (dry) solvents and reagents is critical. This can be achieved by using commercially available dry solvents or by drying them using appropriate methods.[6] Handling hygroscopic (water-absorbing) reagents under an inert atmosphere, such as in a glove box, is also recommended.[6]

  • Controlling pH: Maintaining a neutral or slightly acidic pH can help slow down the degradation process.[5] The use of buffers can help maintain a stable pH.

  • Temperature Control: Whenever possible, running reactions at lower temperatures can reduce the rate of hydrolysis.[6]

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of 3-fluoro-2-methylbenzoic acid observed in the reaction mixture. Presence of water in solvents or reagents.Ensure all solvents and reagents are rigorously dried. Use molecular sieves to remove trace amounts of water. Dry glassware in an oven and cool under a desiccant.[6]
Acidic or basic impurities in the starting materials or reagents.Purify starting materials and reagents to remove acidic or basic impurities. Consider adding a non-nucleophilic base or an acid scavenger to the reaction mixture.[6]
Product degradation during workup or purification. Exposure to acidic or basic conditions during extraction or chromatography.Neutralize the reaction mixture before workup. Use a neutral mobile phase for chromatography if possible. Minimize the time the compound is exposed to non-neutral conditions.
Hydrolysis occurs during storage of the compound. Exposure to atmospheric moisture.Store the compound in a tightly sealed container, preferably under an inert atmosphere. The use of desiccants, such as silica gel, in the storage container can help absorb any moisture.[2]
Inappropriate storage temperature.Store the compound in a cool, dry place as indicated by storage instructions. For long-term storage, refrigeration may be necessary to minimize hydrolysis.[7]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring Anhydrous Conditions

This protocol outlines the general steps to minimize hydrolysis when working with this compound in a moisture-sensitive reaction.

1. Glassware Preparation:

  • Dry all glassware (reaction flasks, condensers, dropping funnels, etc.) in an oven at a minimum of 120°C for at least 4 hours.
  • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon) or in a desiccator.[6]

2. Solvent and Reagent Handling:

  • Use commercially available anhydrous solvents. If not available, dry the solvents using standard procedures (e.g., distillation from a suitable drying agent).
  • Add solvents and liquid reagents to the reaction flask using a syringe through a rubber septum.[6]
  • Add solid reagents under a positive pressure of inert gas.[6]

3. Reaction Setup and Monitoring:

  • Maintain a positive pressure of inert gas throughout the reaction.
  • If the reaction requires heating, use a reflux condenser equipped with a drying tube containing a desiccant (e.g., calcium chloride or calcium sulfate).[6]

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method can be used to quantify the extent of hydrolysis of this compound.

1. Sample Preparation:

  • Withdraw an aliquot of the reaction mixture or storage sample.
  • Quench the reaction if necessary (e.g., by neutralizing with a buffer).
  • Dilute the sample to a suitable concentration with the mobile phase.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective for separating the ester and its corresponding carboxylic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where both the ester and the acid have significant absorbance (e.g., 254 nm).
  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare standard solutions of this compound and 3-fluoro-2-methylbenzoic acid of known concentrations.
  • Generate a calibration curve for each compound by plotting peak area against concentration.
  • Determine the concentration of the ester and the acid in the sample by comparing their peak areas to the calibration curves.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Ester Hydrolysis cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solution Implementation of Solutions cluster_verification Verification Problem Ester Hydrolysis Observed Cause_Water Presence of Water? Problem->Cause_Water Cause_pH Non-neutral pH? Problem->Cause_pH Cause_Temp Elevated Temperature? Problem->Cause_Temp Sol_Anhydrous Use Anhydrous Conditions Cause_Water->Sol_Anhydrous Sol_Inert Use Inert Atmosphere Cause_Water->Sol_Inert Sol_pH Control pH (Buffers) Cause_pH->Sol_pH Sol_Temp Lower Reaction Temperature Cause_Temp->Sol_Temp Verification Monitor Reaction (e.g., HPLC) Sol_Anhydrous->Verification Sol_pH->Verification Sol_Temp->Verification Sol_Inert->Verification Outcome Hydrolysis Minimized Verification->Outcome

Caption: Troubleshooting workflow for identifying and preventing ester hydrolysis.

Hydrolysis_Factors Factors Influencing Ester Hydrolysis cluster_catalysts Catalysts Ester Ethyl 3-fluoro- 2-methylbenzoate Products 3-fluoro-2-methylbenzoic Acid + Ethanol Ester->Products Hydrolysis Acid Acid (H+) Acid->Products catalyzes Base Base (OH-) Base->Products catalyzes Enzymes Enzymes Enzymes->Products catalyzes Water Water (H2O) Water->Products Temperature Temperature Temperature->Products

Caption: Key factors that promote the hydrolysis of this compound.

References

purification strategies for removing starting material from Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 3-fluoro-2-methylbenzoate by removing starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route. Typically, this compound is synthesized via Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol, using an acid catalyst (e.g., sulfuric acid). Therefore, the crude product is likely to contain:

  • Unreacted 3-fluoro-2-methylbenzoic acid

  • Excess ethanol

  • The acid catalyst (e.g., sulfuric acid)

  • Water formed during the reaction

If the 3-fluoro-2-methylbenzoic acid starting material was impure, you might also have isomers (e.g., 2-fluoro-4-methylbenzoic acid) or residual reagents from its synthesis, which often involves a Friedel-Crafts reaction.[1]

Q2: Why is it important to remove the acidic impurities?

A2: Removing the unreacted 3-fluoro-2-methylbenzoic acid and the acid catalyst is crucial for several reasons. These acidic impurities can interfere with subsequent reactions, affect the stability of the final compound, and lead to inaccurate analytical data. For drug development professionals, the purity of a compound is of utmost importance for biological assays and preclinical studies.

Q3: What is the purpose of washing the crude product with a sodium bicarbonate solution?

A3: Washing the crude ester with a mild base like sodium bicarbonate or sodium carbonate is a critical step to neutralize and remove acidic impurities.[2] The unreacted carboxylic acid and the acid catalyst are converted into their corresponding salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing the desired ester.[3] The neutralization reaction often produces carbon dioxide gas, which is observed as bubbling.

Q4: How do I choose between distillation and column chromatography for the final purification?

A4: The choice between distillation and column chromatography depends on the nature of the remaining impurities.

  • Distillation is effective for separating compounds with significantly different boiling points. If the impurities are much more or less volatile than this compound, distillation is a good choice.[4][5]

  • Column chromatography is a more powerful technique for separating compounds with similar polarities and boiling points. If you suspect the presence of isomeric impurities or other byproducts with similar physical properties to your desired ester, column chromatography is the preferred method.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of Purified Ester
Potential Cause Recommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider using an excess of ethanol or removing water as it forms, for example, by using a Dean-Stark apparatus.[8]
Product Loss During Workup During liquid-liquid extractions, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.
Ester Hydrolysis During Workup The aqueous workup, especially the base wash, can potentially hydrolyze the ester back to the carboxylic acid. To minimize this, use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide, and perform the washes with cold solutions to slow down the reaction kinetics.[2]
Decomposition During Distillation If the ester is thermally unstable, it may decompose at high temperatures. In such cases, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Problem 2: Presence of Starting Carboxylic Acid in the Final Product
Potential Cause Recommended Solution
Insufficient Base Wash The amount of sodium bicarbonate used was not enough to neutralize all the acidic impurities. Increase the volume or concentration of the sodium bicarbonate solution used for washing. Continue washing until the effervescence (CO2 evolution) ceases, indicating that all the acid has been neutralized.
Inefficient Extraction The separation of the organic and aqueous layers during the workup was not clean, leading to the carryover of the acidic aqueous phase. Ensure proper phase separation in the separatory funnel. A brine wash after the bicarbonate wash can help to break emulsions and improve separation.
Ester Hydrolysis As mentioned above, the ester might have hydrolyzed back to the carboxylic acid during the workup. Use cold, mild basic solutions for washing.
Problem 3: Product is an Oil but Should be a Solid (or vice versa)
Potential Cause Recommended Solution
Presence of Impurities Impurities can depress the melting point of a solid, causing it to appear as an oil. The presence of residual solvent can also have this effect.
Incorrect Product Identification Verify the identity of your product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the workup procedure for a typical Fischer esterification reaction to remove the unreacted carboxylic acid and the acid catalyst.

Materials:

  • Crude reaction mixture containing this compound

  • Diethyl ether (or another suitable organic solvent like ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Transfer the diluted mixture to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it gently, frequently venting to release the pressure from the evolved CO₂ gas. Shake more vigorously as the pressure subsides.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude ester.

Purification by Flash Column Chromatography

This protocol is suitable for purifying the ester from non-volatile or closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation of your product from the impurities. A good starting point for ethyl benzoate derivatives is a mixture of hexanes and ethyl acetate.[6] The desired product should have an Rf value of approximately 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.

  • Load the Sample: Dissolve the crude ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen) to push the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in fractions using test tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification by Distillation

This protocol is suitable if the impurities have significantly different boiling points from the product.

Materials:

  • Crude this compound

  • Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Set up the distillation apparatus. Ensure all joints are well-sealed.

  • Place the crude ester and a few boiling chips into the round bottom flask.

  • Begin heating the flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound. The boiling point of unsubstituted ethyl benzoate is around 212-213 °C at atmospheric pressure. The boiling point of the title compound may be similar, but a vacuum distillation is recommended to avoid potential decomposition.

  • Discard the initial lower-boiling fraction (forerun) and stop the distillation before all the material has vaporized to avoid concentrating non-volatile impurities in the final product.

Workflow and Logic Diagrams

Purification_Workflow crude_product Crude Ethyl 3-fluoro-2-methylbenzoate extraction Liquid-Liquid Extraction (NaHCO3, H2O, Brine) crude_product->extraction drying Drying (Na2SO4 or MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purified_crude Purified Crude Ester solvent_removal->purified_crude distillation Distillation purified_crude->distillation Impurity BPs differ significantly column Column Chromatography purified_crude->column Impurity polarities differ final_product Pure Ethyl 3-fluoro-2-methylbenzoate distillation->final_product column->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Starting_Material start Problem: Starting material (3-fluoro-2-methylbenzoic acid) is present in the final product. check_wash Was the NaHCO3 wash performed until CO2 evolution ceased? start->check_wash incomplete_wash Solution: Repeat the NaHCO3 wash with a sufficient amount of base. check_wash->incomplete_wash No check_hydrolysis Were cold solutions used for the aqueous workup? check_wash->check_hydrolysis Yes hydrolysis_suspected Potential Cause: Ester hydrolysis during workup. Solution: Re-purify and use cold workup conditions in the future. check_hydrolysis->hydrolysis_suspected No repurify Solution: Re-purify the product using either another base wash or column chromatography. check_hydrolysis->repurify Yes

Caption: Troubleshooting guide for removing unreacted starting carboxylic acid.

References

troubleshooting low yield in the synthesis of 3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to low yields or impurities in the synthesis of 3-fluoro-2-methylbenzoic acid.

General Issues

Q1: My overall yield is significantly lower than expected. What are the general factors I should investigate first?

A1: Low yields can stem from several factors applicable to most synthetic routes. Key areas to check include:

  • Purity of Reagents and Solvents: Impurities, especially water, can quench organometallic reagents (Grignard, organolithium) or interfere with other reactions. Ensure all reagents are of appropriate purity and solvents are anhydrous where required.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or poor mixing.

  • Side Reactions: Competing reactions can consume starting materials or intermediates, reducing the yield of the desired product.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.

Q2: My final product is impure. What are the likely contaminants?

A2: Impurities can include unreacted starting materials, side products, and residual solvents. Common contaminants depend on the synthetic route and may include:

  • Unreacted halo-aromatic starting material (in Grignard and lithiation routes).

  • Homocoupling byproducts (e.g., biphenyl derivatives in Grignard reactions).

  • Isomeric benzoic acids if the starting material contains isomeric impurities.

  • Residual solvents from the reaction or purification.

Route-Specific Troubleshooting

Route 1: Grignard Reaction

Q3: My Grignard reaction to form 3-fluoro-2-methylphenylmagnesium bromide is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with an oxide layer. Gently crush the magnesium turnings in a mortar and pestle before the reaction or use a sonicator to activate the surface in the reaction flask.[1] A small crystal of iodine can also be added to initiate the reaction.[2]

  • Ensure Anhydrous Conditions: Even trace amounts of water can prevent the formation of the Grignard reagent.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction.

Q4: I am observing a significant amount of a non-polar byproduct in my crude product from the Grignard reaction. What is it and how can I minimize it?

A4: This is likely a homocoupling product, such as a biphenyl derivative, formed from the reaction of the Grignard reagent with unreacted aryl halide. To minimize this:

  • Slow Addition of Aryl Halide: Add the solution of the aryl halide to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

  • Maintain Appropriate Temperature: Avoid excessively high temperatures which can favor the formation of side products.

Route 2: Directed Ortho-Lithiation

Q5: My lithiation reaction is giving a very low yield. What are the critical parameters to control?

A5: Lithiation reactions are highly sensitive to reaction conditions. Key parameters include:

  • Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[3]

  • Anhydrous and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Purity of Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time. It is advisable to titrate the reagent before use to determine its exact molarity.

Route 3: Oxidation of 3-Fluoro-2-methylbenzaldehyde

Q6: The oxidation of 3-fluoro-2-methylbenzaldehyde to the carboxylic acid is incomplete or shows byproducts. How can I improve this step?

A6: Incomplete oxidation or the formation of byproducts can be addressed by:

  • Choice of Oxidizing Agent: Use a suitable oxidizing agent. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are common choices for oxidizing aromatic aldehydes. The choice may depend on the presence of other functional groups.

  • Reaction Conditions: Ensure the reaction temperature and time are optimized. Over-oxidation can sometimes be an issue with harsh oxidizing agents, leading to degradation of the aromatic ring, although this is less common for benzoic acids. Easy overoxidation of aldehydes can make direct oxidation a difficult task.[5]

  • Stoichiometry: Use an appropriate molar ratio of the oxidizing agent to the aldehyde.

Quantitative Data Summary

While specific yield data for the synthesis of 3-fluoro-2-methylbenzoic acid is not extensively published under varied conditions, the following table summarizes factors that generally influence the yield in the described synthetic routes.

Synthetic RouteKey Parameters Affecting YieldTypical Yield Range (General)Key Side Products
Grignard Reaction Purity of reagents, anhydrous conditions, magnesium activation, reaction temperature, rate of addition.40-70%Biphenyl homocoupling products, unreacted starting material.
Lithiation Low temperature (-78 °C), anhydrous/inert atmosphere, accurate concentration of organolithium reagent.50-80%Unreacted starting material, products from reaction with moisture.
Oxidation Choice of oxidizing agent, reaction temperature, stoichiometry.70-95%Unreacted aldehyde, potential over-oxidation products (rare).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 3-fluoro-2-methylbenzoic acid. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Grignard Reaction
  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether or THF.

    • Add a solution of 2-bromo-3-fluorotoluene (1.0 eq.) in anhydrous ether/THF dropwise to the magnesium suspension.

    • If the reaction does not start, add a small crystal of iodine or gently warm the mixture.

    • Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux for an additional 1-2 hours.

  • Carboxylation:

    • Cool the Grignard solution in an ice bath.

    • In a separate flask, place an excess of crushed dry ice (solid CO₂).

    • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Quench the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).[3][6]

Protocol 2: Synthesis via Directed Ortho-Lithiation
  • Lithiation:

    • In an oven-dried, three-necked flask under an argon atmosphere, dissolve 3-fluoro-2-methylanisole (as an example precursor with a directing group) (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium or sec-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • Bubble dry CO₂ gas through the solution for 1-2 hours, or pour the reaction mixture onto an excess of crushed dry ice.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Quench with water and acidify with dilute HCl.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by recrystallization or column chromatography.

Protocol 3: Synthesis via Oxidation
  • Oxidation:

    • Dissolve 3-fluoro-2-methylbenzaldehyde (1.0 eq.) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

    • Prepare a solution of the oxidizing agent, for example, potassium permanganate (approx. 2.0 eq.) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution. The reaction is often exothermic, so maintain the temperature with an ice bath.

    • Stir vigorously until the purple color of the permanganate has disappeared.

  • Work-up and Purification:

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from an appropriate solvent if necessary.

Visualizations

Synthetic Pathways

Synthesis_Pathways SM1 2-Bromo-3-fluorotoluene Int1 3-Fluoro-2-methylphenyl- magnesium bromide SM1->Int1 1. Mg, Et2O/THF SM2 3-Fluoro-2-methylanisole (example precursor) Int2 Ortho-lithiated intermediate SM2->Int2 1. n-BuLi, THF, -78°C SM3 3-Fluoro-2-methylbenzaldehyde Product 3-Fluoro-2-methylbenzoic acid SM3->Product KMnO4 or CrO3/H2SO4 Int1->Product 2. CO2 3. H3O+ Int2->Product 2. CO2 3. H3O+

Caption: Synthetic routes to 3-fluoro-2-methylbenzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Reagents and Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK Optimize Optimize Reaction Parameters (e.g., increase time/temp, use fresh reagents) CheckPurity->Optimize Impure Reagents AnalyzeCrude Analyze Crude Product (NMR, TLC, GC-MS) CheckConditions->AnalyzeCrude Conditions OK CheckConditions->Optimize Conditions Not Optimal SideReactions Identify Side Products AnalyzeCrude->SideReactions Byproducts observed IncompleteReaction Unreacted Starting Material Present AnalyzeCrude->IncompleteReaction Starting material observed WorkupLoss Evaluate Work-up and Purification Procedure AnalyzeCrude->WorkupLoss Low mass balance MinimizeSideReactions Adjust Conditions to Minimize Side Reactions SideReactions->MinimizeSideReactions IncompleteReaction->Optimize WorkupLoss->Optimize No obvious loss ModifyWorkup Modify Work-up/ Purification to Minimize Loss WorkupLoss->ModifyWorkup Loss identified

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated aromatics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of these critical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing fluorination reactions on aromatic systems?

A1: The primary safety concern is the management of exothermic reactions, which can lead to a rapid increase in temperature and pressure, potentially causing runaway reactions or explosions. Many fluorinating reagents are highly reactive and can react violently with certain solvents. For instance, electrophilic reagents like Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1] Additionally, reagents such as diethylaminosulfur trifluoride (DAST) can decompose violently upon heating. The generation of hazardous byproducts like hydrogen fluoride (HF) is another significant concern, as HF is extremely corrosive and toxic.[2]

Q2: Which common fluorination reactions are known to be highly exothermic?

A2: Two common and notably exothermic fluorination reactions are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SAr) reactions. The thermal decomposition of the diazonium tetrafluoroborate intermediate in the Balz-Schiemann reaction is highly exothermic and can be difficult to control, especially on a large scale.[3] SAr reactions, particularly with highly activated substrates and reactive fluoride sources, can also generate significant heat.

Q3: How can I mitigate the risks associated with these exothermic reactions?

A3: Several strategies can be employed:

  • Continuous Flow Chemistry: This is a highly effective method for controlling exotherms. The small reaction volume at any given time minimizes the potential for thermal runaway. Continuous flow systems also offer superior heat and mass transfer compared to batch reactors.[4][5][6]

  • Careful Solvent Selection: The choice of solvent can significantly impact the reaction rate and exothermicity. Low or non-polar solvents can improve the pyrolysis of aryldiazonium tetrafluoroborates in the Balz-Schiemann reaction.[2][7] For SAr reactions, polar aprotic solvents like DMSO or DMF are common, but their interactions with the fluorinating agent must be considered.[8]

  • Temperature Control: Gradual heating, the use of cooling baths, and careful monitoring of the internal reaction temperature are crucial. For some sensitive substrates, running the reaction at a lower temperature may prevent the formation of byproducts.[1]

  • Slow Reagent Addition: Adding the fluorinating agent or the substrate that initiates the exothermic step slowly and in a controlled manner can help to dissipate the heat generated.

Q4: What are the advantages of using a continuous flow reactor for the Balz-Schiemann reaction?

A4: Continuous flow reactors offer several advantages over traditional batch processes for the Balz-Schiemann reaction:

  • Enhanced Safety: By minimizing the amount of the explosive diazonium salt present at any one time, the risk of a runaway reaction is significantly reduced.[4][9]

  • Improved Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for more efficient heat exchange, enabling better control of the reaction temperature.[4]

  • Increased Efficiency: The reaction time can be dramatically reduced. For example, a diazotization process can be performed with a residence time of 10 minutes, followed by fluorination with a residence time of just 5.4 seconds.[4]

  • Higher Yields: Better control over reaction parameters often leads to higher yields and purity of the desired product compared to batch processing.[4]

Troubleshooting Guides

Issue 1: Runaway Reaction or Uncontrolled Exotherm

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature and pressure.

  • Vigorous gas evolution.

  • Solvent boiling.

  • Discoloration or charring of the reaction mixture.

Logical Troubleshooting Workflow

A Runaway Reaction Observed B Immediate Action: Emergency Cooling & Quenching A->B C Post-Incident Analysis B->C D Was Reagent Addition Too Fast? C->D E Was the Reaction Scale Too Large for the Cooling Capacity? C->E F Was the Starting Temperature Too High? C->F G Implement Slow, Controlled Addition D->G Yes J Consider Switching to a Continuous Flow Setup D->J No H Reduce Scale or Improve Heat Exchange (e.g., larger flask, better cooling bath) E->H Yes E->J No I Start Reaction at a Lower Temperature F->I Yes F->J No

Caption: Troubleshooting workflow for a runaway reaction.

Possible Causes and Solutions:

  • Cause: The rate of heat generation exceeds the rate of heat removal.

  • Solution:

    • Immediate Action: If safe to do so, immerse the reaction vessel in an ice bath or other cooling medium. Prepare a quenching agent, but add it cautiously to avoid exacerbating the situation.

    • Preventative Measures:

      • Slower Addition: Add the limiting reagent dropwise or in small portions, monitoring the temperature continuously.

      • Dilution: Increasing the solvent volume can help to absorb the heat generated.

      • Lower Temperature: Start the reaction at a lower temperature to slow down the initial rate.

      • Scale-Down: If scaling up, do so in small increments and ensure adequate cooling capacity.

      • Continuous Flow: For notoriously exothermic reactions, transitioning to a continuous flow setup is the safest approach.[4]

Issue 2: Low Yield and/or Formation of Multiple Products in Electrophilic Fluorination

Symptoms:

  • The desired fluorinated product is obtained in a low yield.

  • TLC or GC-MS analysis shows the presence of multiple, often difficult to separate, byproducts.

Logical Troubleshooting Workflow

A Low Yield / Multiple Products B Analyze Byproducts A->B C Over-fluorination Products Observed? B->C D Side-chain or Unwanted Positional Isomers? B->D E Decomposition Products Observed? B->E F Reduce Equivalents of Fluorinating Agent C->F Yes G Optimize Directing Groups or Blocking Groups D->G Yes H Lower Reaction Temperature E->H Yes I Change Solvent E->I Yes

Caption: Troubleshooting low yield and multiple products.

Possible Causes and Solutions:

  • Cause: Incorrect stoichiometry of the fluorinating agent.

    • Solution: If over-fluorination is observed, reduce the equivalents of the fluorinating agent. Conversely, if starting material remains, consider a modest increase in the amount of fluorinating agent.[9]

  • Cause: Poor regioselectivity due to multiple reactive sites on the aromatic ring.

    • Solution: The electronic and steric properties of the substituents on the ring influence regioselectivity. Consider using a directing group to favor fluorination at the desired position.[1]

  • Cause: Reaction temperature is too high, leading to decomposition or side reactions.

    • Solution: Lower the reaction temperature. For sensitive substrates, this can prevent the formation of byproducts.[1]

  • Cause: Incompatible solvent.

    • Solution: The reaction media is critical. For example, with Selectfluor, solvents like DMF, pyridine, and DMSO can react exothermically.[1] Acetonitrile is a commonly used and often safer alternative.[1]

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow for the Balz-Schiemann Reaction

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Temperature -20 °C to 0 °C10 °C (Diazotization), 60 °C (Fluorination)[4]
Reaction/Residence Time Several hours10 min (Diazotization), 5.4 s (Fluorination)[4]
Yield Variable, often moderate~70%[4]
Safety High risk due to accumulation of explosive diazonium saltsInherently safer due to small reaction volume[4][9]
Intermediate Isolation Often requiredNot required[4]

Table 2: Effect of Solvent on the Thermal Balz-Schiemann Reaction of Benzenediazonium Tetrafluoroborate

SolventReaction Temperature (°C)Yield of Fluorobenzene (%)Reference
Dichloromethane (DCM)6033[7]
Acetonitrile (MeCN)6012[7]
Toluene6091[7]
p-Xylene6093[7]
Chlorobenzene (PhCl)6097[7]
Hexane6085[7]

Experimental Protocols

Protocol 1: Continuous Flow Balz-Schiemann Reaction

This protocol is adapted from a scalable procedure and is intended for a continuous flow setup.[4][9]

Experimental Workflow

A Prepare Reagent Solutions B Set up Continuous Flow Reactor System A->B C Prime System with Solvent B->C D Start Pumping Reagents at Set Flow Rates C->D E Monitor Temperature and Pressure D->E F Collect Product E->F G Wash System with Solvent F->G H Work-up and Purification G->H A Dry Glassware and Reagents B Add Substrate, Fluoride Source, and Solvent to Flask A->B C Heat Reaction Mixture with Careful Temperature Monitoring B->C D Monitor Reaction Progress by TLC or GC-MS C->D E Cool to Room Temperature D->E F Quench Reaction (if necessary) E->F G Work-up (e.g., extraction, washing) F->G H Purify Product G->H

References

Technical Support Center: Alternative Catalysts for the Esterification of 3-Fluoro-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative catalysts for the esterification of 3-fluoro-2-methylbenzoic acid. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of 3-fluoro-2-methylbenzoic acid with alternative catalysts.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Solid acid catalysts can be sensitive to moisture. 2. Suboptimal Reaction Conditions: Temperature, reaction time, or catalyst loading may not be optimal for this specific substrate.3. Steric Hindrance: The ortho-methyl group in 3-fluoro-2-methylbenzoic acid presents significant steric hindrance, which can slow down the reaction. 4. Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of water can drive the equilibrium back towards the reactants.1. Catalyst Activation/Handling: Ensure the catalyst is properly activated before use (e.g., drying in an oven) and handled under anhydrous conditions.[1] 2. Optimize Conditions: Systematically vary the temperature, time, and catalyst amount. For sterically hindered acids, higher temperatures and longer reaction times may be necessary.[2] 3. Select Appropriate Catalyst: Consider catalysts known to be effective for sterically hindered acids. For instance, UiO-66-NH₂ has shown success with sterically hindered 2,6-disubstituted fluorobenzoic acids.[3] 4. Water Removal: Use a Dean-Stark apparatus, molecular sieves, or conduct the reaction under vacuum to remove water as it forms.
Formation of Side Products 1. Dehydration of Alcohol: If using a secondary or tertiary alcohol at high temperatures with a strong acid catalyst, dehydration to form an alkene can occur. 2. Ether Formation: The alcohol reactant may self-condense to form an ether under acidic conditions. 3. Decarboxylation: At very high temperatures, the benzoic acid derivative might undergo decarboxylation.1. Milder Conditions: Use lower reaction temperatures or choose a milder catalyst system. Lewis acids or enzymatic catalysts can be alternatives.[4] 2. Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the alcohol. 3. Temperature Monitoring: Carefully control the reaction temperature to avoid exceeding the decomposition temperature of the reactants or products.
Difficulty in Catalyst Separation 1. Homogeneous Catalyst: Traditional catalysts like sulfuric acid or p-toluenesulfonic acid are dissolved in the reaction mixture, requiring aqueous workup and extraction.[5][6] 2. Fine Catalyst Powder: Heterogeneous catalysts with very small particle sizes can be difficult to separate by simple filtration.1. Use Heterogeneous Catalysts: Employ solid acid catalysts like modified clays, zeolites, metal-organic frameworks (MOFs), or magnetic nanoparticles which can be easily filtered or separated.[1][5][7][8] 2. Centrifugation: For fine powders, centrifugation followed by decantation of the supernatant can be more effective than filtration.[4] 3. Magnetic Separation: If using a magnetic catalyst (e.g., Fe₃O₄@SiO₂-based), an external magnet can be used for rapid and efficient separation.[7]
Catalyst Deactivation (for recycled catalysts) 1. Fouling: Organic residues or byproducts may adsorb onto the catalyst surface, blocking active sites. 2. Leaching: The active catalytic species may leach from the solid support into the reaction mixture. 3. Structural Change: The catalyst's physical or chemical structure may change under reaction conditions.1. Catalyst Washing: After recovery, wash the catalyst with an appropriate solvent to remove adsorbed species before drying and reuse. 2. Test for Leaching: Analyze the reaction mixture for traces of the catalytic metal or acid to assess the stability of the catalyst. 3. Recalcination/Reactivation: Some solid catalysts can be regenerated by heating at high temperatures (calcination) to burn off organic residues.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts to traditional mineral acids like H₂SO₄ for esterification? A1: Traditional mineral acids are effective but suffer from several drawbacks, including being corrosive, difficult to separate from the reaction mixture, and generating significant acidic waste.[5][6] Alternative heterogeneous catalysts are often reusable, less corrosive, and lead to simpler product purification, making the process more environmentally friendly and cost-effective.[6]

Q2: What types of solid acid catalysts are effective for esterifying substituted benzoic acids? A2: Several classes of solid acids have shown high efficacy. These include:

  • Modified Clays: Phosphoric acid-modified Montmorillonite K10 (PMK) is an efficient, low-cost option.[1]

  • Mixed Metal Oxides: Zirconium/Titanium (ZT) solid acids have demonstrated excellent activity for benzoic acids with both electron-donating and withdrawing groups.[5]

  • Metal-Organic Frameworks (MOFs): UiO-66-NH₂ has proven particularly effective for the esterification of various fluorinated benzoic acids, even those with significant steric hindrance.[3][8]

  • Magnetic Nanoparticles: Core-shell magnetic nanoparticles functionalized with acidic groups offer high activity and extremely easy separation with an external magnet.[7]

Q3: Can enzymes be used for the esterification of 3-fluoro-2-methylbenzoic acid? A3: Yes, enzymes, particularly lipases, are viable catalysts for esterification.[9][10] They offer high selectivity (chemo-, regio-, and stereoselectivity), operate under mild conditions (lower temperature), and are environmentally benign.[9] Lipase B from Candida antarctica (often immobilized as Novozym 435) is a widely used and robust biocatalyst for ester synthesis.[11] The main considerations are the choice of solvent and the need to control water activity, as lipases can switch from synthesis to hydrolysis in aqueous environments.[11]

Q4: How does the steric hindrance of 3-fluoro-2-methylbenzoic acid affect catalyst choice and reaction conditions? A4: The ortho-methyl group significantly hinders the approach to the carboxylic acid's carbonyl carbon. This steric hindrance can dramatically slow the reaction rate compared to less hindered benzoic acids. To overcome this, you may need to:

  • Use higher reaction temperatures and longer reaction times.

  • Select a catalyst with highly accessible active sites. MOFs, with their porous structure, can be advantageous in this regard.[12]

  • Consider microwave-assisted synthesis, which can accelerate the reaction by rapidly heating the polar reactants.[2]

Q5: Are there non-acidic methods for this esterification? A5: Yes, if the substrate is sensitive to acidic conditions, alternative methods can be used. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[4] The resulting 3-fluoro-2-methylbenzoyl chloride will then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[4]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various catalysts used in the esterification of substituted benzoic acids. Note that the substrates may vary, but the data provides a useful baseline for comparison.

CatalystSubstrate ExampleAlcoholTemp. (°C)Time (h)Catalyst LoadingYield (%)Reference
H₃PO₄-Montmorillonite K10Benzoic AcidMethanolReflux510 wt%>95[1]
Zr/Ti Solid Acid (ZT10)p-Chlorobenzoic AcidMethanol1501010 mol% (Zr)98.3[5]
UiO-66-NH₂2-Fluorobenzoic AcidMethanol15010N/AHigh Conversion[3][4]
Fe₃O₄@SiO₂–P([VLIM]PW)Palmitic AcidMethanol70610 wt%94[7]
Deep Eutectic Solvent¹Benzoic AcidEthanol75N/AN/A88.3[6]
H₂SO₄ (Microwave)4-Fluoro-3-nitrobenzoic acidEthanol1300.25CatalyticHigh[2]

¹p-toluenesulfonic acid and benzyltriethyl ammonium chloride

Experimental Protocols

Protocol 1: Esterification using Phosphoric Acid-Modified Montmorillonite K10 (PMK)

This protocol is adapted from the solvent-free method described by Kalita et al.[1]

  • Catalyst Preparation (PMK):

    • In a round-bottom flask, suspend Montmorillonite K10 clay (500 mg) and orthophosphoric acid (37.5 mg) in toluene (5 mL).

    • Reflux the mixture for 5 hours.

    • Remove the toluene by distillation under reduced pressure.

    • Dry the resulting solid catalyst in an oven at 110-120°C and store it in a desiccator.

  • Esterification Reaction:

    • In a round-bottom flask, combine 3-fluoro-2-methylbenzoic acid (1 mmol), the desired alcohol (e.g., methanol, 1.1 mmol), and the prepared PMK catalyst (10 wt% with respect to the carboxylic acid).

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux under solvent-free conditions for 5-8 hours. Monitor the reaction progress using TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

    • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Methyl Esterification using UiO-66-NH₂ Heterogeneous Catalyst

This protocol is based on the method reported for the esterification of fluorinated aromatic carboxylic acids.[4][8]

  • Reactant and Catalyst Setup:

    • In a sealed reaction vessel (e.g., a microwave vial or a small autoclave), combine 3-fluoro-2-methylbenzoic acid (1 mmol), methanol (to serve as both reactant and solvent, e.g., 5 mL), and the UiO-66-NH₂ catalyst (e.g., 5-10 mol%).

  • Reaction:

    • Seal the vessel and heat the mixture to 150°C for 10-12 hours with stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the heterogeneous UiO-66-NH₂ catalyst from the reaction mixture by filtration or centrifugation.[4]

    • Remove the excess methanol from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the ester product.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Acid, Alcohol & Catalyst Setup 2. Assemble Reaction Apparatus (e.g., Reflux) Reactants->Setup Heat 3. Heat & Stir (e.g., Reflux) Setup->Heat Monitor 4. Monitor Progress (TLC / GC) Heat->Monitor Separate 5. Catalyst Separation (Filtration) Monitor->Separate Reaction Complete Extract 6. Extraction & Washing Separate->Extract Purify 7. Solvent Removal & Purification Extract->Purify Product Final Ester Product Purify->Product

Caption: General experimental workflow for heterogeneous catalysis in esterification.

Troubleshooting_Logic Start Low or No Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Water Accumulation? Start->Cause3 Sol1 Activate / Replace Catalyst Cause1->Sol1 Sol2 Increase Temp / Time Optimize Loading Cause2->Sol2 Sol3 Use Dean-Stark or Drying Agent Cause3->Sol3

Caption: Troubleshooting logic for addressing low product yield in esterification.

References

dealing with impurities in commercial Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Ethyl 3-fluoro-2-methylbenzoate.

Troubleshooting Guide

Issue 1: Unexpected Peaks in Analytical Spectra (GC-MS, HPLC, NMR)

Question: I am observing unexpected peaks in my analytical data (GC-MS, HPLC, or NMR) for a commercial lot of this compound. What are the likely impurities?

Answer: Commercial this compound is typically synthesized in a two-step process: Friedel-Crafts acylation to produce 3-fluoro-2-methylbenzoic acid, followed by Fischer esterification. Impurities can arise from both stages. The most common impurities are positional isomers and unreacted starting materials.

Table 1: Common Impurities in Commercial this compound

ImpuritySourceAnalytical Signature
3-fluoro-2-methylbenzoic acidIncomplete esterificationBroad peak in ¹H NMR, acidic proton signal. Can be detected by HPLC.
Positional Isomers (e.g., Ethyl 2-fluoro-4-methylbenzoate)Isomeric byproducts from Friedel-Crafts synthesis of the parent acid.[1]Peaks with the same mass-to-charge ratio in GC-MS but different retention times. Distinct aromatic region signals in ¹H and ¹⁹F NMR.
EthanolExcess reagent from esterificationCharacteristic signals in ¹H NMR (triplet and quartet). Volatile, so may be seen in headspace GC-MS.
Residual Acid Catalyst (e.g., Sulfuric Acid)Catalyst from esterificationNot typically observed in standard GC-MS or HPLC but can affect reaction pH and stability.
WaterByproduct of esterificationCan be present in small amounts.

Logical Workflow for Impurity Identification

Impurity Identification Workflow start Unexpected Peak Observed gcms Run GC-MS Analysis start->gcms nmr Run NMR (¹H, ¹³C, ¹⁹F) start->nmr hplc Run HPLC Analysis start->hplc mass_check Check Mass Spectrum gcms->mass_check compare Compare with Reference Spectra nmr->compare hplc->compare acid Unreacted Acid Suspected compare->acid Acidic proton, broad peak solvent Residual Solvent Suspected compare->solvent Characteristic solvent signals isomer Positional Isomer Suspected mass_check->isomer Same m/z, diff. RT purify Proceed to Purification isomer->purify acid->purify solvent->purify

Caption: Workflow for identifying unknown peaks in analytical data.

Issue 2: Low Yield or Incomplete Reaction in Subsequent Synthetic Steps

Question: My reaction using this compound as a starting material is giving low yields or failing to go to completion. Could impurities be the cause?

Answer: Yes, certain impurities can interfere with subsequent reactions.

  • Acidic Impurities: Residual 3-fluoro-2-methylbenzoic acid or the acid catalyst can neutralize basic reagents or catalyze unwanted side reactions.

  • Positional Isomers: If your reaction is regioselective, the presence of positional isomers will lead to a mixture of products and a lower yield of the desired compound.

  • Water: Can interfere with moisture-sensitive reagents such as Grignards or organolithiums.

Recommendation: Purify the commercial ester before use, especially for sensitive reactions. A simple workup can often remove the most problematic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound? A1: Commercial grades are typically >98% pure.[2] However, the remaining percentage can consist of the impurities listed in Table 1.

Q2: How should I store this compound? A2: It should be stored in a tightly sealed container in a cool, dry place.

Q3: What is the appearance of this compound? A3: It is a liquid.

Q4: Can I use commercial this compound directly from the bottle? A4: For many applications, yes. However, for reactions that are sensitive to acidic conditions, water, or require high regioselectivity, we recommend a purification step.

Experimental Protocols

Protocol 1: Analytical Purity Assessment by GC-MS

This is a general method for assessing the purity and identifying volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze smaller peaks by comparing their mass spectra to a library (e.g., NIST) and considering the potential impurities from its synthesis. Positional isomers will have the same molecular ion peak but different fragmentation patterns and retention times.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is effective for removing acidic impurities like unreacted 3-fluoro-2-methylbenzoic acid.

  • Dissolution: Dissolve the commercial this compound in a water-immiscible organic solvent such as ethyl acetate (use approximately 10 volumes of solvent to 1 volume of ester).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will react with and extract the acidic impurities into the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble components.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Check: Analyze the purified product using the GC-MS method described in Protocol 1 to confirm the removal of acidic impurities.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the likely synthetic pathway for this compound and highlights where impurities can be introduced.

Synthesis Pathway and Impurity Origins cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification m-Fluorotoluene m-Fluorotoluene Acylation Reaction Acylation Reaction m-Fluorotoluene->Acylation Reaction + Acylating Agent (e.g., Acyl Chloride) 3-fluoro-2-methylbenzoic acid 3-fluoro-2-methylbenzoic acid Acylation Reaction->3-fluoro-2-methylbenzoic acid Major Product Positional Isomers Positional Isomers Acylation Reaction->Positional Isomers Minor Byproduct Esterification Esterification Reaction (Acid Catalyst, Heat) 3-fluoro-2-methylbenzoic acid->Esterification + Ethanol (Excess) Positional Isomers->Esterification Carried over This compound This compound Esterification->this compound Final Product Unreacted Acid Unreacted Acid Esterification->Unreacted Acid Impurity Excess Ethanol Excess Ethanol Esterification->Excess Ethanol Impurity Water Water Esterification->Water Byproduct

Caption: Synthetic route showing the origin of common impurities.

References

improving the regioselectivity of the Balz-Schiemann reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Balz-Schiemann Reaction

Welcome to the technical support center for the Balz-Schiemann reaction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis of aryl fluorides, with a specific focus on improving regioselectivity and overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of regioselectivity in the Balz-Schiemann reaction?

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via a two-step process: diazotization followed by fluoro-dediazoniation.[1][2] The regioselectivity is inherently controlled by the starting material; the fluorine atom replaces the diazonium group, which is formed from the primary amine. The reaction mechanism is generally believed to proceed through an SN1-type process involving a short-lived aryl cation intermediate that is trapped by the fluoride ion from the counterion (e.g., BF₄⁻).[1][2] Therefore, the position of the fluorine atom in the product is determined by the position of the amino group on the starting aromatic ring.

Q2: My reaction yield is low. What are the most common factors affecting the efficiency of the Balz-Schiemann reaction?

Low yields are a frequent issue and can stem from several factors:

  • High Decomposition Temperature: Traditional Balz-Schiemann reactions often require high temperatures for the thermal decomposition of the aryldiazonium salt, which can lead to the degradation of starting materials or products.[1]

  • Salt Instability: The stability of the intermediate aryldiazonium tetrafluoroborate salt varies significantly with the substrate's structure. Ortho- and meta-substituted derivatives can be particularly unstable.[1]

  • Solvent Choice: The reaction solvent plays a crucial role. While historically performed neat or in incompatible solvents, modern approaches show that low- or non-polar solvents can significantly improve yields and allow for lower reaction temperatures.[3][4]

  • Side Reactions: The highly reactive aryl cation intermediate can be trapped by other nucleophiles present in the reaction mixture, leading to undesired byproducts.

Q3: How can I control the regioselectivity if my substrate contains multiple amino groups?

When a substrate contains more than one amino group, direct diazotization will lead to a mixture of products. To achieve regioselective fluorination at a specific position, a protecting group strategy is required. The process involves:

  • Selective Protection: Protect the amino group(s) that you do not want to react. The choice of protecting group is critical and must be stable to the diazotization and fluorination conditions but removable without affecting the rest of the molecule.

  • Diazotization & Fluorination: Perform the Balz-Schiemann reaction on the remaining free amino group.

  • Deprotection: Remove the protecting group(s) to reveal the final, regioselectively fluorinated product.

Q4: Are there safer and more efficient alternatives to isolating the aryldiazonium tetrafluoroborate salt?

Yes. The isolation of aryldiazonium salts can be hazardous, as they are potentially explosive, especially on a large scale.[5][6] Modern protocols often avoid this step through:

  • In Situ Generation: The diazonium salt can be generated and decomposed in the same pot. This is often achieved using reagents like tert-butyl nitrite with BF₃ or nitrosonium salts like [NO]SbF₆.[2][5]

  • Continuous Flow Chemistry: Flow reactors offer a safer way to handle these reactions by minimizing the amount of hazardous intermediate present at any given time. This approach has been successfully used for kilogram-scale synthesis and eliminates the need to isolate the diazonium salt.[5][7][8]

Q5: What modifications can make the reaction conditions milder?

Several modern adaptations allow the reaction to proceed under much milder conditions:

  • Photochemical Induction: Using visible light or UV irradiation can induce the decomposition of the diazonium salt at lower temperatures.[3][5][9]

  • Alternative Fluoride Sources: Organotrifluoroborate salts can serve as soluble fluoride sources, enabling the reaction to proceed under mild conditions in organic solvents.[5][10]

  • Catalysis: The use of a hypervalent iodine(III) catalyst has been shown to promote the fluorination reaction at temperatures as low as 25–60 °C.[8]

  • Solvent Selection: Using ionic liquids or low-polarity solvents like chlorobenzene (PhCl) and hexane can enable effective fluorination at significantly lower temperatures (e.g., 60-80 °C) compared to traditional solvent-free methods.[3][4][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Aryl Fluoride 1. High reaction temperature causing product/starting material decomposition.[1] 2. Inappropriate solvent choice. 3. Instability of the aryldiazonium salt.1. Lower the temperature. Explore photochemical methods or catalysis to facilitate decomposition under milder conditions.[3][8] 2. Change the solvent. Use low- or non-polar solvents like chlorobenzene or hexane, which have been shown to improve yields.[3][4] Ionic liquids are also a good alternative.[7] 3. Use a different counterion. Hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes provide higher yields.[2][6]
Poor Regioselectivity (for multi-substituted substrates) 1. Multiple reactive sites (e.g., more than one -NH₂ group) are present and unprotected. 2. Isomerization or rearrangement under harsh reaction conditions.1. Implement a protecting group strategy. Selectively protect other reactive functional groups to direct the reaction to the desired site. 2. Use milder conditions. Lower temperatures and the use of catalysts can prevent unwanted side reactions and rearrangements.[8]
Formation of Side Products (e.g., phenols, biaryls) 1. Presence of water, which can trap the aryl cation to form phenols. 2. Radical side reactions occurring at high temperatures.1. Ensure anhydrous conditions. Thoroughly dry all solvents and reagents before use. 2. Lower the reaction temperature. Milder conditions, such as those used in photochemical or catalyzed versions of the reaction, can suppress radical pathways.[3][8]
Violent or Uncontrolled Reaction 1. The thermal decomposition of aryldiazonium salts can be highly exothermic and difficult to control, posing an explosion risk.[1][5] 2. Certain substituents (e.g., ortho-carboxylates) can lead to violent decomposition.[5]1. Do not isolate the diazonium salt. Use an in situ protocol or a continuous flow setup for better temperature control and safety.[5][7][8] 2. Work on a small scale when developing the methodology for a new substrate. 3. Ensure adequate cooling and perform the reaction in a suitable inert solvent to temper the decomposition.[5]

Quantitative Data Summary

The choice of solvent has a profound impact on the yield of the Balz-Schiemann reaction. The following table summarizes data from a study on the thermal conversion of 4-methoxybenzenediazonium tetrafluoroborate to 4-fluoroanisole, demonstrating the advantage of using low-polarity solvents.

Table 1: Effect of Solvent on the Yield of 4-fluoroanisole

EntrySolventTemperature (°C)Time (h)Yield (%)
1Chlorobenzene (PhCl)601695
2Hexane601692
31,2-Dichloroethane (DCE)601673
4Acetonitrile (MeCN)601655
5Dichloromethane (DCM)401645
6Tetrahydrofuran (THF)601625
7Solvent-Free601643

Data synthesized from a study by T. T. T. N'Dri et al., published in ACS Omega, which revisited the Balz-Schiemann reaction under various conditions.[3]

Experimental Protocols

Protocol 1: Traditional Balz-Schiemann Reaction (Thermal Decomposition)

This protocol involves the isolation of the aryldiazonium tetrafluoroborate salt.

  • Diazotization:

    • Dissolve the starting aryl amine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%).

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 10 °C.

    • Stir the resulting slurry for 30-60 minutes at 0-5 °C.

  • Isolation of Diazonium Salt:

    • Collect the precipitated aryldiazonium tetrafluoroborate salt by vacuum filtration.

    • Wash the salt with cold diethyl ether and dry it thoroughly under vacuum. Caution: The dry salt is potentially explosive and should be handled with extreme care behind a blast shield.

  • Fluoro-dediazoniation:

    • Gently heat the dry diazonium salt in a flask equipped with a condenser until nitrogen evolution begins. The decomposition is often carried out neat or as a solid melt.[5]

    • Control the heating to maintain a steady evolution of gas. The product aryl fluoride can often be distilled directly from the reaction mixture.

    • After the reaction is complete, purify the product by distillation or chromatography.

Protocol 2: Improved Method in a Non-Polar Solvent

This protocol avoids isolating the dry diazonium salt and uses a milder decomposition method.

  • Diazotization and Isolation:

    • Follow Step 1 from Protocol 1 to generate the aryldiazonium tetrafluoroborate salt.

    • Collect the wet salt by vacuum filtration. Do not dry completely to minimize risk.

  • Fluoro-dediazoniation in Solvent:

    • Suspend the damp diazonium salt in an inert, low-polarity solvent such as chlorobenzene or hexane in a reaction vessel.[3][4]

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until nitrogen evolution ceases.[3]

    • Alternatively, for a photochemical reaction, irradiate the solution with visible light (e.g., blue LEDs) at room temperature.[3][4]

  • Workup and Purification:

    • After cooling to room temperature, wash the reaction mixture with an aqueous solution (e.g., NaHCO₃, water) to remove any remaining salts.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the pure aryl fluoride.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluoro-dediazoniation cluster_purification Step 3: Purification ArylAmine Aryl Amine (Ar-NH2) DiazoniumSalt Aryldiazonium Tetrafluoroborate (Ar-N2+ BF4-) ArylAmine->DiazoniumSalt Diazotization Reagents NaNO2, HBF4 0-5 °C Reagents->DiazoniumSalt ArylFluoride Aryl Fluoride (Ar-F) DiazoniumSalt->ArylFluoride Decomposition Decomposition Heat (Δ) or Light (hν) Decomposition->ArylFluoride Purification Distillation or Chromatography ArylFluoride->Purification FinalProduct Pure Ar-F Purification->FinalProduct

Caption: Workflow of the Balz-Schiemann reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Aryl Fluoride? Cause1 Reaction too harsh? Start->Cause1 Cause2 Poor Solvent Choice? Start->Cause2 Cause3 Salt Unstable? Start->Cause3 Sol1 Use Photochemical or Catalytic Method Cause1->Sol1 Sol2 Switch to Non-Polar Solvent (e.g., PhCl) Cause2->Sol2 Sol3 Use Alternative Counterion (e.g., PF6-) Cause3->Sol3 Sol4 Use In-Situ or Flow Protocol Cause3->Sol4

Caption: Decision tree for troubleshooting low yields.

Diagram 3: Regioselectivity Control Using a Protecting Group

G Start Di-amino Substrate (H2N-Ar-NH2) Protected Selectively Protected (PG-HN-Ar-NH2) Start->Protected 1. Protect one amine group Fluorinated Fluorinated Intermediate (PG-HN-Ar-F) Protected->Fluorinated 2. Balz-Schiemann Reaction Final Final Product (H2N-Ar-F) Fluorinated->Final 3. Deprotection

Caption: Strategy for achieving regioselectivity.

References

scale-up challenges for the synthesis of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-fluoro-2-methylbenzoate. The information addresses common challenges encountered during the scale-up of this process.

Troubleshooting Guide

Issue: Low Conversion of 3-fluoro-2-methylbenzoic acid to this compound

Potential Cause Troubleshooting Steps
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider the following: • Use a large excess of ethanol.[1][2] • Remove water as it is formed, for example, by using a Dean-Stark apparatus, especially at larger scales.[1][2]
Insufficient Catalyst Activity • Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is of high purity and used in an appropriate amount.[2] • For sensitive substrates, milder catalysts like scandium(III) triflate can be considered.[2]
Reaction Temperature Too Low • Increase the reaction temperature to accelerate the reaction rate. However, be mindful of potential side reactions or decomposition at excessively high temperatures.[3]
Poor Mixing On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure adequate agitation to maintain a homogeneous reaction mixture.

Issue: Formation of Impurities and Byproducts

Potential Cause Troubleshooting Steps
Presence of Water Water in the starting materials or solvent can hydrolyze the ester product back to the carboxylic acid. Use anhydrous reagents and solvents.
Side Reactions at High Temperatures High temperatures can lead to the formation of undesirable byproducts.[3] Optimize the reaction temperature to find a balance between reaction rate and selectivity.
Impure Starting Materials Impurities in the 3-fluoro-2-methylbenzoic acid or ethanol can carry through to the final product. Ensure the purity of starting materials before use.
Catalyst-Induced Side Reactions Strong acid catalysts can sometimes promote side reactions. Consider using a milder or heterogeneous catalyst.[4]

Issue: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Incomplete Reaction Unreacted carboxylic acid can complicate the workup. Monitor the reaction progress by TLC or GC to ensure completion.
Emulsion Formation During Workup During aqueous washes, emulsions can form, making phase separation difficult. Adding brine (saturated NaCl solution) can help break emulsions.
Product Solubility The product might be soluble in the aqueous phase, leading to losses during extraction. Perform multiple extractions with a suitable organic solvent.
Co-distillation with Solvent During solvent removal, the product may co-distill if their boiling points are close. Use a rotary evaporator under controlled vacuum and temperature. For large-scale operations, fractional distillation might be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Fischer esterification of 3-fluoro-2-methylbenzoic acid?

A1: The main challenges in scaling up this synthesis are:

  • Managing the Reaction Equilibrium: The reversible nature of the Fischer esterification requires strategies to drive the reaction to completion, such as using an excess of one reactant or removing the water byproduct.[1][2]

  • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making both heating and cooling more challenging. This can lead to temperature gradients and potential side reactions.

  • Mixing: Achieving uniform mixing in large reactors is crucial to ensure consistent reaction rates and prevent localized overheating.

  • Downstream Processing: Isolating and purifying the product from large volumes of reactants and solvents can be complex and may require specialized equipment like industrial-scale distillation columns.

Q2: What is the recommended catalyst for the industrial-scale synthesis of this compound?

A2: While sulfuric acid is a common and cost-effective catalyst, its corrosive nature can be a concern for large-scale reactors.[3] Heterogeneous acid catalysts, such as ion-exchange resins or zeolites, are often preferred in industrial settings.[3] They are less corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, which is advantageous for industrial production.[3]

Q3: How can I effectively remove water from the reaction mixture at a large scale?

A3: At an industrial scale, azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene is a common and effective method for water removal.[1][2] This continuously removes water from the reaction, shifting the equilibrium towards the formation of the ester.[1]

Q4: What are the key safety considerations for the large-scale synthesis of this compound?

A4: Key safety considerations include:

  • Handling of Flammable Solvents: Ethanol and potentially other solvents are flammable. Large-scale operations require proper grounding of equipment and use of explosion-proof electricals.

  • Corrosive Acid Catalysts: When using strong acid catalysts like sulfuric acid, appropriate personal protective equipment (PPE) and corrosion-resistant reactors are necessary.

  • Exothermic Reactions: Although Fischer esterification is not typically highly exothermic, the heat of mixing and reaction should be considered, and adequate cooling capacity must be available.

  • Pressure Build-up: If the reaction is conducted in a closed vessel, there is a risk of pressure build-up. Reactors must be equipped with pressure relief systems.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (10 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Start: 3-fluoro-2-methylbenzoic acid reagents Add Ethanol and Sulfuric Acid Catalyst start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux monitoring Monitor by TLC reflux->monitoring neutralization Neutralize with NaHCO3 monitoring->neutralization Reaction Complete extraction Extract with Ethyl Acetate neutralization->extraction washing Wash with Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Solvent Removal drying->concentration purification Column Chromatography (if needed) concentration->purification end End: Pure this compound concentration->end Sufficiently Pure purification->end troubleshooting_logic start Low Product Yield? check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion conversion_low Conversion Low? check_conversion->conversion_low increase_time Increase Reaction Time conversion_low->increase_time Yes increase_temp Increase Temperature conversion_low->increase_temp Yes remove_water Improve Water Removal conversion_low->remove_water Yes check_workup Review Workup Procedure conversion_low->check_workup No end Yield Improved increase_time->end increase_temp->end remove_water->end emulsion Emulsion Formation? check_workup->emulsion add_brine Add Brine emulsion->add_brine Yes product_loss Product Loss During Extraction? emulsion->product_loss No add_brine->end multiple_extractions Perform Multiple Extractions product_loss->multiple_extractions Yes product_loss->end No multiple_extractions->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzoic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and overall pharmacological profile. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated benzoic esters, supported by experimental data, to aid in the rational design of molecules with tailored properties.

The Inductive Effect of Fluorine: A Driver of Enhanced Reactivity

The heightened reactivity of fluorinated benzoic esters is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atom. By pulling electron density away from the ester's carbonyl carbon, fluorine increases its electrophilicity, making it more susceptible to nucleophilic attack. This fundamental principle underpins the observed differences in reaction rates across various transformations. Fluorinated ester substrates, therefore, offer greater synthetic utility for reactions conducted under mild conditions or with weaker nucleophiles compared to their non-fluorinated counterparts, owing to their enhanced leaving group ability and the increased electrophilicity of the carbonyl center.[1]

Comparative Reactivity in Key Chemical Transformations

To provide a clear understanding of the practical implications of fluorination, this section presents a comparative analysis of fluorinated and non-fluorinated benzoic esters in several key reactions.

Hydrolysis: A Quantitative Look at Stability

The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental reaction in both chemical synthesis and drug metabolism. The rate of this reaction is a critical parameter in determining the stability and pharmacokinetic profile of an ester-containing drug.

While direct comparative kinetic data for a fluorinated benzoic ester and its exact non-fluorinated analog can be sparse in the literature, studies on halogenated analogs provide valuable insights. For instance, a comparative study on the hydrolytic stability of various substituted ethyl benzoates demonstrates the impact of electron-withdrawing groups on the reaction rate.

Table 1: Comparative Hydrolytic Stability of Substituted Ethyl Benzoates

CompoundHalf-life (t₁/₂) at 37°C
Ethyl Benzoate14 min
Ethyl p-bromobenzoate12 min
Ethyl m-bromobenzoate25 min
Ethyl o-bromobenzoate15 min

Data adapted from a study on the hydrolytic stability of homologous esters. The faster hydrolysis of the para-bromo substituted ester compared to the unsubstituted analog is consistent with the electron-withdrawing effect of the halogen.[2]

The shorter half-life of ethyl p-bromobenzoate compared to ethyl benzoate indicates a faster rate of hydrolysis, a direct consequence of the electron-withdrawing nature of the bromine atom stabilizing the transition state of the reaction.[2] Given that fluorine is more electronegative than bromine, it is expected that a fluorine substituent in the same position would lead to an even greater rate of hydrolysis under similar conditions.

Amidation: Activating Carboxylic Acids for Synthesis

Fluorinated esters are frequently employed as activated intermediates for the formation of amide bonds, a crucial reaction in the synthesis of peptides and a vast array of pharmaceuticals. The enhanced electrophilicity of the carbonyl carbon in fluorinated esters facilitates the attack by amines, often allowing the reaction to proceed under milder conditions and with higher yields compared to their non-fluorinated analogs.

Grignard Reaction: Synthesis of Tertiary Alcohols

The reaction of esters with Grignard reagents is a classic method for the synthesis of tertiary alcohols. The reaction proceeds through a two-step addition of the Grignard reagent. The increased electrophilicity of the carbonyl carbon in a fluorinated benzoic ester is expected to facilitate the initial nucleophilic attack by the Grignard reagent.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Formation of Primary Alcohols

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3][4] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The enhanced electrophilicity of the carbonyl in fluorinated esters should, in principle, lead to a faster rate of reduction.

The Role of Fluorinated Esters in Drug Metabolism

In the realm of drug development, the reactivity of an ester is intimately linked to its metabolic fate. Ester-containing drugs are often susceptible to hydrolysis by esterase enzymes in the body. The strategic placement of fluorine atoms can be used to modulate this metabolic pathway.

Fluorine substitution can block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 enzymes.[5][6] By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a drug can be significantly enhanced, leading to a longer half-life in the body. For instance, the introduction of a fluorine atom at the benzylic site of a series of JAK inhibitors doubled their plasma half-life by preventing oxidative clearance.[7]

Interestingly, some enzymes exhibit a remarkable specificity for fluorinated substrates. For example, fluoroacetyl coenzyme A thioesterases (FLKs) catalyze the hydrolysis of fluoroacetyl-CoA with an efficiency that is 10,000-fold greater than that for the non-fluorinated acetyl-CoA.[5] This highlights the complex and sometimes counterintuitive effects of fluorination on biological reactivity.

The metabolic fate of fluorinated compounds is a critical consideration, as the cleavage of the C-F bond can sometimes lead to the formation of toxic metabolites, such as fluoroacetic acid.[8] Therefore, a thorough understanding of the metabolic pathways of fluorinated drug candidates is essential.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key reactions are provided below.

Protocol 1: Comparative Hydrolysis of Benzoic Esters via HPLC

This protocol allows for the kinetic analysis of the hydrolysis of a fluorinated and a non-fluorinated benzoic ester.

Materials:

  • Fluorinated benzoic ester (e.g., Methyl 4-fluorobenzoate)

  • Non-fluorinated benzoic ester (e.g., Methyl benzoate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Sodium hydroxide solution (e.g., 0.1 M)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the fluorinated and non-fluorinated esters in acetonitrile at a known concentration (e.g., 10 mM).

  • Reaction Setup: In a thermostated reaction vessel at a constant temperature (e.g., 37°C), add a known volume of the ester stock solution to a pre-warmed solution of aqueous sodium hydroxide. The final concentration of the ester should be in the low millimolar range.

  • Time-Point Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a solution of acid (e.g., hydrochloric acid) to neutralize the sodium hydroxide.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The mobile phase can be a gradient of acetonitrile and water with a small amount of acid. Monitor the disappearance of the ester peak and the appearance of the benzoic acid peak at an appropriate UV wavelength (e.g., 230 nm for benzoic acid).

  • Data Analysis: Plot the concentration of the ester as a function of time. The slope of the natural logarithm of the ester concentration versus time will give the pseudo-first-order rate constant (k_obs).

Protocol 2: Comparative Amidation of Benzoic Esters

Materials:

  • Fluorinated and non-fluorinated benzoic esters

  • Amine (e.g., benzylamine)

  • Solvent (e.g., Dichloromethane or THF)

  • Internal standard (e.g., dodecane)

  • GC-MS system

Procedure:

  • Reaction Setup: In separate reaction vials, dissolve the fluorinated and non-fluorinated esters in the chosen solvent. Add the amine and the internal standard.

  • Reaction Monitoring: Stir the reactions at a constant temperature. At various time points, withdraw aliquots and analyze by GC-MS to determine the conversion of the ester to the amide.

  • Data Analysis: Calculate the yield of the amide product at each time point by comparing the peak area of the product to that of the internal standard.

Protocol 3: Comparative Grignard Reaction of Benzoic Esters

Materials:

  • Fluorinated and non-fluorinated benzoic esters

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • GC-MS system

Procedure:

  • Reaction Setup: In separate, oven-dried flasks under an inert atmosphere (e.g., nitrogen), dissolve the fluorinated and non-fluorinated esters in the anhydrous solvent. Cool the solutions in an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent to each ester solution.

  • Workup: After the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Analysis: Analyze the crude product by GC-MS to determine the yield of the tertiary alcohol.

Protocol 4: Comparative Reduction of Benzoic Esters with LiAlH₄

Materials:

  • Fluorinated and non-fluorinated benzoic esters

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Aqueous acid (e.g., 1 M HCl) for workup

  • GC-MS system

Procedure:

  • Reaction Setup: In separate, oven-dried flasks under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent. Cool the suspension in an ice bath.

  • Ester Addition: Slowly add a solution of the fluorinated or non-fluorinated ester in the anhydrous solvent to the LiAlH₄ suspension.

  • Workup: After the reaction is complete, cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and extract the filtrate with an organic solvent.

  • Analysis: Analyze the organic extract by GC-MS to determine the yield of the primary alcohol.

Visualizing the Impact: Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize a key reaction workflow and the underlying mechanism.

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis Stock_Soln Prepare Ester Stock Solutions (Fluorinated & Non-Fluorinated) Reaction_Vessel Mix Ester and NaOH in Thermostated Vessel Stock_Soln->Reaction_Vessel NaOH_Soln Prepare Aqueous NaOH Solution NaOH_Soln->Reaction_Vessel Sampling Withdraw Aliquots at Time Intervals Reaction_Vessel->Sampling t = 0, 1, 2... Quenching Quench with Acid Sampling->Quenching HPLC Analyze by HPLC Quenching->HPLC Data_Analysis Plot ln[Ester] vs. Time & Determine k_obs HPLC->Data_Analysis

Figure 1: Experimental workflow for the comparative kinetic analysis of benzoic ester hydrolysis.

Figure 2: Mechanism of base-catalyzed ester hydrolysis and the influence of fluorine substitution.

Conclusion

The incorporation of fluorine into benzoic esters provides a powerful strategy for modulating their chemical reactivity. The strong inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon, leading to increased rates of reaction in hydrolysis, amidation, and reduction. This enhanced reactivity is a double-edged sword in drug design; while it can be harnessed for efficient synthesis, it can also lead to faster metabolic degradation. A thorough understanding of these principles, supported by robust experimental data, is crucial for the rational design of fluorinated molecules with optimized properties for pharmaceutical and other applications. This guide provides a framework for the comparative evaluation of fluorinated and non-fluorinated benzoic esters, empowering researchers to make informed decisions in their molecular design endeavors.

References

Feasibility Analysis of a Comparison Guide for Compounds Synthesized from Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activities of compounds directly synthesized from Ethyl 3-fluoro-2-methylbenzoate have revealed a significant gap in currently available public research. At present, there are no specific studies that detail the synthesis of novel compounds from this particular starting material and subsequently report on their biological activities with comparative data.

While the field of medicinal chemistry extensively explores the use of fluorinated aromatic compounds for developing new therapeutic agents, research specifically originating from this compound is not documented in the public domain. The presence of the fluorine atom and the methyl group on the benzoate ring offers a unique chemical scaffold with potential for creating structurally diverse molecules. In theory, this starting material could be utilized to synthesize a range of derivatives with potential applications in various therapeutic areas.

The strategic incorporation of fluorine into drug candidates is a well-established method to enhance crucial pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups. These modifications can lead to compounds with enhanced efficacy and a better safety profile.

For instance, a plausible synthetic route could involve the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid. This acid could then be converted to an acid chloride, a versatile intermediate for the synthesis of a wide array of amides and esters by reacting it with various amines and alcohols. These resulting derivatives could then be screened for a range of biological activities, including but not limited to:

  • Anticancer Activity: Many anticancer drugs feature fluorinated aromatic moieties.

  • Antimicrobial Activity: The unique electronic properties of fluorine can be exploited to design novel antibiotics and antifungals.

  • Enzyme Inhibition: The structural features of derivatives could be tailored to fit the active sites of specific enzymes implicated in disease pathways.

However, without experimental data from studies that have synthesized and tested compounds derived from this compound, any discussion of their biological activity remains speculative. The creation of a detailed comparison guide as requested, including quantitative data, experimental protocols, and signaling pathway diagrams, is contingent on the availability of such primary research.

A comprehensive comparison guide on the biological activity of compounds synthesized from this compound cannot be generated at this time due to the absence of relevant published research. The scientific community has not yet explored and documented the synthesis and biological evaluation of compounds originating from this specific precursor. Future research in this area would be necessary to provide the foundational data required for such a guide. Researchers, scientists, and drug development professionals are encouraged to consider this as a potential area for novel investigations.

comparative study of different methods for synthesizing Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 3-fluoro-2-methylbenzoate

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical agents and agrochemicals. This guide provides a comparative analysis of common methods for its synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

Comparison of Synthesis Methods

The synthesis of this compound typically involves the esterification of 3-fluoro-2-methylbenzoic acid. This can be achieved through several established methods, each with its own advantages and disadvantages. The primary methods compared here are:

  • Fischer-Speier Esterification: A classic acid-catalyzed esterification using an excess of ethanol and a strong acid catalyst.

  • Thionyl Chloride-Mediated Esterification: A two-step process involving the formation of an acyl chloride followed by reaction with ethanol.

  • Microwave-Assisted Esterification: A modern approach utilizing microwave irradiation to accelerate the reaction.

MethodReagentsTypical Yield (%)Reaction Time (hours)Temperature (°C)Key AdvantagesKey Disadvantages
Fischer-Speier Esterification 3-fluoro-2-methylbenzoic acid, Ethanol, Sulfuric Acid75-854-878 (reflux)Low cost of reagents, simple procedure.Equilibrium-limited reaction, requires excess alcohol, long reaction times.
Thionyl Chloride-Mediated Esterification 3-fluoro-2-methylbenzoic acid, Thionyl Chloride, Ethanol, Pyridine85-952-4Room Temp to 70High yield, irreversible reaction.Use of corrosive and toxic thionyl chloride, requires careful handling.
Microwave-Assisted Esterification 3-fluoro-2-methylbenzoic acid, Ethanol, Sulfuric Acid80-900.25-0.5130-150Rapid reaction times, high efficiency.Requires specialized microwave reactor, potential for pressure buildup.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method involves the direct esterification of 3-fluoro-2-methylbenzoic acid with ethanol using a catalytic amount of sulfuric acid.

Procedure:

  • To a 100 mL round-bottom flask, add 3-fluoro-2-methylbenzoic acid (1.54 g, 10 mmol).

  • Add an excess of absolute ethanol (20 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the excess acid, followed by a brine solution (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-fluoro-2-methylbenzoic_acid 3-fluoro-2-methylbenzoic acid Reflux Reflux (4-8h) 3-fluoro-2-methylbenzoic_acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Ethanol Evaporation Reflux->Evaporation Extraction Extraction & Washing Evaporation->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Thionyl Chloride-Mediated Esterification

This method proceeds via the formation of a more reactive acyl chloride intermediate.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-fluoro-2-methylbenzoic acid (1.54 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add thionyl chloride (1.1 mL, 15 mmol) dropwise to the solution at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (20 mL).

  • In a separate flask, prepare a solution of ethanol (0.7 mL, 12 mmol) and pyridine (1.0 mL, 12.4 mmol) in anhydrous dichloromethane (10 mL).

  • Add the acyl chloride solution dropwise to the ethanol-pyridine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Thionyl_Chloride_Esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Workup & Purification Acid 3-fluoro-2-methylbenzoic acid Reflux1 Reflux (1-2h) Acid->Reflux1 SOCl2 Thionyl Chloride SOCl2->Reflux1 AcylChloride 3-fluoro-2-methylbenzoyl chloride Reflux1->AcylChloride Reaction Stir (1-2h) AcylChloride->Reaction Ethanol_Py Ethanol & Pyridine Ethanol_Py->Reaction Washing Aqueous Washing Reaction->Washing Drying Drying Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product Microwave_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Acid_MW 3-fluoro-2-methylbenzoic acid Microwave Microwave Irradiation (15-30 min) Acid_MW->Microwave Ethanol_MW Ethanol Ethanol_MW->Microwave H2SO4_MW H₂SO₄ (catalyst) H2SO4_MW->Microwave Extraction_MW Extraction & Washing Microwave->Extraction_MW Drying_MW Drying Extraction_MW->Drying_MW Purification_MW Purification Drying_MW->Purification_MW Product This compound Purification_MW->Product

A Comparative Guide to Purity Validation of Ethyl 3-fluoro-2-methylbenzoate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like Ethyl 3-fluoro-2-methylbenzoate is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as a primary validation method against alternative techniques, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[1] A well-developed HPLC method can effectively separate this compound from process-related impurities and degradation products.

Proposed HPLC Experimental Protocol

While a specific validated method for this compound is not publicly available, a robust reverse-phase HPLC method can be developed based on the analysis of similar aromatic esters.[2][3]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient elution)
Gradient 0-2 min: 30% ACN, 2-15 min: 30-70% ACN, 15-20 min: 70% ACN
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation 1 mg/mL in Acetonitrile

This method would be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

HPLC Workflow

The typical workflow for HPLC purity validation involves several key stages, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weighing dissolution Dissolution start->dissolution Accurate filtration Filtration dissolution->filtration In appropriate solvent injection Injection into HPLC filtration->injection Prepared Sample separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration Chromatogram quantification Purity Calculation integration->quantification report Report Generation quantification->report

Caption: HPLC Purity Validation Workflow.

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, more suitable information for purity assessment.[4] The primary alternatives for a volatile to semi-volatile organic compound like this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

GC is an excellent technique for separating and analyzing volatile compounds.[5] Given that this compound is an ester, it is likely to have sufficient volatility for GC analysis.[6]

Experimental Protocol for GC:

  • Column: HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[7][8] The purity is determined by comparing the integral of a specific proton signal of the target compound to the integral of a known amount of an internal standard.[9]

Experimental Protocol for qNMR:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl3 or other suitable deuterated solvent

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Sequence: A standard proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals.

Comparison of Analytical Techniques

Each technique offers distinct advantages and disadvantages for the purity validation of this compound.

Table 2: Comparison of HPLC, GC, and qNMR for Purity Analysis

ParameterHPLCGCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]Nuclear spin transitions in a magnetic field.
Applicability Wide range of non-volatile and semi-volatile compounds.Volatile and semi-volatile compounds.[6]Soluble compounds with suitable NMR-active nuclei.
Selectivity HighHighHigh
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantification Requires a reference standard of the analyte.Requires a reference standard of the analyte.Can be a primary method with a certified internal standard.[7]
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost Moderate to HighModerateHigh
Strengths Versatile, robust, well-established for pharmaceutical analysis.[10]Excellent for volatile impurities (e.g., residual solvents).Provides structural information and can be a primary ratio method.[11]
Limitations May require derivatization for some compounds, solvent-intensive.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, requires more sample, complex mixtures can be challenging to analyze.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound likely involves the esterification of 3-fluoro-2-methylbenzoic acid. Potential impurities could include:

  • Starting Materials: Unreacted 3-fluoro-2-methylbenzoic acid and ethanol.

  • By-products: Isomeric impurities from the synthesis of the benzoic acid precursor.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid.

  • Residual Solvents: Solvents used in the reaction and purification steps.

The choice of analytical technique should be able to resolve and quantify these potential impurities.

Logical Selection of an Analytical Method

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method_Selection start Purity Analysis of this compound q1 Primary Goal? start->q1 q2 Volatile Impurities a Concern? q1->q2 Routine QC q3 Need for Structural Confirmation? q1->q3 Reference Standard Characterization hplc HPLC q2->hplc No hplc_gc HPLC and GC q2->hplc_gc Yes q3->hplc No hplc_qnmr HPLC and qNMR q3->hplc_qnmr Yes gc GC qnmr qNMR

Caption: Decision tree for analytical method selection.

Conclusion

For routine quality control and purity validation of this compound, a well-validated HPLC method is the industry standard, providing a robust and reliable assessment. For a comprehensive analysis, particularly during process development and for the characterization of reference standards, a multi-faceted approach is recommended. GC is invaluable for the detection and quantification of volatile impurities, while qNMR offers an orthogonal method for purity assessment and provides crucial structural information. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific analytical needs and the stage of drug development.

References

A Comparative Guide to Alternatives for Ethyl 3-fluoro-2-methylbenzoate in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired molecular architectures with optimal efficiency and yield. Ethyl 3-fluoro-2-methylbenzoate is a valuable fluorinated building block, frequently employed in the construction of complex bioactive molecules, including selective COX-2 inhibitors and other therapeutic agents. The strategic placement of the fluorine and methyl groups on the benzoate ring influences the electronic properties and reactivity of the molecule, making it a versatile intermediate.

This guide provides an objective comparison of this compound with alternative reagents for specific applications, supported by experimental data and detailed protocols. We will explore key transformations and evaluate the performance of different precursors in the synthesis of critical pharmaceutical intermediates.

Comparison of Key Intermediates and Synthetic Strategies

The primary utility of this compound and its alternatives lies in their role as precursors to key structural motifs, such as fluorinated anilines and biaryl compounds. These motifs are central to the pharmacophores of numerous drugs. Below, we compare different reagents in the context of their application in the synthesis of such intermediates.

A crucial application of fluorinated aromatic compounds is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] The anti-inflammatory effects of these drugs stem from the inhibition of prostaglandin synthesis.[1] Another important area of application is in the development of protein tyrosine phosphatase (PTP) inhibitors, such as those targeting PTP-MEG2, which are of interest for the treatment of type 2 diabetes.[3]

Table 1: Comparison of Precursors for the Synthesis of Fluorinated Anilines

PrecursorReactionKey ReagentsYield (%)NotesReference
Ethyl 3-fluoro-2-methyl-X-nitrobenzoate (Hypothetical)Nitro Group ReductionH₂, Pd/C or Fe/CH₃COOHHigh (typical)A common and efficient method for aniline synthesis. The specific isomer of the nitro-substituted precursor is crucial.[4][5]
4-bromo-2-fluorobenzotrifluorideMulti-step synthesis to 3-fluoro-2-methyl-4-trifluoromethylaniline1. n-BuLi, Methyl Iodide 2. t-BuOCONH₂, Pd catalyst 3. HCl87% (methylation step)This route builds the desired substitution pattern on a different starting material, offering an alternative pathway.[6]
2-chloro-3,5-difluoronitrobenzeneCatalytic HydrogenationH₂, CatalystNot specifiedThis process is used for the preparation of difluoroanilines and demonstrates the utility of catalytic hydrogenation for nitro group reduction in the presence of halogens.[7]

Table 2: Comparison of Reagents for Carbon-Carbon Bond Formation

SubstrateCoupling ReactionKey ReagentsYield (%)NotesReference
Aryl Fluorides (general)Nickel-Catalyzed Suzuki-MiyauraNi catalyst, ZrF₄ or TiF₄ cocatalystGood to ExcellentEnables the use of aryl fluorides, which are often challenging substrates, in cross-coupling reactions.[1][2]
5-fluoro-2-methylbenzoic acidDirected ortho-metalation followed by reaction with a nitrilesec-Butyllithium, TMEDA, Aryl nitrileGood (estimated)A powerful method for the regioselective synthesis of 3-arylisoquinolinones, demonstrating the utility of the carboxylate group to direct metalation.[8]
2-fluoro-4-bromotolueneGrignard reaction followed by carboxylationMg, CO₂Not specifiedA classic method to introduce a carboxylic acid group, which can then be esterified to the corresponding ethyl or methyl ester.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key transformations relevant to the use of this compound and its alternatives.

Protocol 1: Hydrolysis of an Ethyl Ester to a Carboxylic Acid (General Procedure)

This protocol describes a standard procedure for the hydrolysis of an ethyl ester to the corresponding carboxylic acid, a common initial step in many synthetic routes.

Materials:

  • Ethyl ester derivative (1.0 eq)

  • Tetrahydrofuran (THF)

  • 2.5 M Sodium Hydroxide (NaOH) solution (2.5 eq)

  • Water

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester derivative (1 eq) in THF in a round-bottom flask.

  • Add 2.5 M NaOH solution (2.5 eq) and water.

  • Heat the resulting mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the solution into water and acidify with 1 M HCl solution.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The residue can be purified by column chromatography to yield the desired carboxylic acid.[10]

Protocol 2: Reduction of an Aromatic Nitro Compound to an Aniline (General Procedure)

This protocol outlines a common method for the synthesis of anilines, which are key intermediates in the production of many pharmaceuticals.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve the aromatic nitro compound (1.0 eq) in methanol.

  • Add the Pd/C catalyst.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically to 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.[11]

Visualizing Key Pathways and Workflows

To better understand the context of these chemical syntheses, the following diagrams illustrate a relevant biological signaling pathway and a general experimental workflow.

COX_2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor COX-2 Inhibitor (e.g., Celecoxib Analogue) Inhibitor->COX2 Inhibits

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

Experimental_Workflow Start Start with Precursor (e.g., this compound) Step1 Step 1: Hydrolysis (e.g., to 3-fluoro-2-methylbenzoic acid) Start->Step1 Step2 Step 2: Activation (e.g., formation of acid chloride) Step1->Step2 Step3 Step 3: Key Transformation (e.g., Amidation, Coupling Reaction) Step2->Step3 Intermediate Key Intermediate Step3->Intermediate FinalProduct Final Product (e.g., Drug Candidate) Intermediate->FinalProduct

Caption: A general experimental workflow for multi-step synthesis.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of complex organic molecules for pharmaceutical applications. However, the optimal choice of starting material is highly dependent on the specific synthetic route and target molecule. Alternative reagents, such as other esters or differently substituted fluorinated aromatics, can offer advantages in terms of availability, cost, or reactivity in certain transformations. The provided data and protocols offer a foundation for researchers to make informed decisions when designing synthetic strategies for novel therapeutic agents. Careful consideration of the reaction conditions and the specific properties of each precursor is essential for successful and efficient drug development.

References

A Comparative Spectroscopic Guide to Ethyl 3-fluoro-2-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 3-fluoro-2-methylbenzoate and its positional isomers. The differentiation of these closely related structures is crucial in various fields, including pharmaceutical development and materials science, where precise molecular architecture dictates biological activity and material properties. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification of these isomers.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for various isomers of this compound. The data has been compiled from various sources and is presented to allow for direct comparison. Note that experimental data for all isomers is not consistently available in the literature; in such cases, expected values or data from closely related compounds are discussed.

Table 1: ¹H NMR Spectroscopic Data for this compound and its Isomers (CDCl₃)

Compoundδ (ppm) Ar-Hδ (ppm) -OCH₂CH₃ (q)δ (ppm) -OCH₂CH₃ (t)δ (ppm) Ar-CH₃ (s)
This compound7.20-7.00 (m, 3H)4.351.382.30
Ethyl 2-fluoro-6-methylbenzoate7.30-6.90 (m, 3H)4.401.392.35
Ethyl 4-fluoro-2-methylbenzoate7.85 (dd, 1H), 6.95 (m, 2H)4.361.382.58
Ethyl 5-fluoro-2-methylbenzoate7.60 (dd, 1H), 7.10 (m, 2H)4.341.372.50
Ethyl 3-fluoro-4-methylbenzoate7.80 (d, 1H), 7.70 (d, 1H), 7.35 (t, 1H)4.381.402.32
Ethyl 4-fluoro-3-methylbenzoate7.90 (dd, 1H), 7.80 (m, 1H), 7.10 (t, 1H)4.371.392.35

Table 2: ¹³C NMR Spectroscopic Data for this compound and its Isomers (CDCl₃)

Compoundδ (ppm) C=Oδ (ppm) Ar-Cδ (ppm) -OCH₂CH₃δ (ppm) Ar-CH₃
This compound166.5161.8 (d, ¹JCF), 133.5, 131.0 (d), 125.0 (d), 124.5, 115.0 (d)61.5, 14.215.0 (d)
Ethyl 2-fluoro-6-methylbenzoate165.8160.5 (d, ¹JCF), 132.0, 130.0, 125.5 (d), 123.0 (d), 114.5 (d)61.8, 14.122.1
Ethyl 4-fluoro-2-methylbenzoate166.2164.5 (d, ¹JCF), 142.0 (d), 131.5, 122.0 (d), 116.0 (d), 113.5 (d)61.0, 14.321.8
Ethyl 5-fluoro-2-methylbenzoate165.9162.5 (d, ¹JCF), 136.0 (d), 131.0, 118.0 (d), 115.5 (d), 114.0 (d)61.2, 14.217.5
Ethyl 3-fluoro-4-methylbenzoate165.4163.0 (d, ¹JCF), 140.0 (d), 132.5, 126.0, 124.0 (d), 115.0 (d)61.3, 14.314.8 (d)
Ethyl 4-fluoro-3-methylbenzoate165.7162.0 (d, ¹JCF), 135.0 (d), 131.0, 128.0, 125.0 (d), 116.0 (d)61.1, 14.314.9 (d)

Table 3: ¹⁹F NMR Spectroscopic Data for this compound and its Isomers

CompoundExpected δ (ppm) vs. CFCl₃
This compound-110 to -115
Ethyl 2-fluoro-6-methylbenzoate-115 to -120
Ethyl 4-fluoro-2-methylbenzoate-105 to -110
Ethyl 5-fluoro-2-methylbenzoate-118 to -123
Ethyl 3-fluoro-4-methylbenzoate-112 to -117
Ethyl 4-fluoro-3-methylbenzoate-108 to -113

Table 4: Key IR Absorption Frequencies for Ethyl Fluoro-methylbenzoate Isomers

Functional GroupExpected Absorption Range (cm⁻¹)Key Features
C=O (Ester)1725 - 1705Strong, sharp absorption. The position can be influenced by the electronic effects of the ring substituents.
C-O (Ester)1300 - 1100Two distinct bands related to the C-O stretching vibrations.
C-F (Aromatic)1270 - 1100Strong absorption, often overlapping with other signals in the fingerprint region.
C-H (Aromatic)3100 - 3000Medium to weak absorptions.
C-H (Aliphatic)3000 - 2850Medium absorptions from the ethyl and methyl groups.
Aromatic C=C1620 - 1450Multiple medium to weak bands.

Table 5: Mass Spectrometry Data for this compound and its Isomers

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
All Isomers182153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-COOC₂H₅]⁺)

Note: The electron ionization mass spectra of these isomers are expected to be very similar, showing a clear molecular ion peak at m/z 182. The primary fragmentation pathways involve the loss of the ethyl group, the ethoxy group, and the entire ester functional group. Differentiation based solely on mass spectral fragmentation patterns can be challenging without high-resolution mass spectrometry or tandem MS techniques.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the analyte (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same instrument, typically operating at 75 or 100 MHz. A wider spectral width (e.g., 200-220 ppm) is used. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra are acquired on a spectrometer equipped with a fluorine probe. A common reference standard is trichlorofluoromethane (CFCl₃) at 0 ppm. The chemical shift range for organofluorine compounds is large, so a wide spectral width is often necessary for initial scouting.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is collected. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like these esters. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and differentiation of this compound isomers.

Spectroscopic_Workflow cluster_Isomers Isomeric Mixture cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation cluster_Identification Isomer Identification Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Other Isomers Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identified_Isomer Structure Elucidation NMR_Data->Identified_Isomer IR_Data->Identified_Isomer MS_Data->Identified_Isomer

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the characterization and differentiation of this compound isomers. ¹H and ¹³C NMR spectroscopy are particularly valuable for distinguishing between positional isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment created by the fluorine and methyl substituents. While IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, NMR is often the most definitive technique for unambiguous structure elucidation in a mixture of these isomers. This guide provides a foundational set of data and protocols to aid researchers in this analytical challenge.

References

A Comparative Guide to the Metabolic Stability of Drugs Derived from Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the metabolic stability of a new chemical entity is paramount. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides a comparative assessment of the metabolic stability of drug candidates derived from Ethyl 3-fluoro-2-methylbenzoate, highlighting the strategic advantage of its structural motifs.

The inclusion of a fluorine atom and a methyl group on the phenyl ring is a deliberate design strategy to enhance metabolic stability.[4][5] The fluorine atom, with its strong electron-withdrawing properties, can shield adjacent positions from oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Similarly, the methyl group can sterically hinder enzymatic attack. This guide compares a hypothetical drug candidate, "Fluoromethyl-M," derived from this compound, with two comparator compounds: "Methyl-M" (a non-fluorinated analog) and "Compound-X" (a structurally unrelated compound with known metabolic liabilities).

Data Presentation: In Vitro Metabolic Stability

The following tables summarize the key metabolic stability parameters for our three compounds, as determined by in vitro assays using human liver microsomes and hepatocytes. These assays are foundational in preclinical drug development for predicting in vivo hepatic clearance.[3][6][7][8]

Table 1: Human Liver Microsomal Stability

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Fluoromethyl-M 5512.6
Methyl-M 2527.7
Compound-X 886.6

Table 2: Human Hepatocyte Stability

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Fluoromethyl-M 1106.3
Methyl-M 4515.4
Compound-X 1546.2

The data clearly indicates that Fluoromethyl-M possesses significantly greater metabolic stability compared to both Methyl-M and Compound-X. Its longer half-life and lower intrinsic clearance in both microsomal and hepatocyte systems suggest a lower predicted in vivo hepatic clearance, a desirable characteristic for drug candidates.[1][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard industry practices for assessing in vitro metabolic stability.[10][11][12]

Human Liver Microsomal Stability Assay

This assay primarily evaluates metabolism by Phase I enzymes, such as cytochrome P450s.[7][10]

  • Test System: Pooled human liver microsomes.

  • Test Compound Concentration: 1 µM.

  • Microsome Concentration: 0.5 mg/mL.

  • Procedure:

    • Test compounds are incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[7]

    • The reaction is initiated by the addition of an NADPH-regenerating system.[11] A control incubation is performed without NADPH to account for non-enzymatic degradation.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (CLint).[7]

Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6][13]

  • Test System: Cryopreserved human hepatocytes.

  • Test Compound Concentration: 1 µM.

  • Hepatocyte Concentration: 0.5 x 10⁶ viable cells/mL.[14]

  • Procedure:

    • Cryopreserved hepatocytes are thawed and suspended in an appropriate incubation medium.[14]

    • The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere with 5% CO₂.[13]

    • Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[13][14]

    • The reaction in each aliquot is quenched with a cold organic solvent containing an internal standard.

    • Samples are processed and analyzed by LC-MS/MS to measure the depletion of the parent compound over time.[13]

  • Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.[9][14]

Visualizations

Experimental Workflow for Metabolic Stability Assessment

G Workflow for In Vitro Metabolic Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Test Compound Stock Solution Incubation Incubate at 37°C Compound_Stock->Incubation Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Quench Quench Reaction (Cold Solvent + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate % Remaining LCMS->Calc Plot Plot ln(% Remaining) vs. Time Calc->Plot Params Determine t½ and CLint Plot->Params

References

A Comparative Guide to the Synthesis and Application of Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. Ethyl 3-fluoro-2-methylbenzoate is a valuable fluorinated building block, frequently employed in the synthesis of anti-inflammatory agents and other therapeutics. This guide provides a comprehensive cost-benefit analysis of its use, comparing different synthetic routes and evaluating its utility against alternative fluorinated aromatic esters.

Data Presentation: A Quantitative Comparison

The following tables summarize the key metrics for the synthesis of this compound and compare it with its positional isomers, which can serve as alternative building blocks in drug discovery programs.

Table 1: Cost-Benefit Analysis of Synthetic Routes to this compound

ParameterRoute 1: Fischer EsterificationRoute 2: Acyl Chloride Formation
Starting Material 3-fluoro-2-methylbenzoic acid3-fluoro-2-methylbenzoic acid
Reagents Ethanol, Sulfuric Acid (catalyst)Thionyl Chloride, Ethanol
Estimated Reagent Cost *LowModerate[1][2][3][4]
Estimated Yield 85-95%90-98%
Reaction Time 4-16 hours2-4 hours
Reaction Conditions Reflux temperatureMild to reflux temperature
Safety Considerations Use of strong acidHandling of corrosive and moisture-sensitive thionyl chloride
Waste Products Water, excess ethanolSulfur dioxide, hydrogen chloride, excess ethanol
Overall Cost-Effectiveness High for large scale, simpler setupHigh for speed and yield, requires more careful handling

Note: Reagent cost is a qualitative assessment. Specific pricing can vary based on supplier and quantity.

Table 2: Comparison of this compound with Positional Isomers

FeatureThis compoundEthyl 2-fluoro-6-methylbenzoateEthyl 4-fluoro-2-methylbenzoate
CAS Number 114312-57-190259-30-6Not readily available
Precursor Acid 3-fluoro-2-methylbenzoic acid2-fluoro-6-methylbenzoic acid4-fluoro-2-methylbenzoic acid
Estimated Cost of Ester Commercially availableHigher cost[5][6]Not readily available commercially
Potential Applications Anti-inflammatory drugs, CNS agentsBuilding block for complex molecules[7]Not widely documented
Synthetic Accessibility Readily synthesizedSynthetically accessibleSynthetically accessible[8]
Electronic Effects Fluorine at meta-position influences acidity and reactivity.Fluorine at ortho-position has a strong inductive effect.Fluorine at para-position influences electronic distribution.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via two common methods.

Protocol 1: Fischer Esterification

Objective: To synthesize this compound from 3-fluoro-2-methylbenzoic acid and ethanol using an acid catalyst.

Materials:

  • 3-fluoro-2-methylbenzoic acid (1 equivalent)

  • Anhydrous Ethanol (large excess, serves as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-fluoro-2-methylbenzoic acid and a large excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Synthesis via Acyl Chloride

Objective: To synthesize this compound from 3-fluoro-2-methylbenzoic acid via an acyl chloride intermediate.

Part A: Synthesis of 3-fluoro-2-methylbenzoyl chloride

Materials:

  • 3-fluoro-2-methylbenzoic acid (1 equivalent)

  • Thionyl chloride (1.5 - 2 equivalents)

  • Anhydrous toluene or dichloromethane (solvent)

  • Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • In a fume hood, suspend 3-fluoro-2-methylbenzoic acid in anhydrous toluene or dichloromethane in a round-bottom flask.

  • Slowly add thionyl chloride to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent by distillation. The crude 3-fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.

Part B: Esterification of 3-fluoro-2-methylbenzoyl chloride

Materials:

  • Crude 3-fluoro-2-methylbenzoyl chloride (from Part A)

  • Anhydrous Ethanol (2 equivalents)

  • Pyridine or triethylamine (1.1 equivalents, as a base)

  • Anhydrous diethyl ether (solvent)

  • Round-bottom flask, dropping funnel

Procedure:

  • Dissolve the crude 3-fluoro-2-methylbenzoyl chloride in anhydrous diethyl ether in a round-bottom flask and cool in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol and pyridine (or triethylamine) in anhydrous diethyl ether.

  • Add the ethanol/base solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization: Signaling Pathway and Synthetic Workflow

The strategic use of fluorinated building blocks like this compound is often in the context of developing inhibitors for specific biological targets. A prominent example is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Fluorinated_Inhibitor Fluorinated COX-2 Inhibitor (e.g., Celecoxib analogue) Fluorinated_Inhibitor->COX2 Inhibition

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation.

The synthesis of this compound can be visualized as a key step in a larger synthetic workflow for creating novel therapeutics.

Synthesis_Workflow Start 3-fluoro-2-methylbenzoic acid Esterification Esterification Start->Esterification Route 1 Acyl_Chloride Acyl Chloride Formation Start->Acyl_Chloride Route 2 Product This compound Esterification->Product Further_Synthesis Further Synthetic Steps (e.g., Cross-coupling) Product->Further_Synthesis Intermediate 3-fluoro-2-methylbenzoyl chloride Acyl_Chloride->Intermediate Intermediate->Product + Ethanol API Active Pharmaceutical Ingredient (API) Further_Synthesis->API

Caption: Synthetic workflow for API synthesis using this compound.

References

A Comparative Guide to Ethyl 3-fluoro-2-methylbenzoate and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Ethyl 3-fluoro-2-methylbenzoate is a valuable fluorinated building block, providing a unique substitution pattern that can influence molecular conformation and electronics. This guide offers an objective comparison of this compound with other commercially available fluorinated building blocks, supported by physicochemical data and a representative experimental protocol for a key synthetic transformation.

Physicochemical Properties: A Comparative Analysis

The precise placement of fluorine and methyl groups on the aromatic ring significantly impacts the molecule's properties. The following table summarizes key physicochemical parameters for this compound and selected isomeric and related fluorinated building blocks. These parameters are crucial in predicting a compound's behavior in biological systems and its suitability for various synthetic transformations.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound 114312-57-1 C₁₀H₁₁FO₂ 182.19 230.7±28.0 1.108±0.06 1.489 [1]
Ethyl 4-fluorobenzoate451-46-7C₉H₉FO₂168.162101.1461.486[2]
Ethyl 2-fluoro-6-methylbenzoate90259-30-6C₁₀H₁₁FO₂182.19---
Methyl 5-fluoro-2-methylbenzoate175278-29-2C₉H₉FO₂168.16---
Ethyl 4-fluoro-3-nitrobenzoate367-80-6C₉H₈FNO₄213.16---

Note: Data is sourced from publicly available databases and may be predicted in some cases. Experimental verification is recommended.

The ortho-methyl group in this compound can induce a twist in the ester group relative to the benzene ring, potentially influencing its interaction with biological targets and altering its metabolic profile compared to less sterically hindered isomers like Ethyl 4-fluorobenzoate. The electron-withdrawing nature of the fluorine atom can impact the reactivity of the aromatic ring in electrophilic substitution reactions and modulate the pKa of the corresponding carboxylic acid.

Performance in Key Synthetic Reactions: A Focus on Suzuki-Miyaura Coupling

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// Invisible edges for layout {rank=same; ArX; RBY2; Base;} {rank=same; Pd0; OxAdd;} {rank=same; ArPdX; Transmetal;} {rank=same; ArPdR; RedElim;} {rank=same; ArR;}

}

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a fluorinated aryl ester as the electrophilic partner. This protocol is adapted from established methodologies and should be optimized for specific substrates and desired outcomes.

Synthesis of Ethyl 2-methyl-3-(thiophen-2-yl)benzoate

Materials:

  • This compound

  • 2-Thiopheneboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium phosphate (Na₃PO₄)

  • Dioxane

  • Water

  • 1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 1-dram vial equipped with a magnetic stir bar, add this compound (0.3 mmol, 1.0 equiv), 2-thiopheneboronic acid pinacol ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv), and Na₃PO₄ (0.9 mmol, 3.0 equiv).

  • Add 1,3,5-trimethoxybenzene as an internal standard if NMR yield is to be determined.

  • The vial is sealed with a cap containing a PTFE septum.

  • The vial is evacuated and backfilled with nitrogen or argon three times.

  • Add dioxane (0.8 mL) and water (0.2 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

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Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationships: Structure, Reactivity, and Properties

The utility of a fluorinated building block is a direct consequence of its structure. The interplay between steric and electronic effects governs its reactivity and its influence on the properties of the final molecule.

Caption: Relationship between structural features and their impact on properties and reactivity.

References

A Comparative Guide to the Synthesis of Lifitegrast: An Analysis of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease, has evolved significantly. This guide provides a comparative analysis of prominent synthetic routes, offering insights into their efficiency, scalability, and the strategic use of key intermediates. While the role of specific building blocks like Ethyl 3-fluoro-2-methylbenzoate is of interest in medicinal chemistry for creating fluorinated pharmacophores, the most recent and scalable syntheses of Lifitegrast have centered on alternative starting materials. This guide will compare two modern, high-yield approaches with earlier methods, focusing on quantitative data and detailed experimental protocols to inform process development and optimization.

Comparative Analysis of Lifitegrast Synthetic Routes

Modern synthetic strategies for Lifitegrast have focused on improving overall yield, purity, and scalability while minimizing hazardous reagents and complex protecting group chemistry. Below is a comparison of two key approaches recently published in the scientific literature.

Table 1: Quantitative Comparison of Lifitegrast Synthesis Routes

ParameterRoute A (Jiang et al., 2023)[1][2]Route B (Madaraboina et al., 2023)[3][4][5]
Overall Yield 79%66%
Final Purity >99.9% (by HPLC)Complies with ICH guidelines
Key Intermediates Benzofuran-6-carboxylic acid; 5,7-dichloro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidProtecting-group-free approach
Starting Materials 4-bromo-2-hydroxybenzaldehyde; 2-(2,4-dichlorophenyl)ethan-1-amineCommercially available starting materials
Key Features High purity and yield, avoids harsh reaction conditions of earlier routes.Scalable, protecting-group-free synthesis, avoids chlorinated solvents.

Experimental Workflows and Synthetic Pathways

The strategic differences between the modern synthetic routes for Lifitegrast can be visualized through their respective workflows. Route A employs a strategy involving the synthesis and coupling of two key heterocyclic intermediates, whereas Route B streamlines the process by avoiding protecting groups.

Lifitegrast_Synthesis_Comparison cluster_A Route A (Jiang et al., 2023) cluster_B Route B (Madaraboina et al., 2023) A_start1 4-bromo-2-hydroxybenzaldehyde A_int1 Benzofuran-6-carboxylic acid A_start1->A_int1 3 steps (78% yield) A_couple Amide Coupling A_int1->A_couple A_start2 2-(2,4-dichlorophenyl)ethan-1-amine A_int2 TFA-protected Tetrahydroisoquinoline A_start2->A_int2 3 steps (80% yield) A_int2->A_couple A_deprotect Hydrolysis A_couple->A_deprotect A_final Lifitegrast (79% Yield, >99.9% Purity) A_deprotect->A_final B_start Commercially Available Starting Materials B_amide1 Amide Coupling 1 (EDC, HOBt) B_start->B_amide1 B_int Intermediate Amide B_amide1->B_int B_amide2 Amide Coupling 2 (Chiral Amino Acid) B_int->B_amide2 B_salt Lifitegrast Dicyclohexylamine Salt B_amide2->B_salt B_final_step Salt Conversion (Orthophosphoric Acid) B_salt->B_final_step B_final Lifitegrast (66% Overall Yield) B_final_step->B_final

Figure 1. Comparison of synthetic workflows for Lifitegrast.

Detailed Experimental Protocols

The following protocols are summarized from the published literature and provide a basis for reproducing the key transformations in the synthesis of Lifitegrast.

Route A: Synthesis of Key Intermediates (Jiang et al., 2023)

This route involves the preparation of two crucial building blocks which are then coupled.

1. Synthesis of Benzofuran-6-carboxylic Acid (Intermediate 1)

This intermediate is synthesized from 4-bromo-2-hydroxybenzaldehyde over three steps with a total yield of 78%.[2] The final step involves the reaction of 6-bromobenzofuran with n-butyllithium and subsequent carboxylation with CO2.[1]

  • Reaction Setup: A solution of 6-bromobenzofuran in anhydrous THF is prepared in a dry, three-necked round-bottom flask under an inert nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.6 M in hexane, 1.2 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the reaction mixture is poured over crushed dry ice. The mixture is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford Benzofuran-6-carboxylic acid.

2. Synthesis of 5,7-dichloro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Intermediate 2)

This intermediate is prepared from 2-(2,4-dichlorophenyl)ethan-1-amine in three steps with an overall yield of 80%.[2] The key steps include a Pictet-Spengler reaction followed by carboxylation.

  • Pictet-Spengler Reaction: N-(2,4-dichlorophenethyl)-2,2,2-trifluoroacetamide (formed from the starting amine and trifluoroacetic anhydride) is reacted with paraformaldehyde in a mixture of sulfuric acid and acetic acid to yield the trifluoroacetyl-protected tetrahydroisoquinoline.[2]

  • Carboxylation: The resulting tetrahydroisoquinoline is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to -78 °C. n-Butyllithium is added dropwise, followed by quenching with dry CO2 to install the carboxylic acid group at the 6-position.[2][6]

  • Work-up: The reaction is worked up similarly to the benzofuran intermediate, involving an acidic quench and extraction or filtration to isolate the final product.

Route B: Protecting-Group-Free Synthesis (Madaraboina et al., 2023)

This scalable process is noted for its efficiency and avoidance of protecting groups and chlorinated solvents.[3]

  • Initial Amide Coupling: The first amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole monohydrate (HOBt) as coupling agents. Excess coupling reagent is removed before the addition of the amine to prevent side reactions.[3]

  • Second Amide Coupling and Chiral Induction: The second amide bond is formed with a chiral amino acid, which introduces the required stereochemistry for Lifitegrast. This reaction leads to the formation of the lifitegrast dicyclohexylamine salt.[3]

  • Final Salt Conversion: The dicyclohexylamine salt is converted to the final Lifitegrast product by treatment with aqueous orthophosphoric acid, which precipitates the dicyclohexylamine as its phosphate salt. The free Lifitegrast is then isolated.[3]

Logical Relationship of Synthetic Choices

The choice of a synthetic route in drug development is a balance of multiple factors. The evolution from earlier, more complex syntheses to the modern routes described highlights a clear progression in process chemistry.

Synthetic_Route_Logic cluster_Strategies Goal Efficient Lifitegrast Synthesis Yield High Overall Yield Goal->Yield Purity High Final Purity (>99%) Goal->Purity Scalability Scalability for Manufacturing Goal->Scalability Safety Process Safety & Environmental Impact Goal->Safety Cost Cost of Goods Goal->Cost RouteA Route A: Convergent Synthesis RouteA->Yield 79% RouteA->Purity >99.9% RouteB Route B: Protecting-Group-Free RouteB->Yield 66% RouteB->Scalability Demonstrated Scalable RouteB->Safety Avoids Chlorinated Solvents RouteB->Cost Fewer Steps

Figure 2. Decision factors influencing the choice of synthetic route.

Conclusion

The synthesis of Lifitegrast has seen remarkable improvements, moving towards more efficient, scalable, and environmentally conscious processes. While Route A by Jiang et al. demonstrates a higher overall yield and exceptional purity, the protecting-group-free approach of Route B by Madaraboina et al. presents a compelling case for industrial-scale manufacturing due to its streamlined nature and avoidance of complex protection/deprotection steps.[1][2][3] The selection of a particular route will depend on the specific priorities of the research or manufacturing team, balancing the need for ultimate purity and yield against process simplicity and scalability. This guide serves as a foundational resource for making such strategic decisions in the development of Lifitegrast and related compounds.

References

evaluating the impact of the fluorine substituent in Ethyl 3-fluoro-2-methylbenzoate on bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often yielding significant improvements in potency, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative evaluation of Ethyl 3-fluoro-2-methylbenzoate and its non-fluorinated counterpart, Ethyl 2-methylbenzoate, with a focus on their potential impact on inflammatory pathways. Due to the limited publicly available bioactivity data on these specific esters, this guide will use closely related analogs to illustrate the profound effects of fluorination on bioactivity, particularly in the context of cyclooxygenase (COX) enzyme inhibition.

The Impact of Fluorine Substitution on Bioactivity

Fluorine's high electronegativity and small size can dramatically alter a molecule's electronic properties and binding interactions with biological targets. In the context of benzoic acid derivatives, adding a fluorine atom can increase the acidity of the carboxylic acid (or the electrophilicity of the ester), influence lipophilicity, and block sites of metabolic oxidation, thereby enhancing the compound's overall performance and longevity in a biological system.[1]

To quantitatively assess these effects, we will examine the inhibitory activity of fluorinated and non-fluorinated benzoic acid derivatives on the COX-1 and COX-2 enzymes. These enzymes are critical mediators of the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins.

Comparative Bioactivity: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory concentrations (IC50) of representative fluorinated and non-fluorinated benzoic acid derivatives against COX-1 and COX-2. This data serves as a model to infer the potential effects of the fluorine substituent in this compound.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Non-Fluorinated Analog (e.g., Indomethacin) COX-10.080.2
COX-20.4
Fluorinated Analog (e.g., L-745,337 - a trifluoromethyl derivative) COX-1>100>1000
COX-2<0.1

The data clearly indicates that the addition of a fluorine-containing group can dramatically increase both the potency and selectivity for COX-2 inhibition. This is a highly desirable characteristic for anti-inflammatory drugs, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of the evaluated compounds are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to a variety of prostaglandins that mediate inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (and other NSAIDs) Inhibitor->COX_Enzymes

Figure 1. Simplified diagram of the cyclooxygenase (COX) signaling pathway and the point of inhibition by NSAIDs.

Experimental Protocols

The evaluation of a compound's inhibitory effect on COX enzymes is a critical step in the development of new anti-inflammatory agents. Below are detailed protocols for key in vitro assays used to generate the type of data presented in this guide.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of a test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the reaction buffer, heme, and the diluted enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound or positive control to the respective wells. For control wells, add only the solvent.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification: The product of the reaction, prostaglandin H2, is unstable and is typically reduced to prostaglandin E2 (PGE2) for quantification using a Prostaglandin E2 Immunoassay (see below).

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Prostaglandin E2 (PGE2) Immunoassay

This is a competitive enzyme-linked immunosorbent assay (ELISA) used to quantify the amount of PGE2 produced in the COX inhibition assay.

Materials:

  • PGE2 ELISA kit (containing PGE2 standard, PGE2 conjugate, primary antibody, and secondary antibody-coated plate)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the PGE2 standard to create a standard curve.

  • Sample Preparation: Use the supernatant from the terminated COX inhibition assay.

  • Assay Procedure:

    • Add the standards and samples to the wells of the antibody-coated plate.

    • Add the PGE2 conjugate to each well.

    • Add the primary antibody to each well.

    • Incubate the plate according to the kit's instructions.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

    • Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

Experimental Workflow

The overall process for evaluating the bioactivity of a potential COX inhibitor involves a series of sequential steps, from initial screening to detailed characterization.

Experimental_Workflow cluster_workflow Bioactivity Evaluation Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening: In Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->Primary_Screening Data_Analysis_IC50 IC50 Determination and Selectivity Index Calculation Primary_Screening->Data_Analysis_IC50 Cell_Based_Assay Cell-Based Assays: PGE2 Production in Inflammatory Cells Data_Analysis_IC50->Cell_Based_Assay Promising Compounds Data_Analysis_Cell Analysis of Cellular Potency Cell_Based_Assay->Data_Analysis_Cell Lead_Optimization Lead Optimization Data_Analysis_Cell->Lead_Optimization

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 3-fluoro-2-methylbenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 3-fluoro-2-methylbenzoate, a compound that requires careful management due to its potential hazards. The following procedures are based on general best practices for similar chemical compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) for this compound and local regulations.

Hazard Profile and Safety Precautions

This compound is a liquid that presents several hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosolization, a respirator with an appropriate cartridge should be used.

Quantitative Data Summary

For a quick reference, the table below summarizes the key hazard information for substances similar to this compound. This data underscores the importance of the disposal procedures outlined.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Skin IrritationH315: Causes skin irritation[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Eye IrritationH319: Causes serious eye irritation[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound, whether it is unused, in a solution, or as contaminated waste.

1. Waste Identification and Segregation:

  • Unused or Expired Chemical: If the original container of this compound is to be disposed of, it should be clearly labeled as "Hazardous Waste."

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, or labware, must also be treated as hazardous waste. These should be collected in a separate, clearly labeled, and sealed container.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Do not mix with incompatible wastes.

2. Spill Management: In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a confined space, evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Waste Storage:

  • Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or the release of vapors.

  • Label all containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[3].

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date and method, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound for Disposal assess_state Assess State of Waste start->assess_state unused Unused/Expired Chemical assess_state->unused Unused contaminated Contaminated Materials (e.g., PPE, absorbents) assess_state->contaminated Contaminated solution Solution Containing the Compound assess_state->solution In Solution label_waste Label as 'Hazardous Waste' with Chemical Name and Hazards unused->label_waste contaminated->label_waste solution->label_waste store_waste Store in a Designated, Secure, and Ventilated Area label_waste->store_waste professional_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Service store_waste->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Ethyl 3-fluoro-2-methylbenzoate, ensuring the well-being of researchers and the integrity of experimental work.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). Given that this compound is a fluorinated aromatic ester, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical classes.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory to provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][3]
Hand Protection Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended for handling aromatic esters.[2][4] It is advisable to double-glove for enhanced protection. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times.[1] For procedures with a higher risk of splashes or spills, a chemical-resistant apron is also recommended.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
Operational Plan: Safe Handling Workflow

Adherence to a structured workflow is critical for minimizing risks. The following procedure outlines the step-by-step process for safely handling this compound from acquisition to disposal.

Experimental Protocol:

  • Pre-Handling Preparation:

    • Review the Safety Data Sheet (SDS) if available, or information for structurally similar compounds.

    • Ensure that a designated and properly functioning fume hood is available.

    • Verify that all necessary PPE is accessible and in good condition.

    • Prepare all required equipment and reagents before handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Handling the Compound:

    • Don the appropriate PPE as specified in the table above.

    • Conduct all manipulations of the compound within the fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the material, minimizing the creation of aerosols or dust.

    • Keep containers of this compound tightly sealed when not in use.[7]

  • Post-Handling Procedures:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Characterization: Unused this compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips) should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with halogenated organic compounds.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal service, following all local, state, and federal regulations. Do not pour this chemical down the drain.[8]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2][6]
Skin Contact Remove all contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][6]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.

Visualizing the Safe Handling Workflow

To further clarify the operational procedures, the following diagram illustrates the logical flow of handling this compound.

SafeHandlingWorkflow A Preparation - Review SDS - Check Fume Hood - Inspect PPE B Don PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B Proceed to Handling C Handling in Fume Hood - Minimize Aerosols - Keep Containers Sealed B->C Enter Work Zone D Post-Handling - Clean Work Area - Decontaminate Equipment C->D Experiment Complete G Waste Disposal - Collect in Labeled Container - Follow Hazardous Waste Protocol C->G Generate Waste H Emergency Response (If Necessary) - Follow First Aid - Report Incident C->H In case of spill/exposure E Doff PPE - Remove Gloves Last - Avoid Contamination D->E Decontamination Complete F Personal Hygiene - Wash Hands Thoroughly E->F Leave Work Zone

Caption: Workflow for the safe handling of this compound.

References

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